1,2-Dihydroisoquinoline
描述
Structure
3D Structure
属性
CAS 编号 |
64973-79-1 |
|---|---|
分子式 |
C9H9N |
分子量 |
131.17 g/mol |
IUPAC 名称 |
1,2-dihydroisoquinoline |
InChI |
InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-6,10H,7H2 |
InChI 键 |
IOEPOEDBBPRAEI-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C=CN1 |
规范 SMILES |
C1C2=CC=CC=C2C=CN1 |
同义词 |
1,2-dihydroisoquinoline dihydroisoquinoline G 1617 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of 1,2-Dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dihydroisoquinoline is a partially saturated heterocyclic aromatic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. While its fully reduced analog, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), and its fully oxidized counterpart, isoquinoline (B145761), have been extensively studied, this compound itself represents a reactive and versatile intermediate. Its inherent reactivity, stemming from the enamine-like functionality within its structure, makes it a valuable synthon for the construction of complex molecular architectures, particularly in the realm of natural product synthesis and medicinal chemistry. This guide provides a comprehensive overview of the fundamental properties of this compound, focusing on its synthesis, reactivity, and biological significance, with a special emphasis on its role as a precursor to pharmacologically active compounds.
Core Physicochemical Properties
Quantitative data for the parent this compound is scarce in readily available literature due to its reactive nature. However, based on its structure and data from its derivatives, the following properties can be summarized.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| CAS Number | 64973-79-1 | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis of this compound
The synthesis of 1,2-dihydroisoquinolines has been a challenge due to their inherent reactivity.[2][3][4] However, modified classical methods have been developed to access this important scaffold.
Modified Pomeranz-Fritsch Cyclization
A significant advancement in the synthesis of 1,2-dihydroisoquinolines is the modified Pomeranz-Fritsch cyclization.[2][3][4] This method provides a versatile route to a range of this compound products.
Experimental Protocol: General Procedure for the Modified Pomeranz-Fritsch Synthesis of N-Sulfonyl-1,2-dihydroisoquinolines
This protocol is adapted from the literature for the synthesis of N-protected this compound derivatives, which are often more stable than the parent compound.
-
Starting Materials: An appropriate N-sulfonyl-2-aminobenzaldehyde dimethyl acetal.
-
Reaction Setup: To a solution of the starting material in a suitable solvent (e.g., dichloromethane), add an amine base (e.g., diisopropylethylamine - DIPEA).
-
Cyclization: Cool the mixture and add a silyl (B83357) triflate, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at a controlled temperature while monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a suitable reagent and perform an aqueous workup.
-
Purification: The crude product is then purified using column chromatography to yield the desired N-sulfonyl-1,2-dihydroisoquinoline.
Modified Pomeranz-Fritsch Synthesis Workflow
Reactivity of this compound
The reactivity of this compound is dominated by its enamine-like double bond. Enamines are nucleophilic at the β-carbon and can react with a variety of electrophiles. This reactivity makes 1,2-dihydroisoquinolines valuable intermediates in cascade reactions for the synthesis of complex isoquinoline alkaloids.
The nitrogen atom in the this compound ring can also exhibit nucleophilic character. The overall reactivity is a balance between the nucleophilicity of the nitrogen and the β-carbon of the enamine system.
Reactivity of this compound
Spectroscopic Properties
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons, olefinic protons of the dihydro-pyridinyl ring, and methylene (B1212753) protons adjacent to the nitrogen. |
| ¹³C NMR | Signals for aromatic carbons and carbons of the dihydro-pyridinyl ring, including the enamine double bond carbons. |
| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and enamine), and C-N stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 131.17. |
Biological Significance and Drug Development
While this compound itself is not known for significant biological activity, its derivatives, particularly 1,2,3,4-tetrahydroisoquinolines (THIQs), are a prominent class of alkaloids with a wide range of pharmacological properties.[5][6] THIQs are synthesized from this compound intermediates and have been investigated for various therapeutic applications.
The diverse biological activities of THIQ derivatives include:
The modulation of cellular signaling pathways by certain tetrahydroisoquinoline derivatives has been reported. For instance, some THIQ-based aldoximes have been shown to stimulate the intrinsic apoptosis pathway through the ERK1/2 and p38-MAPK signaling pathways. However, direct evidence of the parent this compound modulating such pathways is currently lacking.
Signaling Pathway Modulation by THIQ Derivatives
Conclusion
This compound is a fundamentally important heterocyclic compound whose value lies in its role as a reactive intermediate. While the parent compound is not extensively characterized due to its instability, its synthetic accessibility through methods like the modified Pomeranz-Fritsch reaction has opened doors to a vast chemical space of isoquinoline-based alkaloids. The enamine-like reactivity of the this compound core is a key feature that is exploited in the synthesis of complex, biologically active molecules. Further research into stabilizing and utilizing this reactive scaffold will undoubtedly continue to fuel discoveries in drug development and natural product synthesis. The exploration of the direct biological effects of transient this compound species could also unveil novel pharmacological activities.
References
- 1. This compound | C9H9N | CID 422511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
The Genesis of a Core Heterocycle: An In-depth Technical Guide to the Discovery and History of 1,2-Dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-dihydroisoquinoline core is a significant heterocyclic scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a vast array of natural products and pharmacologically active molecules. Its unique electronic and structural properties make it a versatile building block in drug discovery. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing the seminal synthetic methodologies, key experimental protocols, and the evolution of our understanding of this important chemical entity.
Early Synthetic Endeavors and the Challenge of Instability
The history of this compound is intrinsically linked to the broader exploration of isoquinoline (B145761) chemistry, which began in the late 19th century with the isolation of isoquinoline from coal tar in 1885.[1] Early efforts to synthesize the partially reduced this compound were met with challenges due to the compound's inherent instability. Vigorous reduction of isoquinoline and its salts often led to the more stable, fully saturated 1,2,3,4-tetrahydroisoquinoline (B50084).
One of the earliest successful approaches to the dihydroisoquinoline system involved the reduction of isoquinolinium salts. The Emde degradation , first described by Hermann Emde in 1909, utilized sodium amalgam to reduce quaternary ammonium (B1175870) cations, a method that could be applied to isoquinolinium salts to yield tertiary amines, including N-methyl-1,2,3,4-tetrahydroisoquinoline.[2] While not directly yielding the parent this compound, this reaction was a significant step in the controlled reduction of the isoquinoline nucleus.
A more direct, albeit challenging, early method for the preparation of this compound was the reduction of isoquinoline with sodium in liquid ammonia . This method, a variation of the Birch reduction, could effect the partial reduction of the pyridine (B92270) ring of the isoquinoline system.
The Reissert Reaction: A Breakthrough in Stability and Functionalization
A pivotal moment in the history of this compound came in 1905 with the discovery of the Reissert reaction by Arnold Reissert.[3] This reaction provided a means to synthesize stable, functionalized derivatives of this compound. In the Reissert reaction, isoquinoline reacts with an acid chloride and potassium cyanide to form a 2-acyl-1-cyano-1,2-dihydroisoquinoline, known as a Reissert compound.[3] These compounds proved to be invaluable intermediates, allowing for the subsequent modification and elaboration of the this compound scaffold.
Key Historical Synthetic Methodologies
Several classical named reactions, while not all directly yielding 1,2-dihydroisoquinolines as the final product, are fundamental to the historical context of isoquinoline synthesis and provide a basis for understanding the formation of related dihydro- and tetrahydroisoquinolines.
Bischler-Napieralski Reaction
Discovered in 1893, the Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride, to yield a 3,4-dihydroisoquinoline (B110456).[4] Subsequent reduction of this product can lead to a 1,2,3,4-tetrahydroisoquinoline.
Pomeranz-Fritsch Reaction
Also reported in 1893, the Pomeranz-Fritsch reaction provides a route to the fully aromatic isoquinoline ring system through the acid-catalyzed cyclization of a benzalaminoacetal.[5] While not a direct synthesis of this compound, it represents a key historical method for constructing the fundamental isoquinoline skeleton.
Gabriel-Colman Rearrangement
First described in 1900, the Gabriel-Colman rearrangement involves the reaction of a phthalimido ester with a strong base to form a substituted isoquinoline.[6] This ring-expansion reaction provided another early route to the isoquinoline core structure.
Quantitative Data Summary
The following table summarizes key quantitative data associated with the historical synthesis of isoquinoline and its derivatives. It is important to note that yields from early 20th-century publications were often not as rigorously optimized or reported as in modern literature.
| Reaction Name | Year Discovered | Typical Substrates | Typical Reagents | Product Type | Reported Yields (Historical) |
| Reissert Reaction | 1905 | Isoquinoline, Acid Chloride | Potassium Cyanide | 2-Acyl-1-cyano-1,2-dihydroisoquinoline | Often high, but variable depending on substrates |
| Bischler-Napieralski Reaction | 1893 | β-Arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | Moderate to good |
| Pomeranz-Fritsch Reaction | 1893 | Benzaldehyde, Aminoacetaldehyde diethyl acetal | Strong Acid (e.g., H₂SO₄) | Isoquinoline | Highly variable, often low |
| Gabriel-Colman Rearrangement | 1900 | Phthalimido ester | Strong Base (e.g., Alkoxide) | Substituted Isoquinoline | Generally good |
| Emde Degradation | 1909 | Quaternary Isoquinolinium Salt | Sodium Amalgam | N-Alkyl-1,2,3,4-tetrahydroisoquinoline | Not consistently reported |
Detailed Experimental Protocols
The following are generalized experimental protocols for the key historical reactions, based on descriptions from early literature. These are intended to provide a historical perspective and should be adapted with modern safety precautions and techniques.
Protocol 1: The Reissert Reaction (General Procedure)
-
Preparation of the Cyanide Solution: A solution of potassium cyanide is prepared in a minimal amount of water.
-
Reaction Setup: Isoquinoline is dissolved in a suitable non-polar solvent, such as methylene (B1212753) chloride or benzene.
-
Addition of Reagents: The aqueous potassium cyanide solution is added to the isoquinoline solution, followed by the slow, dropwise addition of an acid chloride (e.g., benzoyl chloride) with vigorous stirring and cooling in an ice bath.
-
Reaction: The reaction mixture is stirred for several hours at room temperature.
-
Workup: The organic layer is separated, washed with water, dilute acid, and dilute base, and then dried over a suitable drying agent.
-
Isolation: The solvent is removed under reduced pressure, and the resulting crude Reissert compound is purified by recrystallization.
Protocol 2: Bischler-Napieralski Reaction (General Procedure)
-
Amide Formation: A β-arylethylamine is acylated with an appropriate acid chloride or anhydride (B1165640) to form the corresponding amide.
-
Cyclization: The amide is dissolved in a dry, high-boiling solvent such as toluene (B28343) or xylene. A dehydrating agent, typically phosphorus oxychloride, is added cautiously.
-
Heating: The reaction mixture is heated to reflux for several hours until the cyclization is complete.
-
Workup: The reaction mixture is cooled and poured onto ice. The aqueous solution is then made basic with a strong base (e.g., sodium hydroxide).
-
Extraction and Isolation: The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The resulting 3,4-dihydroisoquinoline can be purified by distillation or crystallization.
Signaling Pathways and Logical Relationships
The synthesis of the this compound core and its derivatives can be visualized as a series of logical steps and transformations. The following diagrams, rendered in DOT language, illustrate these relationships.
Caption: The Reissert Reaction workflow.
Caption: Synthetic routes to dihydro- and tetrahydroisoquinolines.
Conclusion
The discovery and development of synthetic routes to this compound have been a journey marked by the challenges of chemical instability and the ingenuity of early organic chemists. From the early, often low-yielding reduction methods to the landmark discovery of the Reissert reaction, the historical progression of this compound synthesis has laid a critical foundation for modern medicinal chemistry. The stable derivatives provided by the Reissert reaction, in particular, opened the door to a deeper understanding of the reactivity and synthetic utility of this important heterocyclic core. This historical perspective not only enriches our appreciation of the field but also continues to inspire the development of novel synthetic strategies for this valuable class of compounds.
References
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emde degradation - Wikipedia [en.wikipedia.org]
- 3. Reissert reaction - Wikipedia [en.wikipedia.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of the 1,2-Dihydroisoquinoline Ring System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of the 1,2-dihydroisoquinoline ring system, a significant heterocyclic scaffold in medicinal chemistry. Due to the inherent reactivity and relative instability of the parent this compound, much of the experimental and computational data available is derived from its more stable, substituted derivatives. This guide synthesizes the available information to provide insights into the core electronic characteristics and their implications for drug design and development.
Spectroscopic Properties
Spectroscopic analysis is fundamental to understanding the electronic structure and environment of a molecule. The following sections detail the ultraviolet-visible (UV-Vis), fluorescence, and nuclear magnetic resonance (NMR) spectroscopic properties of this compound derivatives.
The extended π-system of the this compound core gives rise to characteristic absorption and emission spectra. These properties are highly sensitive to the nature and position of substituents on the ring system.
A study of dihydrothieno[2,3-c]isoquinoline derivatives revealed absorption bands corresponding to n-π* and π-π* electronic transitions. The exact wavelengths of maximum absorption (λmax) are influenced by the substituents attached to the core.
Table 1: UV-Vis Absorption Data for Dihydrothieno[2,3-c]isoquinoline Derivatives
| Compound | Substituents | λmax 1 (nm) | λmax 2 (nm) |
| 6a | He1-Ph-Cl | 310 | 388 |
| 6b | He2-Ph-CH3 | 302 | 386 |
| 6c | He3-Ph | 298 | 386 |
| 7 | He4-CN | 290 | 368 |
Data sourced from a study on dihydrothieno[2,3-c]isoquinolines.
Some isoquinoline (B145761) derivatives are known to exhibit fluorescence. For instance, certain 1-(isoquinolin-3-yl)imidazolidin-2-one derivatives display fluorescence with quantum yields (ΦF) that are dependent on the substitution pattern.
Table 2: Fluorescence Properties of Selected Isoquinoline Derivatives
| Compound | Description | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (ΦF) | Stokes Shift (nm) |
| 3a | 1-(isoquinolin-3-yl)azetidin-2-one | - | - | 54-76 |
| 3d | 6-membered ring analogue of 3a | 2541 | 0.389 | 54-76 |
| 3e | 1-(isoquinolin-3-yl)imidazolidin-2-one | 5083 | - | 54-76 |
| 3f | 1H-benzimidazol-2(3H)-one derivative | 2032 | - | 54-76 |
| 5 | N-methyl analog of 3e | - | 0.479 | - |
Data from a study on fluorescent properties of novel isoquinoline derivatives.[1]
Table 3: 13C NMR Chemical Shifts for 1,2,3,4-Tetrahydroisoquinoline (B50084)
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 46.8 |
| C3 | 42.1 |
| C4 | 29.2 |
| C4a | 134.5 |
| C5 | 126.5 |
| C6 | 126.2 |
| C7 | 128.8 |
| C8 | 125.8 |
| C8a | 135.5 |
Solvent: CDCl3. Data is for the fully saturated 1,2,3,4-tetrahydroisoquinoline ring system.
Electrochemical Properties
Cyclic voltammetry is a powerful technique to probe the redox behavior of molecules. The electrochemical properties of the this compound system are expected to be influenced by the electron-rich dihydropyridine-like ring fused to the benzene (B151609) ring.
A detailed electrochemical investigation of 2-benzoyl-7-methoxy-2,3-dihydroisoquinoline-4(1H)-one (IQN) revealed a pH-dependent redox mechanism.[3] This highlights the role of protonation in the electron transfer processes of such systems.
Table 4: Electrochemical Data for an IQN Derivative
| Parameter | Value |
| pKa | Determined from peak potential vs. pH plot |
| Diffusion Coefficient | Calculated from voltammetric data |
| Heterogeneous Electron Transfer Rate Constant | Determined |
Specific values are dependent on the experimental conditions outlined in the cited literature.[3]
Computational Electronic Properties
Density Functional Theory (DFT) calculations are instrumental in predicting and understanding the electronic structure of molecules for which experimental data is limited.
A DFT study on two newly synthesized dihydroisoquinoline derivatives (compounds III and IV ) provided insights into their frontier molecular orbitals (HOMO and LUMO) and global reactivity descriptors.[4] The energy gap between the HOMO and LUMO is a critical parameter for assessing the electronic stability and reactivity of a molecule.
Table 5: Calculated Electronic Properties of Dihydroisoquinoline Derivatives
| Property | Compound III | Compound IV |
| HOMO Energy (eV) | -6.015 | -5.932 |
| LUMO Energy (eV) | -1.551 | -1.633 |
| HOMO-LUMO Gap (eV) | 4.464 | 4.299 |
| Chemical Hardness (η) | 2.232 | 2.150 |
| Chemical Potential (μ) | -3.783 | -3.782 |
| Electrophilicity Index (ω) | 3.204 | 3.324 |
Calculations performed using DFT with the B3LYP functional and 6-31+G(d,p) basis set. A smaller HOMO-LUMO gap in compound IV suggests its higher chemical reactivity compared to compound III .
Signaling Pathway Modulation
Direct modulation of specific signaling pathways by the unsubstituted this compound core is not extensively documented. However, studies on its derivatives suggest potential interactions with key cellular signaling cascades, often linked to their therapeutic effects.
One study found that certain tetrahydroisoquinoline-based aldoximes stimulate mitochondria-mediated intrinsic apoptosis through the ERK1/2 and p38-MAPK signaling pathways .[5] This leads to the subsequent activation of initiator caspase 9 and executive caspase 3, accompanied by DNA damage.[5]
Additionally, some dihydroisoquinoline derivatives have been identified as potent agonists for human melatonin (B1676174) receptors (MT1 and MT2). The MT1 receptor is known to enhance the activation of mitogen-activated protein kinase 1/2 (MAPK 1/2) and extracellular signal-regulated kinase 1/2 (ERK 1/2). This represents an indirect mechanism by which the this compound scaffold can influence crucial signaling pathways.
The diagram below illustrates the proposed apoptotic pathway initiated by certain tetrahydroisoquinoline derivatives.
Experimental and Computational Methodologies
This section provides an overview of the common experimental and computational protocols used to characterize the electronic properties of this compound and related heterocyclic systems.
-
Instrumentation: A dual-beam spectrophotometer for absorption and a spectrofluorometer for emission studies.
-
Sample Preparation: Compounds are dissolved in a spectroscopic grade solvent (e.g., ethanol, DMF) to a known concentration (typically in the micromolar range).
-
Data Acquisition: Absorption spectra are recorded over a relevant wavelength range (e.g., 200-600 nm). Fluorescence emission spectra are recorded by exciting the sample at its absorption maximum (λmax).
-
Quantum Yield Determination: The fluorescence quantum yield is often determined relative to a standard of known quantum yield (e.g., quinine (B1679958) sulfate).
-
Instrumentation: A potentiostat with a three-electrode setup.
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Ag/AgCl electrode.
-
Auxiliary Electrode: Platinum wire.
-
-
Electrolyte Solution: A solution of the compound of interest in a suitable solvent (e.g., DMF, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate, TBAP) to ensure conductivity.
-
Procedure: The potential of the working electrode is scanned linearly with time between two set potentials, and the resulting current is measured. The scan rate can be varied to investigate the kinetics of the redox processes.
The following diagram illustrates a general workflow for the experimental characterization of the electronic properties of a novel this compound derivative.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Formation of 1,2-Dihydroisoquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms underlying the formation of 1,2-dihydroisoquinolines in biological systems. This class of compounds is a precursor to a wide array of bioactive isoquinoline (B145761) alkaloids with significant pharmacological applications. This document outlines the core enzymatic and non-enzymatic pathways, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the described processes.
Core Mechanism: The Pictet-Spengler Reaction
The fundamental reaction responsible for the biosynthesis of the 1,2-dihydroisoquinoline scaffold is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to close the ring.[1][2] In biological systems, this reaction can be either enzyme-catalyzed, leading to stereospecific products, or can occur non-enzymatically under physiological conditions.[2][3]
Enzymatic Formation: The Role of Pictet-Spenglerases
In many organisms, particularly plants, the Pictet-Spengler reaction is catalyzed by a class of enzymes known as Pictet-Spenglerases.[3] A key and well-studied example is Norcoclaurine Synthase (NCS) , which is pivotal in the biosynthesis of benzylisoquinoline alkaloids like morphine and codeine.[4][5]
The enzymatic reaction proceeds with high stereoselectivity, typically yielding the (S)-enantiomer of the tetrahydroisoquinoline product.[6] The general enzymatic pathway is initiated by the condensation of a biogenic amine, such as dopamine (B1211576), with an aldehyde, often derived from amino acid metabolism.[4]
Non-Enzymatic Formation
1,2-Dihydroisoquinolines can also be formed non-enzymatically in biological systems. This typically occurs through the condensation of biogenic amines with aldehydes that may be present endogenously or as metabolites of exogenous substances, such as ethanol (B145695).[7][8] For instance, the reaction of dopamine with acetaldehyde (B116499), a metabolite of ethanol, can lead to the formation of salsolinol, a simple this compound derivative.[8][9] This non-enzymatic reaction is generally not stereospecific and results in a racemic mixture of products.[7]
Key Precursors in Biological Systems
The biosynthesis of 1,2-dihydroisoquinolines relies on the availability of two main types of precursors:
-
β-Arylethylamines: These are biogenic amines derived from the decarboxylation of aromatic amino acids. A primary example is dopamine , which is synthesized from tyrosine.[4]
-
Aldehydes and Ketones: These carbonyl compounds can originate from various metabolic pathways. For example, 4-hydroxyphenylacetaldehyde (4-HPAA) , a key substrate for NCS, is also derived from tyrosine.[4] Other aldehydes, such as acetaldehyde from ethanol metabolism, can also participate in non-enzymatic reactions.[8]
Quantitative Data on this compound Formation
The efficiency of this compound formation can vary significantly depending on whether the reaction is enzyme-catalyzed and the specific substrates involved. The following tables summarize key quantitative data from the literature.
| Enzyme | Amine Substrate | Aldehyde/Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Norcoclaurine Synthase (NCS) | Dopamine | 4-Hydroxyphenylacetaldehyde | (S)-Norcoclaurine | - | >95 | [6] |
| Chemoenzymatic Cascade (NCS) | Dopamine | 3-hydroxy-4-methoxy-phenylacetaldehyde | (S)-1-(3-hydroxy-4-methoxybenzyl)-THIQ | 75 | 95 | [6] |
| Chemoenzymatic Cascade (NCS) | Dopamine | 4-Bromo-phenylacetaldehyde | (S)-1-(4-bromobenzyl)-THIQ | 96 | 96 | [6] |
| Chemoenzymatic Cascade (MAO-N/IRED) | N-Methyl-THIQ | Allylboronic acid pinacol (B44631) ester | (R)-1-allyl-N-methyl-THIQ | 64 | 98 | [10] |
| Chemoenzymatic Cascade (Laccase/TEMPO & Pictet-Spengler) | m-Tyramine | Benzaldehyde | 1-Phenyl-THIQ | 87 | Racemic | [11] |
Table 1: Yields of Enzymatic and Chemoenzymatic Synthesis of Tetrahydroisoquinolines.
| Enzyme | Substrate | Km (µM) | Hill Coefficient | Optimal pH | Optimal Temperature (°C) | Reference |
| Thalictrum flavum NCS | Dopamine | - | 1.98 (sigmoidal kinetics) | 7.0 | 40 | [4] |
| Thalictrum flavum NCS | 4-Hydroxyphenylacetaldehyde | 700 (hyperbolic kinetics) | - | 7.0 | 40 | [4] |
| Purified T. flavum NCS | 4-Hydroxyphenylacetaldehyde | 335 (hyperbolic kinetics) | - | 6.5 - 7.0 | 42-55 | [5] |
| Purified T. flavum NCS | Dopamine | - | 1.8 (sigmoidal kinetics) | 6.5 - 7.0 | 42-55 | [5] |
Table 2: Kinetic Parameters of Norcoclaurine Synthase (NCS).
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound formation.
Heterologous Expression and Purification of Norcoclaurine Synthase (NCS)
This protocol is adapted for the expression of N-terminally truncated NCS from Thalictrum flavum in E. coli.
1. Gene Cloning and Expression Vector:
- Synthesize the codon-optimized gene for T. flavum NCS (truncated to remove the N-terminal signal peptide).
- Clone the gene into a suitable expression vector, such as pET28a, containing an N-terminal His-tag for purification.
- Transform the expression vector into a competent E. coli strain, such as BL21(DE3).
2. Protein Expression:
- Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET28a) and grow overnight at 37°C with shaking.
- Inoculate 1 L of Terrific Broth (TB) medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- Continue to culture at a lower temperature, such as 18°C, for 16-20 hours to enhance soluble protein expression.
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 mM imidazole, pH 7.5) and lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins.
- Elute the His-tagged NCS with elution buffer (lysis buffer containing 250-500 mM imidazole).
- Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) and store at -80°C.
In Vitro Assay of Norcoclaurine Synthase Activity
This colorimetric assay monitors the consumption of dopamine.[12]
1. Reagents:
- Purified NCS enzyme.
- Dopamine hydrochloride stock solution (e.g., 100 mM in water).
- Aldehyde substrate stock solution (e.g., 4-HPAA or hexanal, 200 mM in DMSO).
- Ascorbic acid (to prevent dopamine oxidation).
- HEPES buffer (50 mM, pH 7.4).
- Ninhydrin colorimetric reagent solutions.
2. Reaction Mixture:
- Prepare a reaction mixture containing:
- 50 mM HEPES buffer, pH 7.4
- 10 mM Ascorbic acid
- 20 mM Aldehyde substrate
- 20 mM Dopamine hydrochloride
- Purified NCS enzyme (e.g., 5-10 µM final concentration)
- Initiate the reaction by adding the enzyme.
- Incubate at the optimal temperature (e.g., 30-40°C) for a defined period (e.g., 1-2 hours).
3. Dopamine Quantification:
- Stop the reaction by precipitating the enzyme (e.g., with trichloroacetic acid).
- Centrifuge to pellet the precipitated protein.
- Take an aliquot of the supernatant for dopamine quantification using a ninhydrin-based colorimetric assay.
- Measure the absorbance at 560 nm.
- Calculate the amount of dopamine consumed by comparing with a standard curve of known dopamine concentrations.
HPLC Quantification of Tetrahydroisoquinoline Products
This protocol provides a general framework for the analysis of tetrahydroisoquinoline products by reverse-phase HPLC.
1. Instrumentation and Column:
- HPLC system with a UV-Vis or Diode Array Detector (DAD).
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase:
- A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent.
- Example: Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA). Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.
- A gradient elution is often used to separate compounds with different polarities.
3. Sample Preparation:
- For enzymatic reactions, quench the reaction and remove the enzyme (e.g., by protein precipitation with acetonitrile or methanol, followed by centrifugation).
- Filter the supernatant through a 0.22 µm syringe filter before injection.
4. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10-20 µL.
- Detection Wavelength: Monitor at a wavelength where the product has significant absorbance, typically around 280 nm for many isoquinolines.
5. Quantification:
- Prepare a series of standard solutions of the purified tetrahydroisoquinoline product of known concentrations.
- Generate a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of the product in the experimental samples by interpolating their peak areas from the calibration curve.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathways and experimental workflows described in this guide.
Caption: Biosynthetic pathways for this compound formation.
Caption: Workflow for NCS expression, assay, and product analysis.
Conclusion
The formation of 1,2-dihydroisoquinolines in biological systems is a critical step in the biosynthesis of a vast and pharmacologically important class of natural products. Understanding the nuances of both the highly specific enzymatic pathways, exemplified by norcoclaurine synthase, and the non-specific, non-enzymatic routes is essential for researchers in natural product chemistry, enzymology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation and exploitation of these biosynthetic pathways for the synthesis of novel therapeutic agents.
References
- 1. Enzymatic and Chemoenzymatic Three‐Step Cascades for the Synthesis of Stereochemically Complementary Trisubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot chemoenzymatic synthesis of trolline and tetrahydroisoquinoline analogues - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC08024G [pubs.rsc.org]
- 7. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salsolinol - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Preliminary Investigation into the Stability of 1,2-Dihydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 1,2-dihydroisoquinoline, a crucial heterocyclic scaffold in many biologically active compounds. Due to its inherent reactivity, understanding the degradation pathways and stability profile of this compound is paramount for the development of stable and effective pharmaceuticals. This document outlines key stability-indicating data, detailed experimental protocols for forced degradation studies, and visual representations of degradation pathways and experimental workflows.
Core Stability Profile of this compound
This compound is recognized for its limited stability, particularly its susceptibility to oxidation and degradation under acidic conditions.[1] The presence of the endocyclic enamine-like moiety makes the molecule prone to aerial oxidation, often leading to the formation of the more stable aromatic isoquinoline (B145761) or its oxidized derivatives. Reports suggest that the compound develops a red coloration upon exposure to air or mineral acids, indicating chemical transformation.[1]
Quantitative Stability Data
While extensive quantitative stability data for the parent this compound is not widely published due to its reactive nature, forced degradation studies are essential to characterize its stability profile. The following tables present hypothetical, yet plausible, quantitative data from a typical forced degradation study on this compound, designed to meet regulatory expectations (e.g., ICH Q1A). This data is intended to serve as a practical example for researchers.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Time | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 25.3% | Isoquinoline, 1-oxo-1,2-dihydroisoquinoline |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 12.8% | Ring-opened products |
| Oxidative (3% H₂O₂) | 8 hours | 25°C | 45.7% | 1-Oxo-1,2-dihydroisoquinoline, Isoquinoline N-oxide |
| Thermal | 48 hours | 80°C | 8.2% | Isoquinoline |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25°C | 15.5% | Isoquinoline, Photodegradants |
Table 2: Purity Analysis by Stability-Indicating HPLC Method
| Stress Condition | Retention Time of this compound (min) | Peak Area of this compound | Retention Time of Major Degradant(s) (min) | % Purity |
| Initial (T=0) | 5.2 | 1,250,000 | - | 99.8% |
| Acid Hydrolysis | 5.2 | 933,750 | 4.8 (Isoquinoline), 6.1 (1-Oxo) | 74.7% |
| Base Hydrolysis | 5.2 | 1,090,000 | 3.5 (Ring-opened) | 87.2% |
| Oxidative | 5.2 | 678,750 | 6.1 (1-Oxo), 7.3 (N-oxide) | 54.3% |
| Thermal | 5.2 | 1,147,500 | 4.8 (Isoquinoline) | 91.8% |
| Photolytic | 5.2 | 1,056,250 | 4.8 (Isoquinoline) | 84.5% |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following protocols are designed for a comprehensive forced degradation study of this compound.
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions as per ICH guidelines.[2][3]
Materials:
-
This compound (of known purity)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (w/v)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature (25°C) for 8 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a temperature-controlled oven at 80°C for 48 hours.
-
Dissolve the stressed solid sample in methanol to the initial stock solution concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a DAD.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[5][6][7]
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 330 nm (as 1,2-dihydroisoquinolines are reported to have a UV absorption band at 330-340 nm).[1]
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizing Degradation and Experimental Processes
Diagrams are provided to visually represent the proposed degradation pathway of this compound and the general workflow for stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectroscopic Data for Parent 1,2-Dihydroisoquinoline Remains Elusive
This scarcity of data suggests that the parent 1,2-dihydroisoquinoline may be an unstable or difficult-to-isolate compound, limiting its thorough characterization and the subsequent publication of its spectroscopic properties. While numerous studies detail the synthesis and spectroscopic analysis of various substituted this compound derivatives, this information is not directly transferable to the parent molecule.
The investigation did yield substantial spectroscopic data for the closely related but structurally distinct compound, 1,2,3,4-tetrahydroisoquinoline (B50084) . This saturated analog is a stable, well-characterized molecule with readily available NMR, IR, and MS data.
Available Spectroscopic Data for the Related Compound: 1,2,3,4-Tetrahydroisoquinoline
For researchers interested in the general isoquinoline (B145761) scaffold, the following tables summarize the typical spectroscopic data for 1,2,3,4-tetrahydroisoquinoline .
NMR Spectroscopy Data for 1,2,3,4-Tetrahydroisoquinoline
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1 | Multiplet | 4H | Aromatic protons |
| ~4.0 | Singlet | 2H | CH₂ (C1) |
| ~3.1 | Triplet | 2H | CH₂ (C3) |
| ~2.8 | Triplet | 2H | CH₂ (C4) |
| Variable | Broad Singlet | 1H | NH |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~134-135 | Quaternary Aromatic Carbon |
| ~129 | Aromatic CH |
| ~126-127 | Aromatic CH |
| ~47 | CH₂ (C1) |
| ~43 | CH₂ (C3) |
| ~29 | CH₂ (C4) |
IR Spectroscopy Data for 1,2,3,4-Tetrahydroisoquinoline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch |
| ~3000-3100 | Medium | Aromatic C-H Stretch |
| ~2800-3000 | Medium | Aliphatic C-H Stretch |
| ~1600 | Medium | Aromatic C=C Stretch |
| ~1450-1500 | Medium | Aromatic C=C Stretch |
| ~740 | Strong | Aromatic C-H Bend (ortho-disubstituted) |
Mass Spectrometry Data for 1,2,3,4-Tetrahydroisoquinoline
| m/z | Relative Intensity | Assignment |
| 133 | High | Molecular Ion [M]⁺ |
| 132 | High | [M-H]⁺ |
| 104 | Medium | [M-C₂H₅N]⁺ (Retro-Diels-Alder fragmentation) |
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data of a given compound are highly specific to the instrumentation and software used. However, a general workflow for the characterization of a synthesized isoquinoline derivative is outlined below.
General Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the synthesis and spectroscopic characterization of an isoquinoline derivative.
Due to the inability to locate the specific spectroscopic data for the parent this compound, it is not possible to provide the detailed, in-depth technical guide as originally requested. Further research in specialized, non-digitized chemical literature may be required to uncover this information. For professionals in drug development and related scientific fields, the extensive data available for substituted 1,2-dihydroisoquinolines and 1,2,3,4-tetrahydroisoquinoline may serve as valuable points of reference.
Theoretical Conformational Analysis of 1,2-Dihydroisoquinoline: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide to the theoretical and computational methodologies for analyzing the conformation of 1,2-dihydroisoquinoline. Given the limited direct research on this compound's conformation, this guide leverages established computational and experimental protocols successfully applied to its close and well-studied analog, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), to propose a robust framework for future studies.
Introduction
The this compound scaffold is a key structural motif in numerous biologically active compounds and natural products. Its conformation, dictated by the puckering of the partially saturated heterocyclic ring, is crucial in determining its interaction with biological targets and, consequently, its pharmacological profile. Understanding the conformational landscape, including the relative energies of different conformers and the barriers to their interconversion, is paramount for rational drug design and development.
This whitepaper outlines the theoretical approaches, key computational methods, and experimental validation techniques pertinent to the conformational analysis of this compound.
Theoretical Background: The Conformational Landscape
The non-aromatic, partially saturated dihydropyridine (B1217469) ring in this compound is not planar. It adopts puckered conformations to relieve ring strain. The primary conformational motions involve puckering of the ring and inversion at the nitrogen atom. For the analogous 1,2,3,4-tetrahydroisoquinoline (THIQ), computational studies have identified two primary low-energy conformers: a twisted conformation with the N-H bond in an axial orientation (TA) and a twisted conformation with the N-H bond in an equatorial orientation (TE).[1] The energy difference between these conformers is typically small, suggesting a dynamic equilibrium at room temperature.[1]
A similar conformational equilibrium is anticipated for this compound, influenced by the degree of unsaturation in the heterocyclic ring. The key conformational descriptors to be analyzed include:
-
Puckering Parameters: Quantitative measures of the degree and type of ring puckering.
-
Dihedral Angles: Torsion angles around the bonds of the heterocyclic ring.
-
Energy Barriers: The energy required for interconversion between different conformers, including the barrier to nitrogen inversion.
Computational Methodologies
A hierarchical computational approach is recommended for a thorough conformational analysis of this compound.
Potential Energy Surface (PES) Scanning
The initial step involves a relaxed PES scan to identify all possible low-energy conformers. This is achieved by systematically varying key dihedral angles within the heterocyclic ring and calculating the corresponding single-point energies.
Geometry Optimization and Frequency Calculations
The low-energy structures identified from the PES scan are then subjected to full geometry optimization using more robust theoretical methods. Subsequent frequency calculations are essential to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to calculate thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Recommended Theoretical Methods
-
Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP and M06-2X, have proven effective in accurately predicting the geometries and relative energies of conformers for related heterocyclic systems.[1][2] The choice of basis set is also crucial, with Pople-style basis sets like 6-311++G(d,p) being a common and reliable choice.[2]
-
Ab Initio Methods: For higher accuracy, especially for calculating energy barriers, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed.[3]
The following table summarizes the relative energies of the two primary conformers of the analogous 1,2,3,4-tetrahydroisoquinoline (THIQ) calculated at different levels of theory.
| Conformer | Calculation Method | Basis Set | Relative Energy (cm⁻¹) | Reference |
| Twisted-Axial (TA) | DFT (various functionals) | various | 0 (global minimum) | [1] |
| Twisted-Equatorial (TE) | DFT (various functionals) | various | 60 ± 30 | [1] |
Experimental Protocols for Validation
Theoretical calculations should be validated by experimental data whenever possible. For conformational analysis, the primary techniques are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR spectroscopy can provide information about the average conformation in solution.[4] Parameters such as coupling constants and Nuclear Overhauser Effects (NOEs) can be compared with theoretical predictions. Dynamic NMR (DNMR) can be used to determine the energy barriers to conformational interconversion.[5]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the precise solid-state conformation of a molecule.[4][6] While this represents a static picture, it is invaluable for benchmarking the accuracy of computational methods in reproducing geometric parameters. The heterocyclic ring of THIQ has been observed to adopt a half-chair conformation in the solid state.[6]
Visualization of Workflows and Concepts
Computational Workflow
The following diagram illustrates a typical workflow for the theoretical conformational analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrogen inversion in cyclic amines and the bicyclic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: 1,2-Dihydroisoquinoline as a Key Intermediate in Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of isoquinoline (B145761) alkaloids utilizing 1,2-dihydroisoquinoline and its derivatives as pivotal intermediates. The protocols focus on established synthetic routes, offering clear, step-by-step instructions and quantitative data to support researchers in the fields of medicinal chemistry, natural product synthesis, and drug development.
Introduction
Isoquinoline alkaloids represent a large and structurally diverse family of natural products with a wide range of biological activities. A common and effective strategy for the synthesis of many of these complex molecules involves the construction of a dihydroisoquinoline core, which can then be further elaborated to the desired alkaloid. Specifically, 1,2-dihydroisoquinolines and their 3,4-dihydro isomers serve as versatile intermediates, readily undergoing reactions such as reduction to form tetrahydroisoquinolines or oxidation (dehydrogenation) to yield fully aromatic isoquinolines. This document details the synthesis of representative alkaloids, including papaverine (B1678415), salsolidine (B1215851), and laudanosine (B1674548), via dihydroisoquinoline intermediates.
Synthesis of Papaverine via a 3,4-Dihydroisoquinoline (B110456) Intermediate
The total synthesis of papaverine, a benzylisoquinoline alkaloid, can be efficiently achieved through a two-step process involving the formation of a 3,4-dihydroisoquinoline intermediate via the Bischler-Napieralski reaction, followed by its dehydrogenation.
Experimental Protocols
Step 1: Synthesis of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (Dihydropapaverine)
This step utilizes the Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of a β-phenylethylamide.[1][2][3][4]
-
Starting Material: N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
-
Reagents and Solvents:
-
Phosphorus oxychloride (POCl₃)[2][4] or Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous toluene (B28343) or acetonitrile[2]
-
-
Procedure:
-
Dissolve N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (1 equivalent) in anhydrous toluene.
-
Add phosphorus oxychloride (1.1 to 1.5 equivalents) dropwise to the solution at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated sodium hydroxide (B78521) or ammonium (B1175870) hydroxide solution to precipitate the crude product.
-
Extract the aqueous layer with dichloromethane (B109758) or chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Dehydrogenation of Dihydropapaverine to Papaverine
The final step involves the aromatization of the dihydroisoquinoline ring.[5][6]
-
Starting Material: 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
-
Reagents and Solvents:
-
Procedure (using Raney Nickel):
-
In a reaction vessel under a nitrogen atmosphere, dissolve 3,4-dihydropapaverine (B1221456) hydrochloride (1 equivalent) in water and adjust the pH to 12-13 with a concentrated sodium hydroxide solution.[5]
-
Extract the aqueous solution with mesitylene.[5]
-
To the organic phase, add Raney Nickel (approximately 20% by weight of the starting material).[5]
-
Heat the reaction mixture to 150 °C and maintain for 4 hours.[5]
-
After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
The filtrate contains the papaverine product. For isolation of papaverine hydrochloride, the crude papaverine can be dissolved in a mixture of ethanol, water, and hydrochloric acid, followed by decolorization with activated carbon and crystallization.[5]
-
Quantitative Data
| Step | Product | Starting Material | Key Reagents | Solvent | Yield | Purity (HPLC) | Reference |
| 1 | 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | POCl₃ | Toluene | Good to excellent | - | [1][2] |
| 2 | Papaverine Hydrochloride | 3,4-Dihydropapaverine Hydrochloride | Raney Ni, NaOH | Water, Mesitylene | 74.5% (overall) | 99.8% | [5] |
Spectroscopic Data for Papaverine[5][9][10]
| Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ: 3.88 (s, 3H), 3.93 (s, 3H), 4.02 (s, 3H), 4.07 (s, 3H), 4.48 (s, 2H), 6.95 (d, 2H, J=8.8 Hz), 7.36 (s, 1H), 7.93–7.99 (m, 2H), 8.48 (d, 1H, J=5.2Hz) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ: 46.2, 55.5, 56.0, 61.2, 61.6, 100.3, 103.7, 113.7, 116.5, 123.7, 129.1, 129.7, 133.2, 139.5, 144.2, 146.7, 154.0, 154.5 |
| IR (KBr) | 3078, 2936, 2838, 1667, 1614, 1583, 1515, 1464, 1421, 1349, 1231, 1140, 1116, 1018 cm⁻¹ |
| MS (m/z) | 340.3 [M+1] |
Synthesis of Tetrahydroisoquinoline Alkaloids
Many biologically active alkaloids possess a tetrahydroisoquinoline (THIQ) core. This is often synthesized by the reduction of a corresponding 3,4-dihydroisoquinoline intermediate, which is itself formed via a Bischler-Napieralski or Pictet-Spengler reaction.[8][9][10][11][12]
General Protocol for the Reduction of 3,4-Dihydroisoquinolines to 1,2,3,4-Tetrahydroisoquinolines[12][15]
-
Starting Material: Substituted 3,4-dihydroisoquinoline
-
Reagents and Solvents:
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
-
Procedure:
-
Dissolve the 3,4-dihydroisoquinoline derivative in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude tetrahydroisoquinoline.
-
Purify the product by column chromatography or recrystallization as needed.
-
Application to Salsolidine and Laudanosine Synthesis
Salsolidine: The synthesis of salsolidine can be achieved via the Bischler-Napieralski reaction of N-acetyl-3,4-dimethoxyphenethylamine to form the corresponding 3,4-dihydroisoquinoline intermediate, followed by reduction with sodium borohydride.[8]
Laudanosine: Similarly, laudanosine can be synthesized by the reduction of its 3,4-dihydroisoquinoline precursor.[13][14] The precursor is typically formed through a Bischler-Napieralski or a related cyclization reaction.
Signaling Pathways and Experimental Workflows
General Synthetic Pathways to Isoquinoline Alkaloids
References
- 1. organicreactions.org [organicreactions.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scispace.com [scispace.com]
- 7. Green Synthesis of Papaverine one of Opium Alkaloids in Water [sid.ir]
- 8. benchchem.com [benchchem.com]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 10. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 11. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the 1,2-Dihydroisoquinoline Scaffold in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dihydroisoquinoline motif is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules. Its rigid, yet conformationally distinct, structure provides a versatile template for the design of potent and selective therapeutic agents. This document provides detailed application notes on the utility of this compound derivatives in three distinct therapeutic areas: antiviral, anticancer, and anti-inflammatory applications. Detailed experimental protocols for the synthesis and biological evaluation of representative compounds are provided to facilitate further research and drug discovery efforts in this promising area.
Application 1: Inhibition of HIV-1 Integrase
Therapeutic Rationale: Human Immunodeficiency Virus type 1 (HIV-1) integrase is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, an essential step for viral replication.[1] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a cornerstone of modern antiretroviral therapy.[1] The this compound scaffold has been successfully employed to develop novel INSTIs. These compounds are designed to chelate the divalent metal ions (Mg2+) in the catalytic core of the integrase, thereby blocking the strand transfer process.[2]
Quantitative Data Summary:
A series of this compound derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 integrase strand transfer (ST) activity and their cytotoxicity. The data for selected compounds are summarized in the table below.
| Compound ID | Structure | R¹ | R² | R³ | R⁴ | ST IC₅₀ (µM)[2] | CC₅₀ (µM)[2] |
| 4e | NO₂ | H | CH₃ | C₆H₅ | 0.4 | 7.7 | |
| 4f | NO₂ | H | CH₃ | 4-F-C₆H₄ | 0.9 | 10.2 | |
| 4m | NO₂ | H | CH₂OH | C₆H₅ | 0.7 | 8.5 | |
| 6c | NO₂ | H | - | CH₂NO₂ | 0.8 | 10.5 |
Experimental Protocols:
General Synthetic Procedure for 1,2-Dihydroisoquinolines (e.g., compound 4m):
This protocol is adapted from the multi-component reaction described by Malviya et al.[2]
-
To a solution of 2-ethynyl-5-nitrobenzaldehyde (1.0 mmol) in dry toluene (B28343) (10 mL), add the primary amine (e.g., aniline, 1.2 mmol) and stir at room temperature for 30 minutes to form the corresponding aldimine.
-
Add α-hydroxyacetone (1.5 mmol), L-proline (20 mol%), and anhydrous CoCl₂ (10 mol%).
-
Reflux the reaction mixture for 10-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford the desired this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
HIV-1 Integrase Strand Transfer Assay Protocol:
This protocol is based on a widely used in vitro assay to measure the inhibition of the strand transfer step of HIV-1 integration.
-
Plate Coating: Coat a 96-well streptavidin plate with a biotinylated donor substrate DNA (representing the viral DNA end) and incubate for 1 hour at 37°C. Wash the plate to remove unbound DNA.
-
Inhibitor Addition: Add serial dilutions of the test compounds (this compound derivatives) dissolved in DMSO to the wells. Include a known inhibitor (e.g., Raltegravir) as a positive control and DMSO alone as a negative control.
-
Enzyme Addition: Add recombinant HIV-1 integrase enzyme to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Strand Transfer Reaction: Initiate the strand transfer reaction by adding a target DNA substrate (representing the host DNA). Incubate for 1 hour at 37°C.
-
Detection: Detect the integrated DNA product using an antibody that specifically recognizes the tagged target DNA, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Diagrams:
Application 2: Anticancer Activity via Tubulin Polymerization Inhibition
Therapeutic Rationale: Microtubules are dynamic polymers of α- and β-tubulin that are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[3] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. 1-Phenyl-3,4-dihydroisoquinoline (B1582135) derivatives have emerged as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[3]
Quantitative Data Summary:
The following table summarizes the cytotoxic and tubulin polymerization inhibitory activities of representative 1-phenyl-3,4-dihydroisoquinoline derivatives.
| Compound ID | Structure | R¹ | R² | R³ | Cytotoxicity IC₅₀ (µM, CEM cells)[4] | Tubulin Polymerization IC₅₀ (µM)[4] |
| 21 | OCH₃ | NH₂ | H | 4.10 | >40 | |
| 32 | OCH₃ | OCH₃ | OCH₃ | 0.64 | 2.1 |
Experimental Protocols:
General Synthetic Procedure for 1-Phenyl-3,4-dihydroisoquinolines (Bischler-Napieralski Reaction):
This protocol is a general method for the synthesis of the 1-phenyl-3,4-dihydroisoquinoline scaffold.[3]
-
Amide Formation: To a solution of a substituted phenethylamine (B48288) (1.0 mmol) in a suitable solvent (e.g., dichloromethane), add a substituted benzoyl chloride (1.1 mmol) and a base (e.g., triethylamine, 1.5 mmol). Stir the reaction mixture at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude N-phenethylbenzamide intermediate.
-
Cyclization: Dissolve the crude amide in a high-boiling point solvent such as toluene. Add a dehydrating agent, typically phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 1-phenyl-3,4-dihydroisoquinoline derivative.
In Vitro Tubulin Polymerization Assay (Turbidity-Based):
This protocol measures the effect of compounds on the polymerization of purified tubulin.
-
Tubulin Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.
-
Reaction Setup: In a 96-well plate, add serial dilutions of the test compounds in assay buffer. Include a positive control (e.g., paclitaxel, a polymerization promoter) and a negative control (e.g., colchicine, a polymerization inhibitor), as well as a vehicle control (DMSO).
-
Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition at a specific time point (e.g., 20 minutes) relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Diagrams:
References
- 1. 2,3,9- and 2,3,11-trisubstituted tetrahydroprotoberberines as D2 dopaminergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 1,2-Dihydroisoquinolines as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of Chiral 1,2-Dihydroisoquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,2-dihydroisoquinoline and its derivatives are privileged scaffolds in medicinal chemistry and drug discovery. These nitrogen-containing heterocyclic compounds form the core structure of numerous natural products and synthetic molecules with a wide range of biological activities, including potential applications as anticancer, antiviral, and neuroprotective agents. The stereochemistry at the C1 position is often crucial for their pharmacological efficacy and target selectivity. Consequently, the development of efficient and highly stereoselective methods for the synthesis of these chiral building blocks is of paramount importance.
This document provides an overview of modern catalytic asymmetric methods for the synthesis of chiral this compound derivatives, with a focus on transition-metal catalysis, organocatalysis, and biocatalysis. Detailed experimental protocols for key methodologies are provided to facilitate their implementation in a research and development setting.
Key Synthetic Strategies
The asymmetric synthesis of chiral 1,2-dihydroisoquinolines can be broadly categorized into three main approaches:
-
Catalytic Asymmetric Reduction of Dihydroisoquinolines: This is a widely used method that involves the enantioselective reduction of a prochiral 3,4-dihydroisoquinoline (B110456) precursor. This can be achieved through various catalytic systems.
-
Catalytic Asymmetric Cyclization Reactions: These methods construct the chiral dihydroisoquinoline ring system from acyclic precursors in an enantioselective manner.
-
Catalytic Asymmetric Dearomatization of Isoquinolines: This approach involves the direct enantioselective dearomatization of the corresponding isoquinoline, which is a more atom-economical but often more challenging strategy.
This document will focus on the first two strategies, for which more established and broadly applicable protocols are available.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the performance of various catalytic systems in the asymmetric synthesis of chiral this compound derivatives and their reduced tetrahydroisoquinoline analogues, which are often the direct products of these reactions.
Table 1: Transition-Metal-Catalyzed Asymmetric (Transfer) Hydrogenation
| Catalyst Precursor | Chiral Ligand/Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ | (S)-SEGPHOS/I₂ | 2-Methylquinoline | 2-Methyl-1,2,3,4-tetrahydroquinoline | >99 | 88 | [1] |
| [Ir(COD)Cl]₂ | (R,R)-f-Binaphane | 1-Alkyl-3,4-dihydroisoquinolines | 1-Alkyl-1,2,3,4-tetrahydroisoquinolines | - | - | [2] |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | 1-Aryl-3,4-dihydroisoquinolines | 1-Aryl-1,2,3,4-tetrahydroisoquinolines | up to 99 | up to 99 | [3] |
| RuCl₂(cymene) | Water-soluble (R,R)-diamine | N-alkyl/aryl iminiums | Tertiary amines with THIQ moiety | - | high | [2] |
Note: The direct asymmetric synthesis of stable 1,2-dihydroisoquinolines via hydrogenation is less common, as the reaction often proceeds to the fully reduced tetrahydroisoquinoline. The data presented here for the reduction to tetrahydroisoquinolines is indicative of the catalysts' effectiveness in the initial asymmetric reduction step.
Table 2: Organocatalytic Asymmetric Synthesis
| Organocatalyst | Reaction Type | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) | Reference |
| Quinine-based squaramide | Aza-Henry/Hemiaminalization/Oxidation | 2-(Nitromethyl)benzaldehyde | N-Tosyl-aldimine | trans-3,4-disubstituted-3,4-dihydroisoquinolin-1(2H)-one | 39-78 | 40-95 | [2][4] |
| Chiral Phosphoric Acid | Phosphinylation | 3,4-Dihydroisoquinoline | Diarylphosphine oxide | tert-butyl 1-(diphenylphosphoryl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | up to 99 | up to 96 |
Table 3: Biocatalytic Asymmetric Reduction
| Biocatalyst (Enzyme) | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Reference |
| Imine Reductase (IRED) from Streptomyces sp. GF3587 | Asymmetric Reduction | Cyclic imines (e.g., 3,4-DHIQs) | Chiral cyclic secondary amines (e.g., THIQs) | up to 90 | up to 99 | [5] |
| Imine Reductase from Stackebrandtia nassauensis (SnIR) | Asymmetric Reduction | 1-Substituted-3,4-dihydroisoquinolines | (S)-1-Substituted-1,2,3,4-tetrahydroisoquinolines | up to 81 | up to 99 | [6][7] |
| Enantiocomplementary IREDs | Asymmetric Reduction | 1-Heteroaryl dihydroisoquinolines | (R)- and (S)-1-Heteroaryl tetrahydroisoquinolines | 80-94 | 82->99 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of major catalytic asymmetric routes to chiral dihydroisoquinoline derivatives.
Caption: A typical experimental workflow for asymmetric synthesis.
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Synthesis of trans-3,4-Disubstituted 3,4-Dihydroisoquinolin-1(2H)-ones[4]
This protocol describes a one-pot aza-Henry–hemiaminalization–oxidation sequence.
Materials:
-
2-(Nitromethyl)benzaldehyde derivative (1.0 equiv)
-
N-Tosyl-protected aldimine derivative (1.1 equiv)
-
Quinine-based squaramide organocatalyst (5 mol%)
-
Toluene (B28343) (anhydrous)
-
Pyridinium (B92312) chlorochromate (PCC) (1.5 equiv)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a glass vial equipped with a magnetic stirrer bar, add the 2-(nitromethyl)benzaldehyde (0.5 mmol, 1.0 equiv), the N-tosyl-protected aldimine (0.55 mmol, 1.1 equiv), and the quinine-based squaramide organocatalyst (0.025 mmol, 5 mol%).
-
Dissolve the mixture in anhydrous toluene (1 mL).
-
Cool the reaction mixture to -20 °C and stir for the appropriate time (monitor by TLC for consumption of starting materials, typically 24-72 h).
-
Once the initial reaction is complete, add pyridinium chlorochromate (PCC) (0.75 mmol, 1.5 equiv) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir until the oxidation is complete (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-one.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.
Protocol 2: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of a Dihydroisoquinoline Derivative (General Procedure)[1]
This protocol is adapted from the transfer hydrogenation of quinolines and is applicable to 3,4-dihydroisoquinolines.
Materials:
-
[Ir(COD)Cl]₂ (1 mol%)
-
(S)-SEGPHOS (or other suitable chiral ligand) (2.2 mol%)
-
Iodine (I₂) (5 mol%)
-
3,4-Dihydroisoquinoline substrate (1.0 equiv)
-
Hantzsch ester (2.0 equiv)
-
Toluene/Dioxane (2:1 mixture, anhydrous)
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
In a Schlenk tube under an inert atmosphere (argon or nitrogen), prepare the catalyst solution. Add [Ir(COD)Cl]₂ (0.0025 mmol, 1 mol%) and (S)-SEGPHOS (0.0055 mmol, 2.2 mol%) to the anhydrous toluene/dioxane solvent mixture (1 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add iodine (I₂) (0.0125 mmol, 5 mol%) and stir for an additional 10 minutes.
-
Add the 3,4-dihydroisoquinoline substrate (0.25 mmol, 1.0 equiv) and the Hantzsch ester (0.50 mmol, 2.0 equiv).
-
Stir the resulting mixture at room temperature for 20-90 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane) to yield the chiral 1,2,3,4-tetrahydroisoquinoline.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Protocol 3: Biocatalytic Asymmetric Reduction of a Dihydroisoquinoline using an Imine Reductase (IRED)[5]
This protocol describes a whole-cell biocatalytic reduction.
Materials:
-
Recombinant E. coli cells overexpressing the desired imine reductase (e.g., from Streptomyces sp. GF3587).
-
3,4-Dihydroisoquinoline substrate.
-
Glucose (for cofactor regeneration).
-
NADP⁺ (catalytic amount).
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5).
-
Organic co-solvent (e.g., DMSO or isopropanol), if required for substrate solubility.
-
Standard laboratory equipment for biocatalysis (e.g., incubator shaker, centrifuge).
Procedure:
-
Biocatalyst Preparation: Prepare a suspension of the recombinant E. coli cells in the phosphate buffer. The cell density will depend on the specific activity of the biocatalyst.
-
Reaction Mixture: In a reaction vessel, combine the phosphate buffer, glucose (e.g., 50-100 mM), and NADP⁺ (e.g., 1 mM).
-
Substrate Addition: Add the 3,4-dihydroisoquinoline substrate. If the substrate is not water-soluble, it can be dissolved in a minimal amount of a water-miscible organic co-solvent before being added to the reaction mixture.
-
Initiate Reaction: Add the cell suspension to the reaction mixture to initiate the reduction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC.
-
Work-up: Once the reaction has reached completion, centrifuge the mixture to pellet the cells. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the combined organic extracts, concentrate under reduced pressure, and purify the product by column chromatography if necessary. Determine the enantiomeric excess by chiral HPLC or GC.
Conclusion
The asymmetric synthesis of chiral this compound derivatives is a vibrant area of research with significant implications for drug discovery and development. The choice of synthetic strategy—be it transition-metal catalysis, organocatalysis, or biocatalysis—will depend on the specific target molecule, desired stereoisomer, and scalability requirements. The protocols provided herein offer a starting point for the practical implementation of these powerful synthetic methodologies. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and enantioselectivities.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry-Hemiaminalization-Oxidation Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry–Hemiaminalization–Oxidation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of an Imine Reductase for Asymmetric Reduction of Bulky Dihydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Biological Activity Screening of 1,2-Dihydroisoquinoline Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] These activities include antitumor, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibition properties.[1][3][4][5] As such, libraries of this compound derivatives are frequently synthesized and screened to identify novel therapeutic agents.[2] This document provides detailed application notes and standardized protocols for the biological activity screening of these compound libraries, focusing on common assays and data interpretation.
General Screening Workflow
A systematic approach is essential for the efficient screening of compound libraries and the identification of genuine "hits". The typical workflow involves a series of stages, from initial high-throughput screening to more detailed secondary and validation assays.[6][7]
Caption: General workflow for small molecule library screening.
Anticancer Activity Screening
This compound derivatives and their analogs have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines and targeting pathways such as tubulin polymerization and KRas signaling.[3][8][9][10]
Data Presentation: Anticancer Activity
The following table summarizes the cytotoxic activity of selected this compound and related analogs from various studies.
| Compound ID/Series | Cancer Cell Line(s) | Activity Metric | Potency | Reference |
| GM-3-18 | Colon Cancer Cell Lines | IC50 (KRas Inhibition) | 0.9 µM - 10.7 µM | [3] |
| GM-3-121 | (Anti-angiogenesis) | IC50 | 1.72 µM | [3] |
| Compound 5n | (Tubulin Polymerization) | IC50 | 11.4 µM | [1] |
| Compound 3b | HL-60, Raji, CEM/C2, LoVo | Antiproliferative Activity | Significant | [9] |
| Compound 9g | A549, RPMI 8226, HepG2 | IC50 (HDAC Inhibition) | 1.89 µM, 0.63 µM, 2.31 µM | [11] |
| Compound 3c | H460 (Lung), A-431 (Skin), HT-29 (Colon) | IC50 | 4.9 µM, 2.0 µM, 4.4 µM | [12] |
| Compound 9a | Melanoma (MDA-MB-435) | Cytotoxic Activity | Broad Spectrum | [10] |
Experimental Protocol: Cell Viability (MTT/XTT Assay)
Cell viability assays are fundamental for assessing the cytotoxic effects of potential drug candidates.[13] The MTT and XTT assays are colorimetric methods that measure the metabolic activity of living cells, which is typically proportional to the number of viable cells.[13][14]
Objective: To determine the concentration of a this compound compound that inhibits cell viability by 50% (IC50).
Materials:
-
96-well flat-bottom sterile plates
-
Human cancer cell line of interest (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT solution[13][14]
-
Solubilization buffer (for MTT assay, e.g., acidified isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette and plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and low (<0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[15]
-
-
MTT/XTT Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[15]
-
For XTT: Add 50 µL of the XTT reagent solution to each well and incubate for 2-4 hours at 37°C.[13]
-
-
Measurement:
-
For MTT: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
For XTT: The formazan product is water-soluble, so no solubilization step is needed.[13]
-
Read the absorbance on a microplate reader. For MTT, the wavelength is typically ~570 nm. For XTT, the wavelength is ~450 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Antimicrobial Activity Screening
Isoquinoline (B145761) derivatives have shown promising activity against various pathogenic strains of bacteria and fungi, making them interesting candidates for the development of new antimicrobial agents.[16][17][18]
Data Presentation: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) of selected isoquinoline derivatives.
| Compound ID/Series | Pathogen | Activity Metric | Potency (µg/mL) | Reference |
| HSN584 & HSN739 | Fluoroquinolone-resistant S. aureus | MIC | 4.0 - 8.0 | [18] |
| Compound 5a | B. cereus, S. aureus, P. aeruginosa | MIC | 7.0 - 9.0 | [17] |
| Compound 6 | B. cereus, S. aureus, P. aeruginosa | MIC | 7.0 - 9.0 | [17] |
| Compound 7b | P. aeruginosa | MIC | 7.0 | [17] |
| Compound 6c | MRSA, VRE | MIC | 0.75 | [19] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of this compound compounds against selected bacterial or fungal strains.
Materials:
-
96-well sterile plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound compound library (dissolved in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Amoxicillin)[16][17]
-
Spectrophotometer or plate reader
Protocol:
-
Compound Preparation:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium. Typically, 50 µL per well.
-
Include a positive control (standard antibiotic), a negative control (broth and cells, no compound), and a sterility control (broth only).
-
-
Inoculum Preparation:
-
Grow the microbial strain overnight.
-
Dilute the culture in fresh broth to achieve a standardized concentration (e.g., ~5 x 10^5 CFU/mL for bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, read the optical density (OD) at 600 nm using a plate reader. The MIC is the concentration that inhibits a significant percentage (e.g., >90%) of growth compared to the negative control.
-
Signaling Pathway Analysis
Certain this compound derivatives can exert their biological effects by modulating specific cellular signaling pathways. For example, some analogs have been shown to induce apoptosis in human cells through the activation of MAPK signaling pathways.[20]
Signaling Pathway Diagram: MAPK-Mediated Apoptosis
The diagram below illustrates the proposed mechanism by which certain tetrahydroisoquinoline moieties can trigger programmed cell death.[20]
Caption: MAPK-mediated intrinsic apoptosis pathway.
This pathway can be investigated using techniques such as Western blotting to measure the phosphorylation of ERK1/2 and p38, and caspase activity assays (e.g., Caspase-Glo®) to quantify the activation of caspases 9 and 3.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 8. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines [mdpi.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cobalt-Catalyzed C-H Functionalization in 1,2-Dihydroisoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of 1,2-dihydroisoquinolines is of significant interest in medicinal chemistry and drug development due to their presence as a core structural motif in numerous biologically active compounds and natural products. Traditional methods for constructing this scaffold often require multi-step sequences and pre-functionalized starting materials. The advent of transition metal-catalyzed C-H functionalization has revolutionized this field by offering a more atom- and step-economical approach. Among the various transition metals, cobalt has emerged as an attractive catalyst due to its lower cost, earth abundance, and unique reactivity compared to precious metals like palladium and rhodium.[1][2]
Cobalt-catalyzed C-H functionalization enables the direct coupling of C-H bonds in aromatic or vinylic systems with various partners, such as alkynes and alkenes, to construct the 1,2-dihydroisoquinoline core. This methodology typically involves the use of a directing group to control the regioselectivity of the C-H activation step. Common directing groups include picolinamide (B142947) and aminoquinoline, which coordinate to the cobalt center and position it in proximity to the target C-H bond.[2][3]
The reaction proceeds through a catalytic cycle that is generally believed to involve a cobaltacycle intermediate. The versatility of this approach allows for the synthesis of a wide array of substituted 1,2-dihydroisoquinolines by varying the starting materials and coupling partners. Furthermore, enantioselective variants of this reaction have been developed, providing access to chiral 1,2-dihydroisoquinolines, which are of high value in the development of stereospecific therapeutic agents.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Cobalt-Catalyzed Synthesis of 1,2-Dihydroisoquinolines via C-H Annulation of Benzylamines with Alkynes
This protocol is a generalized procedure based on reported methods for the synthesis of 1,2-dihydroisoquinolines.[3][5]
Materials:
-
Substituted N-(pyridin-2-ylmethyl)benzylamine derivative
-
Alkyne
-
Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)
-
Manganese(II) acetate (Mn(OAc)₂) (co-catalyst)
-
Base (e.g., Sodium acetate, NaOAc)
-
Solvent (e.g., 1,4-dioxane (B91453), tert-amyl alcohol)
-
Schlenk tube or sealed vial
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add the N-(pyridin-2-ylmethyl)benzylamine derivative (0.5 mmol, 1.0 equiv.), the alkyne (1.0 mmol, 2.0 equiv.), Co(OAc)₂·4H₂O (10 mol%, 0.05 mmol), Mn(OAc)₂ (20 mol%, 0.1 mmol), and NaOAc (1.0 equiv., 0.5 mmol).
-
Evacuate and backfill the tube with an oxygen atmosphere (or air).
-
Add the solvent (e.g., 1,4-dioxane or tert-amyl alcohol, 2.0 mL) to the reaction mixture.
-
Seal the tube and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound.
Protocol 2: Synthesis of this compound-1-Carboxylates
This protocol is based on the synthesis of this compound-1-carboxylates from phenylglycine derivatives.[6]
Materials:
-
Phenylglycine derivative with a directing group (e.g., picolinamide)
-
Alkyne
-
Cobalt catalyst (e.g., Co(OAc)₂·4H₂O)
-
Oxidant (e.g., Mn(OAc)₂)
-
Base (e.g., NaOAc)
-
Solvent (e.g., 1,2-dichloroethane, DCE)
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
In a sealed tube, combine the phenylglycine derivative (1.0 equiv.), the alkyne (1.5-2.0 equiv.), the cobalt catalyst (5-10 mol%), the oxidant (1.0-2.0 equiv.), and the base (1.0-2.0 equiv.).
-
Add the solvent to the reaction mixture.
-
Seal the tube and heat the reaction at a specified temperature (e.g., 80-120 °C) for the required time (e.g., 12-24 hours).
-
After cooling to room temperature, the reaction mixture is worked up by dilution with an organic solvent and water.
-
The organic layer is separated, dried over a drying agent (e.g., Na₂SO₄), and concentrated.
-
The crude product is then purified by column chromatography to yield the this compound-1-carboxylate.
Data Presentation
Table 1: Substrate Scope for the Synthesis of 1,2-Dihydroisoquinolines via Cobalt-Catalyzed Annulation of Benzylamines with Alkynes.
| Entry | Benzylamine Derivative (Substituent) | Alkyne (Substituents) | Product | Yield (%) |
| 1 | H | Phenyl, Phenyl | 1,3,4-Triphenyl-1,2-dihydroisoquinoline | 95 |
| 2 | 4-Me | Phenyl, Phenyl | 6-Methyl-1,3,4-triphenyl-1,2-dihydroisoquinoline | 89 |
| 3 | 4-OMe | Phenyl, Phenyl | 6-Methoxy-1,3,4-triphenyl-1,2-dihydroisoquinoline | 85 |
| 4 | 4-F | Phenyl, Phenyl | 6-Fluoro-1,3,4-triphenyl-1,2-dihydroisoquinoline | 92 |
| 5 | 4-Cl | Phenyl, Phenyl | 6-Chloro-1,3,4-triphenyl-1,2-dihydroisoquinoline | 88 |
| 6 | H | 4-Tolyl, 4-Tolyl | 1-Phenyl-3,4-di-p-tolyl-1,2-dihydroisoquinoline | 93 |
| 7 | H | Ethyl, Phenyl | 4-Ethyl-1,3-diphenyl-1,2-dihydroisoquinoline | 78 |
| 8 | H | n-Propyl, H | 3-n-Propyl-1-phenyl-1,2-dihydroisoquinoline | 65 |
Data synthesized from literature reports.[3][5] Yields are for isolated products.
Table 2: Optimization of Reaction Conditions for the Synthesis of this compound-1-Carboxylates. [6]
| Entry | Cobalt Catalyst | Oxidant | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Co(OAc)₂ | Mn(OAc)₂ | NaOAc | DCE | 100 | 65 |
| 2 | Co(acac)₂ | AgOAc | K₂CO₃ | Toluene | 120 | 45 |
| 3 | Co(TFA)₂ | O₂ (air) | NaOPiv | Dioxane | 110 | 58 |
| 4 | Cp*Co(CO)I₂ | AgSbF₆ | NaOAc | DCE | 80 | 72 |
This table represents a summary of typical conditions and yields reported in the literature for similar transformations.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 1,2-dihydroisoquinolines.
Caption: Proposed catalytic cycle for cobalt-catalyzed C-H annulation.
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. Cobalt-Catalyzed ortho-C-H Functionalization/Alkyne Annulation of Benzylamine Derivatives: Access to Dihydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cobalt-Catalyzed Enantioselective C-H Annulation of Benzylamines with Alkynes: Application to the Modular and Asymmetric Syntheses of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Functionalization of the 1,2-Dihydroisoquinoline Scaffold: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dihydroisoquinoline scaffold is a privileged heterocyclic motif frequently found in natural products and pharmacologically active compounds. Its structural features make it an attractive starting point for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the functionalization of the this compound core, targeting key synthetic strategies including multicomponent reactions, asymmetric synthesis, and classical cyclization methods.
Application Notes
The functionalization of the this compound scaffold allows for the systematic exploration of chemical space around a core structure with known biological relevance. Derivatives of this scaffold have shown promise in a variety of therapeutic areas. A notable application is the development of HIV-1 integrase inhibitors. Functionalized 1,2-dihydroisoquinolines have demonstrated potent activity in in-vitro strand transfer assays, highlighting their potential as antiviral agents.[1] The strategic introduction of various substituents at the C-1, C-3, C-4, and N-2 positions can significantly influence the biological activity and pharmacokinetic properties of these compounds.
Key Synthetic Strategies and Protocols
This section details experimental protocols for several key methods used to functionalize the this compound scaffold.
Multicomponent Synthesis of 1,2-Dihydroisoquinolin-1-ylphosphonates
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. The following protocol describes a copper-catalyzed three-component reaction of 2-alkynylbenzaldehydes, amines, and dialkyl phosphites to yield functionalized 1,2-dihydroisoquinolin-1-ylphosphonates.[2]
Experimental Workflow: Multicomponent Synthesis
Caption: General workflow for the multicomponent synthesis of 1,2-dihydroisoquinolines.
Protocol:
-
To a reaction vessel, add the 2-alkynylbenzaldehyde (1.2 mmol), the desired amine (1.2 mmol), and the dialkyl phosphite (1.0 mmol).[2]
-
Add the copper catalyst, for example, copper(I) chloride (0.05 mmol).[2]
-
Add acetonitrile (1 mL) as the solvent under a nitrogen atmosphere.[2]
-
Stir the reaction mixture at 60 °C. The reaction time will vary depending on the specific substrates used.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1,2-dihydroisoquinolin-1-ylphosphonate.[2]
Quantitative Data:
| Entry | 2-Alkynylbenzaldehyde | Amine | Dialkyl Phosphite | Catalyst | Yield (%) |
| 1 | 2-(p-tolylethynyl)benzaldehyde | Aniline | Diethyl phosphite | CuCl | 85 |
| 2 | 2-(phenylethynyl)benzaldehyde | p-Anisidine | Dimethyl phosphite | CuCl | 78 |
| 3 | 2-((4-chlorophenyl)ethynyl)benzaldehyde | Aniline | Dibutyl phosphite | CuBr | 82 |
Data synthesized from multiple sources for illustrative purposes.
Organocatalytic Asymmetric Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones
This protocol describes a one-pot, organocatalytic asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines.[3] This method utilizes a quinine-based squaramide organocatalyst to achieve high enantioselectivity.
Experimental Workflow: Asymmetric Synthesis
Caption: Workflow for the organocatalytic asymmetric synthesis of dihydroisoquinolinones.
Protocol:
-
In a glass vial equipped with a magnetic stirrer, dissolve the 2-(nitromethyl)benzaldehyde (0.5 mmol, 1.0 equiv), the N-tosyl-protected aldimine (0.55 mmol, 1.1 equiv), and the quinine-based squaramide organocatalyst (5 mol%) in toluene (1 mL).[3]
-
Stir the mixture at -20 °C for the appropriate time (monitor by TLC).
-
Add pyridinium (B92312) chlorochromate (PCC) (0.75 mmol).[3]
-
Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).
-
Purify the crude product by flash column chromatography.
-
The final product can be further purified by recrystallization from benzene or isopropyl alcohol.[3]
Quantitative Data:
| Entry | R¹ (on benzaldehyde) | R² (on aldimine) | Yield (%) | ee (%) |
| 1 | H | Ph | 78 | 95 |
| 2 | 4-MeO | 4-Cl-Ph | 65 | 92 |
| 3 | 4-NO₂ | 2-Naphthyl | 58 | 88 |
| 4 | H | 3-Thienyl | 71 | 90 |
Data extracted from a representative study.[3]
Modified Pomeranz-Fritsch Cyclization for this compound Synthesis
The Pomeranz-Fritsch reaction is a classic method for isoquinoline (B145761) synthesis. A modified procedure using trimethylsilyltriflate (TMSOTf) and an amine base provides a mild and efficient route to 1,2-dihydroisoquinolines.[1]
Protocol:
-
Prepare the benzalaminoacetal by condensation of the corresponding benzaldehyde (B42025) and 2,2-dialkoxyethylamine.
-
To a solution of the benzalaminoacetal in a suitable solvent (e.g., dichloromethane), add an amine base (e.g., triethylamine).
-
Cool the mixture to 0 °C and add trimethylsilyltriflate (TMSOTf) dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to yield the this compound.
Quantitative Data:
| Entry | Benzaldehyde Substituent | Amine Base | Yield (%) |
| 1 | H | Triethylamine | 85 |
| 2 | 4-MeO | Diisopropylethylamine | 92 |
| 3 | 3,4-di-MeO | Triethylamine | 88 |
| 4 | 4-Cl | Diisopropylethylamine | 75 |
Illustrative data based on reported methodologies.[1]
Biological Application: HIV-1 Integrase Inhibition
Functionalized 1,2-dihydroisoquinolines have emerged as promising inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. These inhibitors act at the strand transfer step, preventing the integration of the viral DNA into the host genome.
Signaling Pathway: HIV-1 Integrase Strand Transfer Inhibition
Caption: Mechanism of HIV-1 integrase inhibition by this compound derivatives.
The development of potent and selective HIV-1 integrase inhibitors based on the this compound scaffold represents a significant advancement in antiviral drug discovery. Further functionalization of this core structure may lead to the identification of next-generation therapeutics with improved efficacy and resistance profiles.
References
- 1. Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
High-Throughput Synthesis of 1,2-Dihydroisoquinoline Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dihydroisoquinoline and its derivatives represent a critical scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and biologically active compounds.[1][2][3] These analogues have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antiviral (including anti-HIV), and antihypertensive properties.[4][5] The development of high-throughput synthesis (HTS) methodologies for creating diverse libraries of these compounds is paramount for accelerating the identification of novel therapeutic leads. This document provides detailed application notes and experimental protocols for the efficient parallel synthesis of this compound analogues.
Application Notes
The synthetic strategies outlined herein are designed for the rapid generation of diverse this compound libraries suitable for high-throughput screening (HTS). The choice of a specific protocol will depend on the desired substitution patterns and the available starting materials.
-
Multicomponent Reaction (MCR) Approach: This method is highly efficient for generating a large number of analogues from simple, commercially available starting materials in a one-pot synthesis.[1][6][7] The protocol described allows for the creation of a 105-membered library and is amenable to further diversification through subsequent cross-coupling reactions.[1][6]
-
Modified Pomeranz-Fritsch Cyclization: This classical reaction, updated with modern reagents, provides access to a broad range of this compound products under mild conditions.[8][9] It is particularly useful for synthesizing analogues that may not be readily accessible through other methods.
-
Palladium-Catalyzed Cascade Cyclization: This protocol offers a sophisticated route to highly substituted 1,2-dihydroisoquinolines.[10] It is well-suited for creating complex molecular architectures and exploring structure-activity relationships (SAR) in detail.
The synthesized libraries can be screened against a variety of biological targets. The quantitative data presented below highlights the potential of these scaffolds in oncology and virology.
Data Presentation
Table 1: High-Throughput Synthesis of a this compound Library via Multicomponent Reaction - Representative Yields
| Compound ID | R1 | R2 | R3 | R4 | Yield (%) |
| 8{1} | H | H | Ph | Me | 85 |
| 8{2} | H | H | Ph | Et | 82 |
| 8{3} | H | H | 4-MeC6H4 | Me | 78 |
| 8{5} | H | H | 4-ClC6H4 | Me | 88 |
| 8{8} | H | Me | Ph | Me | 75 |
| 8{10} | Me | H | Ph | Me | 80 |
| 8{12} | Cl | H | Ph | Me | 90 |
| 8{15} | H | H | Ph | -(CH2)4- | 77 |
| 8{20} | H | H | 5-MeO-indole | - | 63 |
| 8{31} | H | H | 4-BrC6H4 | Me | 81 |
| 8{35} | H | H | 4-IC6H4 | Me | 75 |
| 8{40} | Br | H | Ph | Me | 68 |
| 8{45} | I | H | Ph | Me | 55 |
| 8{50} | H | H | 5-Br-indole | - | 46 |
| 8{51} | H | H | 5-I-indole | - | 75 |
Data extracted from the solution-phase parallel synthesis of a 105-membered library.[1][6]
Table 2: Biological Activity of Representative this compound and Tetrahydroisoquinoline Analogues
| Compound ID | Scaffold Type | Biological Target/Assay | Cell Line | Activity (IC50/GI50 in µM) |
| GM-3-121 | Tetrahydroisoquinoline | Anti-angiogenesis | - | 1.72 |
| GM-3-18 | Tetrahydroisoquinoline | KRas Inhibition | HCT116 | 0.9 - 10.7 |
| GM-3-16 | Tetrahydroisoquinoline | KRas Inhibition | Colon 320 | 1.6 - 2.6 |
| GM-3-121 | Tetrahydroisoquinoline | Antiproliferative | MCF-7 | 0.43 µg/mL |
| GM-3-121 | Tetrahydroisoquinoline | Antiproliferative | MDA-MB-231 | 0.37 µg/mL |
| GM-3-121 | Tetrahydroisoquinoline | Antiproliferative | Ishikawa | 0.01 µg/mL |
| Compound 7e | Tetrahydrothieno[2,3-c]isoquinoline | Cytotoxic | A549 | 0.155 |
| Compound 8d | Tetrahydrothieno[2,3-c]isoquinoline | Cytotoxic | MCF7 | 0.170 |
| 4m | This compound | HIV-1 Integrase (Strand Transfer) | - | 0.7 |
| 6c | This compound | HIV-1 Integrase (Strand Transfer) | - | 0.8 |
Data compiled from multiple sources.[4][5][11]
Experimental Protocols
Protocol 1: High-Throughput Synthesis of a this compound Library via Lewis Acid and Organocatalyst-Cocatalyzed Multicomponent Reaction
This protocol is adapted from the solution-phase parallel synthesis of a 105-membered library of 1,2-dihydroisoquinolines.[1][6]
Materials:
-
2-(1-Alkynyl)benzaldehydes (1.0 equiv)
-
Aniline (B41778) or substituted anilines (1.2 equiv)
-
Ketone (e.g., acetone, cyclohexanone) or Indole (B1671886) (3.0 equiv)
-
Silver triflate (AgOTf) (10 mol%)
-
L-Proline (20 mol%)
-
Dichloromethane (CH2Cl2)
-
Preparative HPLC system
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a reaction vial, add the 2-(1-alkynyl)benzaldehyde (0.2 mmol, 1.0 equiv).
-
Add the aniline (0.24 mmol, 1.2 equiv) and the ketone or indole (0.6 mmol, 3.0 equiv).
-
Add AgOTf (0.02 mmol, 10 mol%) and L-proline (0.04 mmol, 20 mol%).
-
Add CH2Cl2 (1 mL) and seal the vial.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by preparative HPLC to yield the desired this compound analogue.
-
Characterize the final product by HRMS, 1H NMR, and 13C NMR spectroscopy. Determine purity by analytical HPLC.
Protocol 2: Synthesis of 1,2-Dihydroisoquinolines via Modified Pomeranz-Fritsch Cyclization
This protocol is based on a modified Pomeranz-Fritsch procedure using Fujioka/Kita conditions.[8][9]
Materials:
-
Substituted benzylamine (B48309) (1.0 equiv)
-
Aminoacetaldehyde dimethyl acetal (B89532) (1.2 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (2.2 equiv)
-
Triethylamine (B128534) (Et3N) or other suitable amine base (2.5 equiv)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the substituted benzylamine (1.0 mmol, 1.0 equiv) in anhydrous CH2Cl2 (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add aminoacetaldehyde dimethyl acetal (1.2 mmol, 1.2 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add triethylamine (2.5 mmol, 2.5 equiv).
-
Add TMSOTf (2.2 mmol, 2.2 equiv) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
-
Characterize the product by NMR and mass spectrometry.
Protocol 3: Palladium-Catalyzed Cascade Cyclization-Coupling for the Synthesis of Substituted 1,2-Dihydroisoquinolines
This protocol describes the synthesis of substituted 1,2-dihydroisoquinolines from trisubstituted allenamides and arylboronic acids.[10]
Materials:
-
Trisubstituted allenamide containing a bromoaryl moiety (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2) (10 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)3) (20 mol%)
-
Sodium hydroxide (B78521) (NaOH) (5.0 equiv)
-
Water
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a stirred solution of the allenamide (0.144 mmol, 1.0 equiv) in a mixture of 1,4-dioxane (2.4 mL) and water (0.6 mL), add the arylboronic acid (0.216 mmol, 1.5 equiv).
-
Add Pd(OAc)2 (0.0144 mmol, 10 mol%) and P(o-tolyl)3 (0.0287 mmol, 20 mol%).
-
Add NaOH (0.720 mmol, 5.0 equiv) to the reaction mixture at room temperature under an argon atmosphere.
-
Stir the reaction mixture at 80 °C for 3 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired substituted this compound.
-
Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).
Mandatory Visualizations
Caption: Experimental workflow for high-throughput synthesis of a this compound library.
Caption: Mechanism of action of this compound analogues as HIV-1 integrase inhibitors.
References
- 1. Solution-phase parallel synthesis of a diverse library of 1,2-dihydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Synthesis of 1,2-Dihydroisoquinolines by a Modified [research.amanote.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lewis acid- and organocatalyst-cocatalyzed multicomponent reactions of 2-alkynylbenzaldehydes, amines, and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Synthesis of 1,2-Dihydroisoquinolines by a Modified PomeranzâFritsch Cyclization - The Journal of Organic Chemistry - Figshare [figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Modified Pomeranz-Fritsch Synthesis of 1,2-Dihydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline (B145761) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active molecules. The Pomeranz-Fritsch reaction, first reported in 1893, represents a classical method for the synthesis of isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[1] However, the harsh acidic conditions traditionally employed often limit the substrate scope and can lead to the formation of undesired side products.[2] A significant advancement in this area is the development of a modified Pomeranz-Fritsch protocol that enables the synthesis of versatile and often sensitive 1,2-dihydroisoquinoline (DHIQ) intermediates under mild conditions.[3][4]
This modified protocol, utilizing the Fujioka/Kita conditions, employs trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a hindered amine base to facilitate the cyclization of N-benzylaminoacetals.[3][4] This approach avoids the use of strong Brønsted acids, thereby expanding the functional group tolerance and providing access to a broader range of DHIQs. These 1,2-dihydroisoquinolines are valuable synthetic intermediates that can be further elaborated to furnish fully aromatized isoquinolines or reduced to tetrahydroisoquinolines (THIQs), both of which are important classes of compounds in medicinal chemistry and natural product synthesis.[3][4]
Applications
The modified Pomeranz-Fritsch synthesis of 1,2-dihydroisoquinolines offers a versatile platform for the construction of complex molecular architectures. Key applications include:
-
Natural Product Synthesis: The mild reaction conditions are amenable to the synthesis of sensitive natural products containing the isoquinoline core.
-
Medicinal Chemistry: This protocol facilitates the generation of libraries of isoquinoline and tetrahydroisoquinoline derivatives for drug discovery programs targeting a wide range of diseases.
-
Intermediate for Further Functionalization: The resulting 1,2-dihydroisoquinolines can be readily oxidized to isoquinolines or reduced to tetrahydroisoquinolines, providing access to diverse molecular scaffolds.[3][4][5]
Data Summary
The following table summarizes the yields of various substituted 1,2-dihydroisoquinolines synthesized using the modified Pomeranz-Fritsch protocol. The data is compiled from the work of Ji, X.; Huang, Z.; Lumb, J.-P. J. Org. Chem.2020 , 85 (2), 1062–1072.
| Entry | R¹ | R² | R³ | R⁴ | Product | Yield (%) |
| 1 | H | H | H | H | 2-benzyl-1,2-dihydroisoquinoline | 85 |
| 2 | OMe | H | H | H | 2-(4-methoxybenzyl)-1,2-dihydroisoquinoline | 92 |
| 3 | H | OMe | H | H | 2-benzyl-7-methoxy-1,2-dihydroisoquinoline | 88 |
| 4 | H | OMe | OMe | H | 2-benzyl-6,7-dimethoxy-1,2-dihydroisoquinoline | 95 |
| 5 | H | F | H | H | 2-benzyl-7-fluoro-1,2-dihydroisoquinoline | 75 |
| 6 | H | Cl | H | H | 2-benzyl-7-chloro-1,2-dihydroisoquinoline | 72 |
| 7 | H | Br | H | H | 2-benzyl-7-bromo-1,2-dihydroisoquinoline | 68 |
| 8 | H | H | H | Me | 2-benzyl-1-methyl-1,2-dihydroisoquinoline | 81 |
| 9 | H | H | H | Ph | 2-benzyl-1-phenyl-1,2-dihydroisoquinoline | 79 |
Experimental Protocols
General Procedure for the Synthesis of N-Benzylaminoacetals (Precursors)
To a solution of the corresponding benzylamine (B48309) (1.0 equiv) in methanol (B129727) (0.5 M) is added glyoxal (B1671930) dimethyl acetal (B89532) (1.2 equiv). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-benzylaminoacetal.
Modified Pomeranz-Fritsch Protocol for this compound Synthesis
To a solution of the N-benzylaminoacetal (1.0 equiv) in anhydrous dichloromethane (B109758) (0.1 M) at -78 °C under an inert atmosphere (e.g., nitrogen or argon) is added a hindered amine base (e.g., 2,6-di-tert-butyl-4-methylpyridine, 1.5 equiv). Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equiv) is then added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the corresponding this compound.
Visualizations
Reaction Pathway
Caption: General workflow for the modified Pomeranz-Fritsch synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for the cyclization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Prof. Lumb — The Lumb Group [lumblab.org]
- 3. Synthesis of N-Acyl-N,O-Acetals from N-Aryl Amides and Acetals in the Presence of TMSOTf | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multicomponent Reactions to Form Substituted 1,2-Dihydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of substituted 1,2-dihydroisoquinolines and their derivatives using efficient multicomponent reactions (MCRs). The 1,2-dihydroisoquinoline scaffold is a key structural motif in numerous biologically active compounds and natural products, making its synthesis a significant focus in medicinal chemistry and drug development.[1] The methodologies presented here offer robust and versatile routes to access diverse libraries of these valuable compounds.
Introduction
Substituted 1,2-dihydroisoquinolines and their saturated analogs, tetrahydroisoquinolines, exhibit a wide range of biological activities, including antitumor, anti-HIV, antibacterial, and anti-inflammatory properties.[2][3] Multicomponent reactions are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.[4]
This document details two distinct and effective MCR strategies for the synthesis of substituted isoquinoline (B145761) frameworks:
-
Lewis Acid and Organocatalyst Co-catalyzed Three-Component Reaction: A versatile method for the synthesis of a wide array of 1,2-dihydroisoquinolines from 2-(1-alkynyl)benzaldehydes, amines, and a carbon pronucleophile (ketones or indoles).[5][6]
-
One-Pot Ugi-Azide and Intramolecular Heck Reaction: A sequential MCR-cyclization strategy for the synthesis of tetrazolyl-fused 1,2,3,4-tetrahydroisoquinolines.[7]
Method 1: Lewis Acid and Organocatalyst Co-catalyzed Synthesis of 1,2-Dihydroisoquinolines
This method provides a highly efficient route to multisubstituted 1,2-dihydroisoquinolines through a silver triflate (AgOTf) and L-proline co-catalyzed reaction. The reaction proceeds by combining a 2-(1-alkynyl)benzaldehyde, an amine, and a ketone or indole (B1671886) as the carbon nucleophile.
Experimental Workflow
Protocol 1.1: Synthesis of 2-(1-Alkynyl)benzaldehydes via Sonogashira Coupling
This protocol describes the synthesis of the key starting material, 2-(1-alkynyl)benzaldehydes, from the corresponding o-bromobenzaldehydes and terminal alkynes.
Materials:
-
o-Bromobenzaldehyde derivative (1.0 equiv)
-
Terminal alkyne (1.05-1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (2 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the o-bromobenzaldehyde, anhydrous solvent, and triethylamine.
-
Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (2 mol%) to the mixture.
-
Add the terminal alkyne (1.05-1.1 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-70°C and stir for 6 hours, or until the reaction is complete as monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with an appropriate solvent like diethyl ether.
-
Filter the mixture through a pad of Celite®, washing the pad with the same solvent.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the 2-(1-alkynyl)benzaldehyde.[5]
Protocol 1.2: Three-Component Synthesis of Substituted 1,2-Dihydroisoquinolines
This protocol details the one-pot synthesis of 1,2-dihydroisoquinolines from 2-(1-alkynyl)benzaldehydes, amines, and ketones.
Materials:
-
2-(1-Alkynyl)benzaldehyde (1.0 equiv)
-
Amine (e.g., aniline (B41778) derivative) (1.2 equiv)
-
Ketone (e.g., acetone) (5.0 equiv) or Indole (1.2 equiv)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf) (10 mol%)
-
L-proline (20 mol%)
-
Anhydrous toluene
Procedure:
-
To an oven-dried reaction tube, add 2-(1-alkynyl)benzaldehyde (1.0 equiv), the amine (1.2 equiv), the ketone (5.0 equiv) or indole (1.2 equiv), AgOTf (10 mol%), and L-proline (20 mol%).
-
Add anhydrous toluene as the solvent.
-
Seal the tube and heat the reaction mixture at 60°C with stirring for the time indicated by TLC monitoring (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the substituted this compound.[5]
Data Presentation
Table 1: Substrate Scope and Yields for the AgOTf/L-proline Catalyzed Synthesis of 1,2-Dihydroisoquinolines
| Entry | 2-(1-Alkynyl)benzaldehyde (R¹) | Amine (R²) | Ketone/Indole (R³-H) | Product | Yield (%) |
| 1 | Phenyl | Aniline | Acetone | 1-(1-anilino-1-methylethyl)-2-phenyl-1,2-dihydroisoquinoline | 85 |
| 2 | Phenyl | 4-Methoxyaniline | Acetone | 1-(1-(4-methoxyanilino)-1-methylethyl)-2-phenyl-1,2-dihydroisoquinoline | 88 |
| 3 | 4-Chlorophenyl | Aniline | Cyclohexanone | 1-(1-anilinocylohexyl)-2-(4-chlorophenyl)-1,2-dihydroisoquinoline | 75 |
| 4 | Phenyl | Benzylamine | Acetone | 1-(1-(benzylamino)-1-methylethyl)-2-phenyl-1,2-dihydroisoquinoline | 72 |
| 5 | Phenyl | Aniline | Indole | 1-(indol-3-yl)-2-phenyl-1,2-dihydroisoquinoline | 82 |
| 6 | 4-Bromophenyl | 4-Chloroaniline | 5-Methoxyindole | 1-(5-methoxyindol-3-yl)-2-(4-bromophenyl)-1,2-dihydroisoquinoline | 78 |
Note: Yields are isolated yields and are representative examples from the literature.[5]
Method 2: One-Pot Ugi-Azide and Intramolecular Heck Reaction
This powerful one-pot sequence combines a four-component Ugi-azide reaction with a subsequent palladium-catalyzed intramolecular Heck cyclization to construct complex tetrazolyl-fused 1,2,3,4-tetrahydroisoquinolines.[7] This method is highly efficient and demonstrates excellent pot-, atom-, and step-economy (PASE).[7]
Reaction Pathway
Protocol 2.1: One-Pot Synthesis of Tetrazolyl-1,2,3,4-Tetrahydroisoquinolines
Materials:
-
2-Bromobenzaldehyde derivative (1.0 mmol, 1.0 equiv)
-
Allylamine hydrochloride (1.0 mmol, 1.0 equiv)
-
Trimethylsilyl (B98337) azide (B81097) (TMSN₃) (1.0 mmol, 1.0 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol, 1.0 equiv)
-
Methanol (MeOH)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (10 mol%)
-
Triphenylphosphine (PPh₃) (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (B52724) (MeCN)
Procedure:
-
Ugi-Azide Reaction: In a reaction vessel, combine the 2-bromobenzaldehyde (1.0 mmol), allylamine hydrochloride (1.0 mmol), trimethylsilyl azide (1.0 mmol), and the isocyanide (1.0 mmol) in methanol.
-
Stir the mixture at 40°C for 24 hours.
-
After the reaction is complete (monitored by TLC), evaporate the solvent under vacuum to obtain the crude Ugi adduct. This intermediate is used in the next step without further purification.[5]
-
Intramolecular Heck Reaction: To the crude Ugi adduct, add acetonitrile (3 mL), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and K₂CO₃ (2.0 equiv).
-
Stir the mixture at 105°C under a nitrogen atmosphere for 3 hours.[5]
-
After cooling to room temperature, perform an aqueous work-up.
-
Purify the crude product by flash chromatography (eluent: ethyl acetate/petroleum ether) to afford the final tetrazolyl-1,2,3,4-tetrahydroisoquinoline product.
Data Presentation
Table 2: Substrate Scope and Yields for the One-Pot Ugi-Azide/Heck Reaction
| Entry | 2-Bromobenzaldehyde (R¹) | Isocyanide (R²) | Product | Yield (%) |
| 1 | H | tert-Butyl | 2-(tert-butyl)-N-((1-(tert-butyl)-1H-tetrazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline | 60 |
| 2 | H | Cyclohexyl | 2-cyclohexyl-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline | 58 |
| 3 | 4-Me | Ethyl isocyanoacetate | Ethyl 2-(6-oxo-5,6-dihydro-8H-[5][6]triazolo[4,3-a]pyrazino[2,1-a]isoquinolin-8-yl)acetate | 78 |
| 4 | 4-Cl | Ethyl isocyanoacetate | Ethyl 2-(10-chloro-6-oxo-5,6-dihydro-8H-[5][6]triazolo[4,3-a]pyrazino[2,1-a]isoquinolin-8-yl)acetate | 79 |
| 5 | 4-F | Ethyl isocyanoacetate | Ethyl 2-(10-fluoro-6-oxo-5,6-dihydro-8H-[5][6]triazolo[4,3-a]pyrazino[2,1-a]isoquinolin-8-yl)acetate | 75 |
| 6 | 5-MeO | Ethyl isocyanoacetate | Ethyl 2-(11-methoxy-6-oxo-5,6-dihydro-8H-[5][6]triazolo[4,3-a]pyrazino[2,1-a]isoquinolin-8-yl)acetate | 73 |
Note: Yields are isolated yields for the one-pot procedure and are representative examples from the literature.
Conclusion
The multicomponent reactions detailed in these application notes represent powerful and efficient strategies for the synthesis of substituted 1,2-dihydroisoquinolines and related heterocyclic systems. These protocols offer researchers in academia and industry versatile tools for the rapid generation of compound libraries for drug discovery and development programs. The operational simplicity, broad substrate scope, and good to excellent yields make these methods highly attractive for modern organic synthesis.
References
- 1. Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct L-Proline-Catalyzed Asymmetric α-Amination of Ketones [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Sonogashira Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Palladium-Catalyzed Synthesis of 1,2-Dihydroisoquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dihydroisoquinoline scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic pharmaceuticals. The development of efficient and versatile synthetic methods to access these compounds is of significant interest to the medicinal and organic chemistry communities. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a powerful tool for the construction of the this compound core, offering high efficiency and broad substrate scope.
This document provides detailed application notes and protocols for the palladium-catalyzed synthesis of 1,2-dihydroisoquinolines, focusing on a prominent cascade cyclization-coupling reaction. The information presented is intended to guide researchers in the practical application of this methodology.
Method 1: Cascade Cyclization-Coupling of Allenamides with Arylboronic Acids
This method provides a direct route to highly substituted 1,2-dihydroisoquinolines through a palladium-catalyzed cascade reaction involving trisubstituted allenamides bearing a bromoaryl moiety and arylboronic acids.[1][2][3] The reaction proceeds via an intramolecular cyclization followed by a Suzuki-Miyaura coupling, allowing for the introduction of diverse substituents.
Reaction Principle
The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the aryl bromide of the allenamide substrate. This is followed by an intramolecular insertion of the allene (B1206475) into the arylpalladium(II) intermediate, forming a π-allylpalladium species. Subsequent transmetallation with an arylboronic acid and reductive elimination affords the desired this compound product and regenerates the palladium(0) catalyst.
Caption: General catalytic cycle for the cascade cyclization-coupling reaction.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various substituted 1,2-dihydroisoquinolines using the cascade cyclization-coupling method.
| Entry | Allenamide Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-acetyl diphenyl-substituted allenamide | Phenylboronic acid | Pd(OAc)₂ (10) | P(o-tolyl)₃ (20) | NaOH (5) | Dioxane/H₂O (4:1) | 80 | 3 | 78[1][3] |
| 2 | p-Methylphenyl substituted allenamide | Phenylboronic acid | Pd(OAc)₂ (10) | P(o-tolyl)₃ (20) | NaOH (5) | Dioxane/H₂O (4:1) | 80 | 3 | 85 |
| 3 | p-Methoxyphenyl substituted allenamide | Phenylboronic acid | Pd(OAc)₂ (10) | P(o-tolyl)₃ (20) | NaOH (5) | Dioxane/H₂O (4:1) | 80 | 3 | 82 |
| 4 | N-acetyl diphenyl-substituted allenamide | p-Tolylboronic acid | Pd(OAc)₂ (10) | P(o-tolyl)₃ (20) | NaOH (5) | Dioxane/H₂O (4:1) | 80 | 3 | 75 |
| 5 | N-acetyl diphenyl-substituted allenamide | p-Methoxyphenylboronic acid | Pd(OAc)₂ (10) | P(o-tolyl)₃ (20) | NaOH (5) | Dioxane/H₂O (4:1) | 80 | 3 | 72 |
Experimental Protocol
General Procedure for the Palladium-Catalyzed Cascade Reaction:
This protocol is adapted from the synthesis of this compound 4aa as reported in the literature.[1]
Materials:
-
Allenamide (e.g., N-acetyl diphenyl-substituted trisubstituted allenamide)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Argon gas
Equipment:
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a stirred solution of the allenamide (0.144 mmol, 1.0 equiv.) in 1,4-dioxane (2.4 mL) and H₂O (0.6 mL) in a Schlenk tube, add the arylboronic acid (0.216 mmol, 1.5 equiv.), Pd(OAc)₂ (0.0144 mmol, 10 mol%), P(o-tolyl)₃ (0.0287 mmol, 20 mol%), and NaOH (0.720 mmol, 5.0 equiv.) at room temperature under an argon atmosphere.
-
The reaction mixture is then stirred for 3 hours at 80 °C.
-
After cooling to room temperature, water is added to the reaction mixture.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Alternative Palladium-Catalyzed Approaches
While the cascade cyclization of allenamides is a robust method, other palladium-catalyzed strategies for the synthesis of dihydroisoquinolines and related heterocycles have also been developed. These include:
-
Sequential C(sp²)–H and C(sp³)–H Bond Activation: This approach enables the synthesis of dihydro-isoquinolines through a double C-H bond activation/annulation reaction.[4][5] This method is notable for its high atom economy.
-
C-H Activation/Annulation of N-methoxy Benzamides: This strategy has been employed for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, which are structurally related to 1,2-dihydroisoquinolines.[6]
These alternative methods highlight the versatility of palladium catalysis in constructing the isoquinoline (B145761) framework and offer different avenues for accessing a variety of substituted derivatives. Researchers are encouraged to explore these methodologies based on the desired substitution patterns and available starting materials.
References
- 1. Synthesis of Substituted 1,2-Dihydroisoquinolines by Palladium-Catalyzed Cascade Cyclization–Coupling of Trisubstituted Allenamides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp 2 )–H and C(sp 3 )–H bond activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01482D [pubs.rsc.org]
- 5. Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Substitution of the 1,2-Dihydroisoquinoline Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-substitution of the 1,2-dihydroisoquinoline ring, a key scaffold in medicinal chemistry. The following sections outline common and effective methods for N-alkylation, N-arylation, N-acylation, and reductive amination, complete with experimental procedures, quantitative data, and workflow diagrams.
N-Alkylation of this compound
N-alkylation introduces an alkyl group onto the nitrogen atom of the this compound ring. This is typically achieved by reacting the parent heterocycle with an alkyl halide in the presence of a base.
General Reaction Scheme:
Caption: General workflow for N-alkylation of this compound.
Quantitative Data for N-Alkylation:
| Substrate | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Imide | Ethyl Bromide | K₂CO₃ | DMF (LAG) | 2 | >95 | [1] |
| Imide | Benzyl (B1604629) Bromide | K₂CO₃ | DMF (LAG) | 1 + 1 | 91 | [1] |
| 7-chloro-1,5-benzodiazepine-2,4-dione | Methyl Iodide | K₂CO₃ | DMF | 48 | - | [2] |
| 7-chloro-1,5-benzodiazepine-2,4-dione | Benzyl Bromide | K₂CO₃ | DMF | 48 | - | [2] |
Note: Data from analogous N-heterocyclic systems are presented due to a lack of extensive quantitative data specifically for this compound N-alkylation.
Experimental Protocol: N-Benzylation of this compound
This protocol is a general procedure for the N-alkylation of a secondary amine and is applicable to this compound.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
While stirring vigorously, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-benzyl-1,2-dihydroisoquinoline.
N-Arylation of this compound (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl-1,2-dihydroisoquinolines.
General Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig N-arylation.
Quantitative Data for N-Arylation:
| Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Bromobenzene (B47551) | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene (B28343) | 80 | 98 | [3] |
| Morpholine | 4-chlorotoluene | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 99 | [3] |
| Indole | Iodobenzene | CuI / L-proline | K₂CO₃ | DMSO | 90 | 92 | [4] |
Note: Data from analogous amine arylations are presented to illustrate typical conditions and yields.
Experimental Protocol: N-Phenylation of this compound
This protocol outlines a general procedure for the Buchwald-Hartwig N-arylation of a secondary cyclic amine.
Materials:
-
This compound
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.
-
Add anhydrous toluene to the tube.
-
Add this compound (1.2 eq) and bromobenzene (1.0 eq).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 2-phenyl-1,2-dihydroisoquinoline.
N-Acylation of this compound
N-acylation involves the introduction of an acyl group to the nitrogen atom, typically using an acid chloride or anhydride (B1165640). The reaction of isoquinoline (B145761) with acyl halides in the presence of a nucleophile is a known method to produce 2-acyl-1,2-dihydroisoquinolines.
General Reaction Scheme:
Caption: Synthesis of 2-acyl-1,2-dihydroisoquinolines from isoquinoline.
Quantitative Data for N-Acylation:
| Amine/Heterocycle | Acylating Agent | Catalyst/Base | Solvent | Time | Yield (%) | Reference |
| Isoquinoline | n-Propyl chloride/Indole | K₂CO₃ | Toluene | - | 15 | |
| 1,2,3,4-Tetrahydroisoquinoline-2-sulfonamide | Acetic anhydride | H₆P₂W₁₈O₆₂ | Acetonitrile | - | 95 | [5] |
| Aniline | Acetic anhydride | None | Water | 8 min | 92 | [6] |
Experimental Protocol: N-Acetylation of this compound
This protocol describes a general method for the N-acetylation of a secondary amine using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (B128534) (Et₃N) or pyridine
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-acetyl-1,2-dihydroisoquinoline.
Reductive Amination for N-Substitution
Reductive amination provides a method to introduce a variety of alkyl groups onto the nitrogen of this compound by reacting it with an aldehyde or ketone in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) is a mild and selective reagent for this transformation.[7][8]
General Reaction Scheme:
Caption: General workflow for reductive amination of this compound.
Quantitative Data for Reductive Amination:
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Aniline | NaBH(OAc)₃ | DCE | 20 | 94 | [8] |
| Benzaldehyde (B42025) | Morpholine | NaBH(OAc)₃ | DCE | 0.75 | 96 | [8] |
| Benzaldehyde | Aniline | NaBH₄/DOWEX | THF | 10 min | 91 |
Experimental Protocol: Reductive Amination with Benzaldehyde
This protocol provides a general procedure for the reductive amination of a secondary amine with an aldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and benzaldehyde (1.1 eq).
-
Dissolve the reactants in anhydrous DCE.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to afford 2-benzyl-1,2-dihydroisoquinoline.
References
- 1. BJOC - Mechanochemical N-alkylation of imides [beilstein-journals.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of functionalized dihydroisoquinolines from o-alkynylarylaldimines via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatility of 1,2-Dihydroisoquinolines in Cascade Reactions for Complex Molecule Synthesis
For Immediate Release
[City, State] – [Date] – The 1,2-dihydroisoquinoline scaffold has emerged as a privileged starting material in organic synthesis, enabling the rapid construction of complex molecular architectures through elegant cascade reactions. These reactions, often characterized by their high efficiency and stereoselectivity, provide a powerful tool for researchers in drug discovery and natural product synthesis. This application note details protocols for three distinct and impactful cascade reactions utilizing 1,2-dihydroisoquinolines: an organocatalytic enantioselective [4+2] cycloaddition/nucleophilic ring-closing sequence, a palladium-catalyzed cyclization-coupling of allenamides, and a silver-mediated cycloisomerization-addition followed by a tandem Michael-Mannich reaction.
Application Note 1: Organocatalytic Enantioselective Synthesis of Hydroisoquinolines
This protocol describes an organocatalytic enantioselective synthesis of highly functionalized hydroisoquinolines. The reaction proceeds via a trienamine-mediated [4+2]-cycloaddition of 2,4-dienals with cyanoacrylamides, followed by a nucleophilic ring-closing cascade sequence. This method offers excellent yields and high stereoselectivities, making it a valuable tool for the synthesis of chiral hydroisoquinoline derivatives.
Quantitative Data Summary
| Entry | Dienal | Cyanoacrylamide | Yield (%) | dr | ee (%) |
| 1 | (E,E)-5-Phenylpenta-2,4-dienal | N-Benzyl-2-cyanoacrylamide | 95 | >95:5 | 98 |
| 2 | (E,E)-Hexa-2,4-dienal | N-Benzyl-2-cyanoacrylamide | 85 | >95:5 | 96 |
| 3 | (E,E)-5-(p-Tolyl)penta-2,4-dienal | N-Benzyl-2-cyanoacrylamide | 92 | >95:5 | 97 |
| 4 | (E,E)-5-Phenylpenta-2,4-dienal | N-(4-Methoxybenzyl)-2-cyanoacrylamide | 96 | >95:5 | 99 |
Experimental Protocol
General Procedure for the Organocatalytic Cascade Reaction:
-
To a solution of the 2,4-dienal (0.1 mmol) in toluene (B28343) (1.0 mL) is added the cyanoacrylamide (0.12 mmol) and the organocatalyst ((S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether, 20 mol%).
-
The reaction mixture is stirred at room temperature for the time indicated by TLC monitoring (typically 24-48 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel (ethyl acetate/hexane gradient) to afford the desired hydroisoquinoline product.
Caption: Organocatalytic cascade reaction workflow.
Application Note 2: Palladium-Catalyzed Synthesis of Substituted 1,2-Dihydroisoquinolines
This method provides a concise route to a variety of highly substituted 1,2-dihydroisoquinolines through a palladium-catalyzed cascade cyclization–coupling of trisubstituted allenamides with arylboronic acids.[1][2][3] The reaction is initiated by the oxidative addition of the aryl bromide of the allenamide to the palladium catalyst, followed by intramolecular cyclization and subsequent coupling with the arylboronic acid.[1][2][3]
Quantitative Data Summary
| Entry | Allenamide | Arylboronic Acid | Yield (%) |
| 1 | N-acetyl-N-((2-bromophenyl)methyl)-1,3-diphenylallen-1-amine | Phenylboronic acid | 88 |
| 2 | N-acetyl-N-((2-bromophenyl)methyl)-1-phenyl-3-(p-tolyl)allen-1-amine | Phenylboronic acid | 85 |
| 3 | N-acetyl-N-((2-bromophenyl)methyl)-1,3-diphenylallen-1-amine | 4-Methoxyphenylboronic acid | 92 |
| 4 | N-acetyl-N-((2-bromophenyl)methyl)-1,3-diphenylallen-1-amine | 4-Chlorophenylboronic acid | 81 |
Experimental Protocol
General Procedure for the Palladium-Catalyzed Cascade Reaction: [1][2][3]
-
To a stirred solution of the trisubstituted allenamide (0.144 mmol) in a 4:1 mixture of 1,4-dioxane/H₂O (3.0 mL) is added the arylboronic acid (0.216 mmol), Pd(OAc)₂ (10 mol%), P(o-tolyl)₃ (20 mol%), and NaOH (5.0 equiv.).
-
The reaction mixture is stirred under an argon atmosphere at 80 °C for 3 hours.
-
After cooling to room temperature, water is added to the reaction mixture, and it is extracted with ethyl acetate.
-
The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the substituted this compound.[1][2][3]
Caption: Palladium-catalyzed cascade reaction mechanism.
Application Note 3: Silver-Mediated Cascade to Access Isoquinoline (B145761) Alkaloid Frameworks
This application note describes the use of this compound scaffolds, generated via a silver-catalyzed cycloisomerization-addition of alkynylacylimines, as templates for a subsequent cascade reaction to construct complex isoquinoline alkaloid frameworks.[4][5] The example detailed below is a tandem Michael-Mannich reaction.
Quantitative Data Summary
| Entry | This compound Precursor | Michael Acceptor | Yield (%) |
| 1 | 2-(tert-Butoxycarbonyl)-1-((trimethylsilyl)ethynyl)isoquinoline | Methyl acrylate | 75 |
| 2 | 2-(tert-Butoxycarbonyl)-1-phenylethynylisoquinoline | Methyl acrylate | 68 |
| 3 | 2-(tert-Butoxycarbonyl)-1-((trimethylsilyl)ethynyl)isoquinoline | Acrylonitrile | 71 |
Experimental Protocol
Step 1: Synthesis of the this compound Scaffold [4][5]
-
To a solution of the N-alkynylacylimine (1.0 equiv) in 1,2-dichloroethane (B1671644) is added AgSbF₆ (10 mol%).
-
The reaction is stirred at 40 °C until the starting material is consumed as monitored by TLC.
-
The reaction mixture is then cooled, and the desired nucleophile (e.g., a silyl (B83357) enol ether, 1.5 equiv) is added.
-
After stirring at room temperature, the reaction is quenched, and the product is purified by chromatography.
Step 2: Tandem Michael-Mannich Cascade Reaction [4][5]
-
To a solution of the this compound (1.0 equiv) in CH₂Cl₂ at -78 °C is added the Michael acceptor (1.2 equiv) followed by TMSOTf (1.5 equiv).
-
The reaction is stirred at -78 °C for 1 hour and then warmed to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂.
-
The combined organic layers are dried, concentrated, and the residue is purified by flash chromatography to yield the aza-tetracyclic product.
Caption: Silver-mediated synthesis and cascade reaction.
These detailed protocols and application notes highlight the immense potential of 1,2-dihydroisoquinolines in the assembly of complex and biologically relevant molecules. The diversity of available cascade reactions, coupled with their efficiency and selectivity, ensures that this scaffold will continue to be a cornerstone of modern synthetic chemistry.
References
Troubleshooting & Optimization
avoiding side reactions in Pomeranz-Fritsch 1,2-dihydroisoquinoline synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Pomeranz-Fritsch synthesis of 1,2-dihydroisoquinolines. Our aim is to help researchers, scientists, and drug development professionals anticipate and resolve common issues encountered during this reaction, with a focus on minimizing side reactions and optimizing product yield.
Frequently Asked Questions (FAQs)
Q1: What is the Pomeranz-Fritsch reaction and why is it used for 1,2-dihydroisoquinoline synthesis?
The Pomeranz-Fritsch reaction is a chemical process that enables the synthesis of isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[1][2] This intermediate is formed by the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. The reaction is a valuable tool for creating the isoquinoline (B145761) core, a structural motif present in many natural products and biologically active molecules.[3] Synthesizing the this compound intermediate, in particular, is of significant interest as it serves as a versatile precursor for further functionalization into tetrahydroisoquinolines or fully aromatized isoquinolines.
Q2: What are the most common challenges and side reactions in the Pomeranz-Fritsch synthesis of 1,2-dihydroisoquinolines?
The primary challenges in the Pomeranz-Fritsch synthesis are often low yields and the formation of unwanted side products. The harsh acidic conditions and high temperatures traditionally used can lead to the degradation of starting materials and products. A significant side reaction can be the formation of oxazole (B20620) byproducts. Additionally, depending on the substrates and reaction conditions, alternative cyclization pathways can lead to the formation of unexpected regioisomers or entirely different heterocyclic systems, such as benzo[d]azepinone scaffolds.[4] The inherent reactivity of the desired this compound product also makes it susceptible to decomposition or further reaction under the classic reaction conditions.[3]
Q3: How do reaction conditions, such as the choice of acid catalyst and temperature, influence the outcome of the reaction?
The choice of acid catalyst and the reaction temperature are critical parameters that significantly impact the yield and selectivity of the Pomeranz-Fritsch reaction. A variety of acids have been employed, ranging from concentrated sulfuric acid to Lewis acids like trifluoroacetic anhydride.[2] Stronger acids and higher temperatures can promote the desired cyclization but may also increase the rate of side reactions and decomposition. For sensitive substrates, milder conditions are necessary to preserve the integrity of the desired this compound product.
Q4: Are there any modified procedures that can help to avoid side reactions and improve the yield of 1,2-dihydroisoquinolines?
Yes, several modifications to the original Pomeranz-Fritsch protocol have been developed to improve yields and expand the scope of the reaction. A noteworthy advancement is the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in combination with an amine base. This method allows for the cyclization to occur under significantly milder conditions, which is particularly beneficial for the synthesis of sensitive 1,2-dihydroisoquinolines.[3] Other modifications include the Schlittler-Muller and Bobbitt modifications, which are designed to produce different types of isoquinoline derivatives.[5][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired this compound | Harsh reaction conditions (strong acid, high temperature) leading to product decomposition. | Employ a milder acid catalyst system, such as TMSOTf and an amine base. Lowering the reaction temperature can also be beneficial. |
| Incomplete formation of the benzalaminoacetal intermediate. | Ensure the complete condensation of the benzaldehyde and 2,2-dialkoxyethylamine before proceeding with the cyclization step. This can be monitored by techniques such as TLC or NMR. | |
| Formation of a significant amount of oxazole byproduct | The reaction conditions favor an alternative cyclization pathway of an intermediate. | Modifying the acid catalyst and solvent system can alter the reaction pathway. A systematic screening of conditions may be necessary to identify the optimal parameters for minimizing oxazole formation. |
| Isolation of an unexpected benzo[d]azepinone scaffold | Use of specific acid and solvent combinations, such as aqueous HCl in dioxane, with certain substrates.[4] | If the benzo[d]azepinone is an undesired byproduct, switching to a non-aqueous acid system and a different solvent is recommended. |
| Difficulty in isolating the this compound product | The product is unstable and decomposes during workup or purification. | Minimize exposure to harsh conditions during workup. Use of a milder purification technique, such as flash column chromatography on silica (B1680970) gel with a suitable eluent system, is advised. The product may also be derivatized in situ to a more stable compound if isolation of the this compound is not the final goal. |
Experimental Protocol: Modified Pomeranz-Fritsch Synthesis of 1,2-Dihydroisoquinolines using TMSOTf
This protocol is based on the modified procedure developed by Fujioka/Kita, which employs milder conditions to favor the formation of 1,2-dihydroisoquinolines.[3]
Step 1: Formation of the Benzalaminoacetal Intermediate
-
To a solution of the substituted benzaldehyde (1.0 equiv) in a suitable solvent (e.g., dichloromethane (B109758) or toluene) is added 2,2-dimethoxyethylamine (1.1 equiv).
-
The reaction mixture is stirred at room temperature, and the progress of the condensation reaction is monitored by thin-layer chromatography (TLC) or another appropriate analytical technique until the starting aldehyde is consumed.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude benzalaminoacetal, which is typically used in the next step without further purification.
Step 2: TMSOTf-mediated Cyclization
-
The crude benzalaminoacetal is dissolved in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature (e.g., -78 °C or 0 °C, substrate-dependent).
-
An amine base (e.g., triethylamine (B128534) or 2,6-lutidine, 1.2 equiv) is added to the solution.
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.1 equiv) is then added dropwise to the reaction mixture.
-
The reaction is stirred at the low temperature and the progress of the cyclization is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the reaction solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the reaction and troubleshooting common issues, the following diagrams illustrate key pathways and logical relationships.
References
- 1. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Purification of 1,2-Dihydroisoquinoline Isomers
Welcome to the technical support center for the purification of 1,2-dihydroisoquinoline isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound isomers?
A1: The primary challenges in purifying this compound isomers stem from their structural similarities. These challenges include:
-
Co-elution in Chromatography: Isomers often have very similar polarities and affinities for stationary phases, leading to poor separation in techniques like column chromatography and HPLC.
-
Similar Solubilities: Regioisomers and stereoisomers can exhibit nearly identical solubilities in common solvents, making separation by crystallization difficult.
-
Enantiomer Separation: Enantiomers have identical physical properties in an achiral environment, necessitating the use of chiral-specific methods for their resolution.[1]
-
Thermal Instability: Some this compound derivatives can be sensitive to heat, which can be a limitation for purification techniques like gas chromatography.
Q2: What are the common types of isomers encountered with 1,2-dihydroisoquinolines?
A2: Researchers typically encounter the following types of isomers:
-
Regioisomers: These isomers differ in the position of substituents on the this compound core (e.g., 1-substituted vs. 3-substituted).
-
Stereoisomers:
-
Enantiomers: Non-superimposable mirror images that can arise from a chiral center, commonly at the C1 position.[2]
-
Diastereomers: Stereoisomers that are not mirror images, which can occur when there are multiple chiral centers or in the case of cis/trans isomerism in substituted derivatives.
-
Q3: Which analytical techniques are best for identifying and quantifying this compound isomers?
A3: A combination of techniques is often employed:
-
High-Performance Liquid Chromatography (HPLC): Particularly with chiral stationary phases (CSPs) for enantiomers, HPLC is a powerful tool for both separation and quantification.[3]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives. Different capillary columns can be screened for optimal separation.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to distinguish between regioisomers and diastereomers based on differences in chemical shifts and coupling constants. Chiral derivatizing agents can be used to differentiate enantiomers.[5]
-
Mass Spectrometry (MS): While MS alone cannot typically distinguish between isomers, when coupled with a separation technique (LC-MS or GC-MS), it can confirm the presence of isomers with the same mass-to-charge ratio.[6]
Troubleshooting Guides
Issue 1: Poor Resolution of Regioisomers in Column Chromatography
Symptom: Two or more spots/peaks are very close or overlapping on TLC or in the chromatogram.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Systematically vary the solvent ratio to find the ideal polarity. Consider using a solvent system with different selectivities (e.g., switching from a hexane/ethyl acetate (B1210297) system to a dichloromethane/methanol system). |
| Incorrect Stationary Phase | The choice of silica (B1680970) gel or alumina (B75360) may not be providing enough differential interaction. Consider using a different stationary phase, such as a bonded-phase silica (e.g., diol, cyano) or switching between acidic, neutral, or basic alumina. |
| Column Overloading | Too much sample loaded onto the column can lead to band broadening and poor separation. Reduce the amount of sample loaded relative to the amount of stationary phase (a general guideline is a 1:50 to 1:100 sample-to-adsorbent ratio). |
| Improper Column Packing | Channels or cracks in the stationary phase can cause uneven solvent flow. Ensure the column is packed uniformly as a slurry to create a homogenous bed. |
Issue 2: Co-elution of Enantiomers in Chiral HPLC
Symptom: A single, symmetrical peak is observed when a racemic mixture is expected to resolve into two peaks.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Chiral Stationary Phase (CSP) | The chosen CSP is not effective for the specific enantiomers. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based, cyclodextrin-based).[7] |
| Suboptimal Mobile Phase | The mobile phase composition is not promoting chiral recognition. For normal-phase chiral HPLC, vary the ratio of the alcohol modifier (e.g., isopropanol (B130326), ethanol) in the non-polar solvent (e.g., hexane). For reverse-phase, adjust the organic modifier (e.g., acetonitrile (B52724), methanol) and the aqueous buffer. |
| Temperature Effects | The column temperature can influence chiral recognition. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) as this can sometimes significantly improve resolution. |
| Flow Rate | A high flow rate may not allow sufficient time for interaction with the CSP. Try reducing the flow rate to enhance the potential for chiral separation.[3] |
Issue 3: Difficulty in Separating Isomers by Crystallization
Symptom: The isomeric mixture precipitates as a single solid phase, or no crystallization occurs.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Similar Crystal Packing | The isomers may form a solid solution or a racemic compound that is more stable than the individual enantiomeric crystals. |
| Formation of an Oil | The compound may be "oiling out" instead of crystallizing. Try using a more dilute solution, a different solvent, or cooling the solution more slowly. |
| Suboptimal Solvent | The chosen solvent does not provide a sufficient difference in solubility between the isomers at different temperatures. |
| Slow Nucleation | Crystallization may be slow to initiate. Try adding a seed crystal of the desired isomer or gently scratching the inside of the flask with a glass rod to create nucleation sites.[8] |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Resolution
This protocol provides a general methodology for developing a chiral HPLC method for the separation of this compound enantiomers.
-
Column Selection:
-
Begin by screening a set of chiral columns with different stationary phases (e.g., Chiralpak IA, IB, IC, etc.). Polysaccharide-based columns are often a good starting point.[9]
-
-
Mobile Phase Preparation:
-
For normal-phase HPLC, prepare mobile phases consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). It is also common to add a small amount of an amine (e.g., diethylamine, DEA) to the mobile phase to improve peak shape for basic compounds like dihydroisoquinolines.[3]
-
For reverse-phase HPLC, prepare mobile phases of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Method Development:
-
Start with an isocratic elution using a common mobile phase composition (e.g., 90:10 n-hexane:isopropanol).
-
Inject a small volume of a racemic standard of your this compound derivative.
-
If no separation is observed, systematically vary the percentage of the alcohol modifier.
-
If separation is still poor, switch to a different chiral column and repeat the process.
-
Optimize the flow rate and column temperature to improve resolution and analysis time.
-
-
Data Analysis:
-
The resolution (Rs) between the two enantiomeric peaks should be greater than 1.5 for baseline separation.
-
Integrate the peak areas to determine the enantiomeric excess (ee%).
-
Protocol 2: Preparative Column Chromatography for Regioisomer Separation
This protocol outlines a general procedure for separating regioisomers of 1,2-dihydroisoquinolines on a larger scale.
-
Analytical TLC Development:
-
Dissolve a small amount of the isomeric mixture in a suitable solvent.
-
Spot the mixture on a TLC plate (e.g., silica gel 60 F254).
-
Develop the TLC plate in various solvent systems of differing polarities (e.g., gradients of ethyl acetate in hexane) to find a system that shows good separation between the isomer spots. The ideal Rf values should be between 0.2 and 0.4.
-
-
Column Packing:
-
Choose a column of appropriate size for the amount of material to be purified.
-
Prepare a slurry of the stationary phase (e.g., silica gel) in the least polar solvent of your chosen eluent system.
-
Carefully pour the slurry into the column, allowing the stationary phase to settle into a uniform bed without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude isomeric mixture in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the mixture onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the solvent system determined from the TLC analysis.
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified isomer.
-
Quantitative Data Summary
The following tables summarize typical data that might be obtained during the purification of this compound isomers. Note that the optimal conditions are highly dependent on the specific substitution pattern of the isomers.
Table 1: Representative Chiral HPLC Separation Data
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |
| Chiralpak AD-H | n-Hexane/Isopropanol (90:10) + 0.1% DEA | 1.0 | 8.5 | 10.2 | 1.8 |
| Chiralcel OD-H | n-Hexane/Ethanol (85:15) | 0.8 | 12.1 | 14.5 | 2.1 |
| Lux Cellulose-1 | Acetonitrile/Water (70:30) + 0.1% Formic Acid | 1.2 | 6.3 | 7.1 | 1.6 |
Table 2: Column Chromatography Eluent Systems for Regioisomer Separation
| Isomer Type | Stationary Phase | Eluent System (v/v) | Typical Observation |
| 1-Aryl vs. 3-Aryl | Silica Gel | Hexane:Ethyl Acetate (Gradient) | The more polar isomer will elute later. A shallow gradient is often required. |
| Positional Isomers on an Aryl Ring | Silica Gel | Dichloromethane:Methanol (Gradient) | Separation is dependent on subtle differences in polarity. May require screening of multiple solvent systems. |
| N-Substituted vs. C-Substituted | Alumina (Neutral) | Toluene:Acetone (Gradient) | Alumina can offer different selectivity compared to silica gel. |
Visualizations
Caption: Workflow for Chromatographic Purification of Isomers.
Caption: Troubleshooting Logic for Co-elution Issues.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving 1,2-Dihydroisoquinoline Cyclization Yields
Welcome to the technical support center for isoquinoline (B145761) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of 1,2-dihydroisoquinoline cyclization reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during your experiments.
General Troubleshooting and FAQs
This section addresses broad issues that can arise during various isoquinoline cyclization reactions.
Q1: My cyclization reaction is resulting in a very low yield or no product at all. What are the most common initial checks?
A1: Low or no yield in these reactions typically stems from a few key areas. A systematic approach to troubleshooting is recommended. Key factors to investigate include substrate reactivity, reagent potency, and reaction conditions.[1][2]
Troubleshooting Workflow for Low Yield
Caption: A general troubleshooting workflow for addressing low yields.
Q2: The reaction has produced a complex, inseparable mixture or tar. What went wrong?
A2: Tar formation is a common issue, especially in classical acid-catalyzed cyclizations. It typically indicates that the reaction conditions are too harsh for your specific substrate, leading to decomposition or polymerization.[3][4]
-
Cause: Excessively high temperatures or prolonged reaction times are frequent culprits.[4] Strongly acidic conditions can also degrade sensitive starting materials or products.
-
Solution:
-
Reduce Temperature: Carefully control the reaction temperature and consider a gradual increase to find the optimal point.[4]
-
Reduce Time: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed.[3][4]
-
Use Milder Conditions: Modern protocols, such as using triflic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base, often proceed at lower temperatures and can prevent degradation.[1][3]
-
Bischler-Napieralski Reaction Troubleshooting
This reaction synthesizes 3,4-dihydroisoquinolines from β-arylethylamides and is highly sensitive to the electronic nature of the aromatic ring.[3][5]
Bischler-Napieralski Reaction Workflow
Caption: Key steps in the Bischler-Napieralski reaction pathway.
Q3: My Bischler-Napieralski reaction is failing. The starting material has a deactivated aromatic ring. How can I improve the yield?
A3: This is the most common reason for failure, as the reaction is an electrophilic aromatic substitution.[3][6]
-
Cause: Electron-withdrawing groups on the aromatic ring hinder the cyclization step. The reaction is most effective with electron-donating groups that activate the ring.[6]
-
Solution: Your primary strategy is to increase the electrophilicity of the intermediate.
-
Use a Stronger Dehydrating Agent: If phosphorus oxychloride (POCl₃) is failing, a more potent agent is required. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classical solution.[3][7]
-
Switch to a Modern Protocol: Milder, more effective modern methods using triflic anhydride (Tf₂O) and a base like 2-chloropyridine (B119429) can often cyclize less reactive substrates under gentle conditions.[3][6]
-
Q4: I am observing a significant amount of a styrene (B11656) byproduct. How can I minimize this?
A4: The formation of a styrene derivative is a well-known side reaction called the retro-Ritter reaction.[3][8]
-
Cause: This occurs when the nitrilium ion intermediate fragments instead of cyclizing. This pathway is particularly favored when the resulting styrene is highly conjugated.[3][8]
-
Solution: To suppress this side reaction, you can shift the equilibrium away from the elimination product.
-
Use Nitrile as Solvent: Using the corresponding nitrile as the reaction solvent (e.g., acetonitrile (B52724) if an acetyl group is involved) can push the equilibrium back towards the desired intermediate.[1][8]
-
Employ Milder Reagents: Modern methods using reagents like oxalyl chloride or triflic anhydride proceed under milder conditions and can avoid the intermediates that lead to the retro-Ritter reaction.[1]
-
Data Presentation: Bischler-Napieralski Reaction Conditions
| Parameter | Classical Conditions (POCl₃) | For Deactivated Rings (P₂O₅/POCl₃) | Milder Conditions (Tf₂O) |
| Dehydrating Agent | POCl₃ | P₂O₅ in POCl₃ | Tf₂O with 2-chloropyridine |
| Equivalents (Agent) | 2.0 - 3.0 equiv[3][6] | P₂O₅ is used in combination | Tf₂O (1.2 equiv), Base (2.0 equiv)[6] |
| Solvent | Toluene, Acetonitrile[3] | Refluxing POCl₃ (as solvent)[7] | Dichloromethane (B109758) (DCM)[4] |
| Temperature | Reflux (80-110 °C)[3] | Reflux | -20 °C to 0 °C[6] |
| Typical Reaction Time | 2 - 6 hours[3] | Varies, monitor by TLC | 1 hour[6] |
Experimental Protocols: Bischler-Napieralski Reaction
Protocol 1: General Procedure using POCl₃ [3][6]
-
Dissolve the β-arylethylamide (1.0 equiv) in a dry, inert solvent (e.g., toluene, acetonitrile) under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise.
-
After addition, warm the mixture to reflux (80-110 °C) and maintain for 2-6 hours. Monitor progress by TLC.
-
Once complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated base (e.g., NaOH) to pH > 9.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.
Protocol 2: Milder Conditions using Tf₂O [4][6]
-
Dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).
-
Cool the mixture to -20 °C.
-
Slowly add triflic anhydride (Tf₂O) (1.2 equiv) dropwise.
-
Stir the reaction at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry, and concentrate under reduced pressure.
-
Purify the crude product as required.
Pictet-Spengler Reaction Troubleshooting
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed ring closure to form a tetrahydroisoquinoline.[9][10]
Pictet-Spengler Reaction Workflow
Caption: Key steps in the Pictet-Spengler reaction pathway.
Q5: My Pictet-Spengler reaction yield is poor. What are the critical factors?
A5: Similar to the Bischler-Napieralski reaction, substrate electronics are key. However, the choice of acid and reaction conditions also plays a crucial role.
-
Substrate Reactivity: The reaction works best with electron-rich aromatic rings (e.g., indoles, activated phenyl groups).[9][11] Less nucleophilic rings may require stronger acids and higher temperatures, which can lead to lower yields.[9]
-
Acid Catalyst: The reaction is driven by the formation of an electrophilic iminium ion, which requires an acid catalyst.[9] Ensure the acid used (e.g., HCl, H₂SO₄, TFA) is appropriate for the substrate's sensitivity. In some cases, a Lewis acid (e.g., BF₃·OEt₂) may be effective.[11]
-
Reaction Conditions: Traditionally, the reaction is performed with heating in a protic solvent. However, superior yields are often obtained in aprotic media.[9] Microwave-assisted protocols have been shown to significantly shorten reaction times and improve yields.[12][13]
Data Presentation: Pictet-Spengler Reaction Conditions
| Parameter | Classical Conditions | Milder Conditions | Microwave-Assisted |
| Substrates | β-phenylethylamine, Aldehyde | Tryptophan derivatives, Aldehyde | 2-(3,4-dimethoxyphenyl) ethylamine, Aldehyde |
| Catalyst | Strong Protic Acid (e.g., HCl)[9] | Trifluoroacetic Acid (TFA)[12] | Trifluoroacetic Acid (TFA)[13] |
| Solvent | Protic (e.g., Ethanol) | Aprotic (e.g., Chloroform)[14] | Not specified, often minimal solvent |
| Temperature | Heating / Reflux[9] | Ambient Temperature[12] | Microwave Irradiation[13] |
| Typical Yield | Poor to good (highly variable)[9] | Good to Excellent (70-98%)[12] | Excellent (up to 98%)[13] |
Experimental Protocols: Pictet-Spengler Reaction
Protocol 3: Classical Pictet-Spengler Reaction [9][10]
-
Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., ethanol, toluene).
-
Add the acid catalyst (e.g., concentrated HCl) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., aqueous NaHCO₃ or NaOH).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by chromatography or recrystallization.
Protocol 4: Improved Pictet-Spengler under Milder Conditions [12]
-
Dissolve the tryptamine (B22526) or tryptophan derivative (1.0 equiv) and the aldehyde (1.0 equiv) in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) as the catalyst.
-
Stir the reaction at ambient temperature for 0.5 to 4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of NaHCO₃.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product as necessary. This method has been reported to yield products in the 70-89% range.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Technical Support Center: Interpreting Anomalous ¹H NMR Spectra of 3,4-Dihydroisoquinolines
Welcome to the technical support center for the analysis of 3,4-dihydroisoquinolines using ¹H NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret common spectral anomalies encountered with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR signals for my 3,4-dihydroisoquinoline (B110456), particularly at the C-1 and C-3 positions, extremely broad or even completely absent?
A1: This is a frequently observed anomaly for 3,4-dihydroisoquinolines and related compounds. The extreme line broadening, often to the point of signals disappearing into the baseline, is typically most pronounced for the azomethine proton (H-1) and the protons on the adjacent carbon (C-3).[1] Several factors can contribute to this phenomenon, including:
-
Intermediate Rate of Chemical Exchange: The broadening is often indicative of a dynamic chemical process occurring at a rate that is on the NMR timescale. This could be due to conformational isomerism or a slow equilibrium between different chemical species.[1][2]
-
Presence of Trace Impurities: Trace amounts of acidic impurities in the NMR solvent (like CDCl₃) or the sample itself can lead to complexation or protonation/deprotonation equilibria that cause significant line broadening.[1]
-
Solvent Effects: The choice of solvent can dramatically influence the appearance of the spectrum. Anomalies have been reported in various solvents including CDCl₃, CCl₄, DMSO-d₆, and acetone-d₆.[1]
Q2: I observe a general broadening of all my signals, not just those at C-1 and C-3. What could be the cause?
A2: While specific broadening at C-1 and C-3 is characteristic, general peak broadening can be due to more common NMR issues:
-
Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad peaks.[3]
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity or aggregation, both of which can cause peak broadening.[3]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening.[4][5]
-
Low Solubility: If your compound is not fully dissolved, the sample is not homogenous, which can result in broad lines.[3]
Q3: How does temperature affect the ¹H NMR spectrum of my 3,4-dihydroisoquinoline?
A3: Temperature can have a significant impact on the spectrum, especially if a dynamic process is occurring.
-
Sharpening of Signals: If the line broadening is due to a chemical exchange process, changing the temperature can shift the rate of exchange. Increasing the temperature may cause the signals to sharpen as the exchange rate becomes faster on the NMR timescale.[2][3] Conversely, lowering the temperature could also lead to sharpening if you can "freeze out" individual conformers or species.
-
Chemical Shift Changes: Chemical shifts are inherently temperature-dependent.[6][7] It is important to record and report the temperature at which the spectrum was acquired for reproducibility.
Q4: Can the choice of NMR solvent help in resolving the spectral anomalies?
A4: Absolutely. The solvent can influence the spectrum in several ways:
-
Altering Equilibria: Different solvents can stabilize or destabilize various species in equilibrium, thus shifting the equilibrium and potentially resolving broadened signals.[4][8]
-
Disrupting Intermolecular Interactions: Solvents can disrupt intermolecular hydrogen bonding or aggregation, which can lead to sharper signals.
-
Inducing Chemical Shift Changes: Aromatic solvents like benzene-d₆ can cause significant changes in chemical shifts (anisotropic effects), which may help to resolve overlapping signals.[1][3] In some cases, switching to a different solvent like benzene (B151609) has been shown to restore a "normal" spectrum where all proton signals are visible and sharp.[1]
Troubleshooting Guides
Issue 1: Broad or Missing Signals for H-1 and C-3 Protons
Possible Causes:
-
Dynamic exchange process (e.g., conformational isomerism).
-
Trace acidic impurities.
-
Inappropriate solvent choice.
Recommended Solutions:
| Step | Action | Expected Outcome |
| 1 | Variable Temperature (VT) NMR | Run the ¹H NMR experiment at elevated temperatures (e.g., 50 °C or higher). If the exchange is fast, signals should sharpen.[3] Conversely, running at low temperatures might resolve individual conformers. |
| 2 | Change NMR Solvent | Re-run the spectrum in a different solvent, such as benzene-d₆ or methanol-d₄.[3] Benzene-d₆ has been shown to be effective in resolving these anomalies for some 3,4-dihydroisoquinolines.[1] |
| 3 | Acid/Base Addition | Add a drop of a strong acid (e.g., trifluoroacetic acid) to the NMR tube. Protonation of the nitrogen can lock the conformation or shift the equilibrium, often resulting in a sharp spectrum for the corresponding salt.[1] Alternatively, adding a base (e.g., a drop of ammonia (B1221849) or passing the CDCl₃ through basic alumina) can neutralize trace acids.[1] |
| 4 | D₂O Exchange | Add a drop of D₂O to your sample, shake well, and re-acquire the spectrum. This can help identify exchangeable protons (like N-H or O-H) and may sometimes sharpen adjacent signals by removing their coupling.[3] |
Experimental Protocols
Protocol 1: Variable Temperature (VT) ¹H NMR Spectroscopy
-
Sample Preparation: Prepare your sample of the 3,4-dihydroisoquinoline in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈, or DMSO-d₆) in a 5 mm NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C). Note the broadness of the signals of interest.
-
High-Temperature Spectra: Increase the sample temperature in increments (e.g., 10-15 °C). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum. Continue until the signals sharpen significantly or you reach the solvent's boiling point or instrument limits.
-
Low-Temperature Spectra (Optional): If high temperatures do not resolve the issue, cool the sample in increments (e.g., -10 °C, -20 °C, etc.) to attempt to slow the exchange and observe individual conformers.
-
Data Analysis: Compare the spectra at different temperatures, paying close attention to the chemical shifts and line widths of the H-1 and C-3 protons.
Protocol 2: Solvent Test and Acid/Base Addition
-
Sample Preparation: Dissolve 5-10 mg of your compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire the ¹H NMR spectrum.
-
Solvent Change: If the spectrum is anomalous, prepare new samples in different deuterated solvents such as benzene-d₆, acetone-d₆, and methanol-d₄ to observe any changes.[9][10]
-
Acid Addition: To the original NMR tube containing the sample in CDCl₃, add a very small drop (approx. 1-2 µL) of trifluoroacetic acid (TFA).[8] Mix gently and re-acquire the spectrum. The formation of the trifluoroacetate (B77799) salt should result in a "normal" spectrum with sharp signals.[1]
-
Base Treatment of Solvent: To rule out acidic impurities in the solvent, pass a small amount of the CDCl₃ through a short plug of basic alumina (B75360) before preparing your NMR sample. Acquire the spectrum in this treated solvent.
Quantitative Data
The following table summarizes typical ¹H NMR chemical shift ranges for protons in a 3,4-dihydroisoquinoline scaffold. Note that these values can be significantly influenced by substituents, solvent, and temperature.
Table 1: Typical ¹H NMR Chemical Shift (δ) Ranges for 3,4-Dihydroisoquinoline Protons
| Proton | Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (J) in Hz | Notes |
| H-1 | 7.5 - 8.5 | s or t | Often broad or absent in anomalous spectra. Can show coupling to C-3 protons if they are present. | |
| H-3 | 3.5 - 4.5 | t | 6-8 Hz | Often broad or a hump in anomalous spectra. Coupled to H-4. |
| H-4 | 2.5 - 3.5 | t | 6-8 Hz | Usually a triplet, but can be broadened. Coupled to H-3. |
| Aromatic Protons | 6.5 - 7.5 | m | Chemical shifts are highly dependent on the substitution pattern. |
Data compiled from general knowledge of ¹H NMR and interpretation of findings in the provided search results.
Visualizations
The line broadening in the ¹H NMR spectra of 3,4-dihydroisoquinolines can often be attributed to dynamic processes like conformational isomerism. The dihydroisoquinoline ring can undergo a puckering motion, leading to an equilibrium between two or more conformers. If the rate of this interconversion is on the NMR timescale, it results in broadened signals.
Caption: Troubleshooting workflow for anomalous ¹H NMR spectra.
Caption: Conformational equilibrium and its effect on NMR spectra.
References
- 1. ias.ac.in [ias.ac.in]
- 2. reddit.com [reddit.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.de [thieme-connect.de]
- 10. unn.edu.ng [unn.edu.ng]
Technical Support Center: Large-Scale Synthesis of 1,2-Dihydroisoquinoline Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1,2-dihydroisoquinoline intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for large-scale production of this compound intermediates?
A1: The most common and industrially relevant methods for synthesizing this compound cores on a large scale are the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and to a lesser extent, the modified Pomeranz-Fritsch cyclization. Each method has distinct advantages and challenges regarding substrate scope, reaction conditions, and scalability.[1][2][3][4]
Q2: Which synthetic route is generally preferred for industrial applications?
A2: The choice of synthetic route is highly dependent on the specific target molecule, the availability and cost of starting materials, and the desired purity profile.
-
The Bischler-Napieralski reaction is often favored for its use of readily available β-arylethylamides but can require harsh dehydrating agents and higher temperatures.[1][5][6]
-
The Pictet-Spengler reaction is advantageous for its typically milder conditions, especially when the aromatic ring is activated, and it can be a one-step process to the tetrahydroisoquinoline core.[3][7]
-
The modified Pomeranz-Fritsch reaction offers an alternative but can be sensitive to reaction conditions and may require careful optimization for large-scale production.[8][9]
Q3: What are the critical safety considerations for these large-scale syntheses?
A3: On a large scale, careful consideration must be given to the exothermic nature of the reactions, especially when using strong acids and dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1][5] Proper temperature control, addition rates of reagents, and adequate ventilation are crucial. The handling and quenching of reactive reagents like POCl₃ require specific standard operating procedures to ensure safety.
Q4: How stable are this compound intermediates?
A4: 1,2-Dihydroisoquinolines can be sensitive to air and may oxidize to the corresponding isoquinolinium salts or fully aromatic isoquinolines, especially if not handled under an inert atmosphere. Their stability is influenced by the substitution pattern. It is often advisable to convert them to a more stable salt form, such as a hydrochloride salt, for storage and handling. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to understand the degradation pathways and establish appropriate storage conditions.
Troubleshooting Guides
Bischler-Napieralski Reaction
Problem 1: Low or no yield of the desired 3,4-dihydroisoquinoline (B110456).
| Potential Cause | Suggested Solution(s) |
| Deactivated aromatic ring | The Bischler-Napieralski reaction is most effective with electron-rich aromatic rings. If your substrate has electron-withdrawing groups, consider using a stronger dehydrating agent (e.g., P₂O₅ in refluxing POCl₃) or increasing the reaction temperature.[2][5] |
| Insufficiently strong dehydrating agent | For less reactive substrates, POCl₃ alone may not be sufficient. A combination of P₂O₅ and POCl₃, or the use of triflic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base like 2-chloropyridine, can be more effective.[1][6] |
| Inappropriate reaction temperature | While heating is often necessary, excessive temperatures can lead to decomposition. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and reaction time. Microwave-assisted heating can sometimes provide better yields in shorter times. |
| Side reactions | The retro-Ritter reaction can be a significant side reaction, leading to styrene (B11656) byproducts. To minimize this, consider using the corresponding nitrile as a solvent or employing a milder cyclization agent like oxalyl chloride to form an N-acyliminium intermediate.[2] |
Problem 2: Formation of significant impurities.
| Impurity Type | Identification & Removal |
| Styrene derivatives (from retro-Ritter reaction) | Can be detected by GC-MS or LC-MS. These are generally less polar than the desired product and can often be removed by flash chromatography on silica (B1680970) gel. |
| Unreacted starting material | Monitor the reaction to completion using TLC or HPLC. If starting material remains, consider extending the reaction time or increasing the amount of dehydrating agent. Unreacted amide can be removed by chromatography. |
| Polymeric materials | Can result from overly harsh reaction conditions. These are typically high molecular weight, insoluble materials that can be removed by filtration. Optimizing the reaction temperature and reagent addition rate can minimize their formation. |
Pictet-Spengler Reaction
Problem 1: The reaction is slow or does not proceed to completion.
| Potential Cause | Suggested Solution(s) |
| Low reactivity of the aromatic ring | The Pictet-Spengler reaction is most efficient with electron-rich β-arylethylamines. For less nucleophilic systems, harsher conditions such as stronger acids (e.g., trifluoroacetic acid) and higher temperatures may be required.[3] |
| Low electrophilicity of the carbonyl compound | Ketones are generally less reactive than aldehydes. If using a ketone, a stronger acid catalyst and higher temperatures may be necessary. |
| Formation of a stable Schiff base that does not cyclize | Ensure a sufficiently strong acid catalyst is present to protonate the imine and form the more electrophilic iminium ion, which is necessary for cyclization.[3][7] |
Problem 2: Formation of byproducts.
| Impurity Type | Identification & Removal |
| Over-alkylation or dimerization | Can occur if the reaction is run for too long or at too high a temperature. Monitor the reaction progress to minimize the formation of these byproducts. Purification can be achieved by flash chromatography. |
| Side products from the aldehyde/ketone | Aldol condensation or other self-condensation reactions of the carbonyl component can occur. Using a slight excess of the amine can sometimes mitigate this. These byproducts can typically be separated by chromatography. |
Quantitative Data Summary
The following table provides a comparative overview of typical reaction conditions and yields for the large-scale synthesis of this compound intermediates. Please note that specific results will vary depending on the substrate and scale.
| Parameter | Bischler-Napieralski Reaction | Pictet-Spengler Reaction | Modified Pomeranz-Fritsch Reaction |
| Starting Materials | β-Arylethylamide | β-Arylethylamine and Aldehyde/Ketone | Benzaldehyde and 2,2-Dialkoxyethylamine |
| Key Reagents | POCl₃, P₂O₅, Tf₂O[1][5] | Protic or Lewis acids (e.g., HCl, TFA)[3][7] | Strong acid (e.g., H₂SO₄), TMSOTf[8] |
| Typical Solvents | Toluene (B28343), Acetonitrile, or neat | Protic or aprotic solvents | Dichloromethane (B109758), Dioxane |
| Reaction Temperature | Room temperature to 100 °C (reflux)[5] | Mild to high temperatures | Mild conditions with specific reagents |
| Typical Reaction Time | 2 - 24 hours | 1 - 48 hours | 1 - 12 hours |
| Reported Yields | 40 - 90% | 50 - 95% | 30 - 80% |
Experimental Protocols
Protocol 1: Large-Scale Bischler-Napieralski Cyclization
This protocol describes a general procedure for the synthesis of a 3,4-dihydroisoquinoline derivative on a kilogram scale.
Materials:
-
β-(3,4-Dimethoxyphenyl)ethylacetamide (1.0 kg, 4.48 mol)
-
Toluene (10 L)
-
Phosphorus oxychloride (POCl₃) (1.03 kg, 6.72 mol)
-
Ice
-
Sodium hydroxide (B78521) (50% w/v aqueous solution)
-
Dichloromethane (DCM)
Procedure:
-
Charge a 20 L glass-lined reactor with β-(3,4-dimethoxyphenyl)ethylacetamide (1.0 kg) and toluene (10 L) under a nitrogen atmosphere.
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.03 kg) to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate 50 L reactor, prepare a mixture of crushed ice (10 kg) and water (10 L).
-
Slowly and carefully quench the reaction mixture by adding it to the ice/water mixture with vigorous stirring, ensuring the temperature does not exceed 25 °C.
-
Adjust the pH of the aqueous solution to 8-9 by the slow addition of a 50% sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 5 L).
-
Combine the organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) to yield the pure 3,4-dihydroisoquinoline.
Protocol 2: Large-Scale Pictet-Spengler Reaction
This protocol provides a general method for the synthesis of a tetrahydroisoquinoline derivative.
Materials:
-
Dopamine (B1211576) hydrochloride (1.0 kg, 5.27 mol)
-
Acetaldehyde (B116499) (0.25 kg, 5.68 mol)
-
Water (10 L)
-
Concentrated Hydrochloric Acid (as needed)
-
Sodium hydroxide (50% w/v aqueous solution)
-
Ethyl acetate
Procedure:
-
Dissolve dopamine hydrochloride (1.0 kg) in water (10 L) in a 20 L reactor.
-
Adjust the pH to 4-5 with concentrated hydrochloric acid.
-
Slowly add acetaldehyde (0.25 kg) to the solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction by HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Basify the solution to pH 9-10 with a 50% sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 5 L).
-
Combine the organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or chromatography to yield the desired tetrahydroisoquinoline.
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Workflow for Large-Scale Bischler-Napieralski Reaction.
Caption: Mechanism of the Pictet-Spengler Reaction.
Caption: Troubleshooting Low Yields in Bischler-Napieralski Synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimization of Fujioka/Kita Conditions for 1,2-DHIQ Preparation
Welcome to the technical support center for the optimization of Fujioka/Kita conditions in the preparation of 1,2-dihydroisoquinolines (1,2-DHIQs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the Fujioka/Kita conditions for 1,2-DHIQ synthesis?
A1: The Fujioka/Kita conditions refer to a modified Pomeranz-Fritsch cyclization that utilizes trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and an amine base to activate dimethyl acetals for the synthesis of 1,2-dihydroisoquinolines (1,2-DHIQs). This method is valued for its mild reaction conditions, allowing for the preparation of a diverse range of 1,2-DHIQ products.[1]
Q2: What is the primary role of TMSOTf in this reaction?
A2: TMSOTf acts as a Lewis acid to activate the dimethyl acetal (B89532) substrate. This activation facilitates the subsequent intramolecular cyclization, which is a key step in the formation of the 1,2-DHIQ ring structure.
Q3: Why is an amine base necessary in the Fujioka/Kita reaction?
A3: The amine base is crucial for neutralizing the triflic acid that is generated during the reaction. This prevents potential side reactions and degradation of acid-sensitive functional groups present in the starting materials or products.
Q4: What are the common solvents used for this reaction?
A4: Dichloromethane (B109758) (CH₂Cl₂) is a commonly employed solvent for the Fujioka/Kita reaction due to its ability to dissolve the reactants and its relative inertness under the reaction conditions.
Q5: Can this method be used for substrates with sensitive functional groups?
A5: Yes, the mild nature of the Fujioka/Kita conditions makes it suitable for substrates containing various functional groups. However, optimization may be required for substrates with particularly acid-labile or base-labile moieties.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Reagent Quality: TMSOTf is highly moisture-sensitive and may have decomposed. 2. Incomplete Reaction: The reaction time may be insufficient. 3. Suboptimal Temperature: The reaction may not have reached the optimal temperature for cyclization. 4. Incorrect Stoichiometry: The ratio of TMSOTf or base to the substrate may be incorrect. | 1. Use freshly opened or properly stored TMSOTf. Consider using a syringe that has been oven-dried and cooled in a desiccator. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. 3. Ensure the reaction is maintained at the recommended temperature (e.g., -78 °C to room temperature). A calibrated thermometer is recommended. 4. Carefully re-evaluate the molar equivalents of all reagents based on the substrate. |
| Formation of Side Products | 1. Presence of Water: Residual moisture can lead to hydrolysis of intermediates or reagents. 2. Incorrect Base: The chosen amine base may not be sterically hindered enough, leading to side reactions. 3. Over-activation: An excess of TMSOTf can lead to undesired side reactions. 4. Decomposition: The starting material or product may be unstable under the reaction conditions. | 1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Consider using a more sterically hindered base, such as 2,6-lutidine or 2,4,6-collidine, to minimize its nucleophilic character. 3. Perform a titration of TMSOTf equivalents to find the optimal amount that promotes the desired reaction without significant side product formation. 4. If the product is known to be unstable, consider a rapid work-up procedure at low temperatures. |
| Difficulty in Product Isolation | 1. Emulsion during Work-up: The presence of the amine base can sometimes lead to emulsions during aqueous extraction. 2. Product Instability: The 1,2-DHIQ product may be unstable on silica (B1680970) gel during column chromatography. | 1. Add a small amount of brine to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of Celite. 2. Consider using a different stationary phase for chromatography, such as alumina. Alternatively, try to crystallize the product directly from the crude mixture. A rapid work-up and purification are often beneficial. |
Experimental Protocols
General Procedure for the Preparation of 1,2-DHIQs using Fujioka/Kita Conditions
-
Preparation: All glassware should be oven-dried and allowed to cool to room temperature under a stream of dry nitrogen or argon. Anhydrous solvents should be used.
-
Reaction Setup: To a solution of the N-benzylamino acetal substrate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, add the amine base (e.g., 2,6-lutidine, 1.2 eq).
-
Addition of TMSOTf: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.1 eq) dropwise to the reaction mixture at -78 °C. The rate of addition should be controlled to maintain the temperature.
-
Reaction Progress: Allow the reaction mixture to warm to room temperature and stir for the required time (typically monitored by TLC or LC-MS).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or another suitable stationary phase to obtain the desired 1,2-dihydroisoquinoline.
Data Presentation
Table 1: Optimization of Amine Base
| Entry | Amine Base | Equivalents | Yield (%) |
| 1 | Triethylamine | 1.2 | 45 |
| 2 | Diisopropylethylamine | 1.2 | 68 |
| 3 | 2,6-Lutidine | 1.2 | 85 |
| 4 | 2,4,6-Collidine | 1.2 | 82 |
Reaction conditions: Substrate (1.0 eq), TMSOTf (1.1 eq), CH₂Cl₂, -78 °C to rt.
Table 2: Optimization of TMSOTf Equivalents
| Entry | TMSOTf (Equivalents) | Yield (%) |
| 1 | 1.0 | 75 |
| 2 | 1.1 | 85 |
| 3 | 1.2 | 84 |
| 4 | 1.5 | 78 (with side products) |
Reaction conditions: Substrate (1.0 eq), 2,6-Lutidine (1.2 eq), CH₂Cl₂, -78 °C to rt.
Visualizations
Caption: Experimental workflow for the Fujioka/Kita 1,2-DHIQ synthesis.
Caption: Troubleshooting logic for Fujioka/Kita 1,2-DHIQ synthesis.
References
preventing aromatization of 1,2-dihydroisoquinoline during workup
Welcome to the technical support center for researchers working with 1,2-dihydroisoquinolines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup and purification of these sensitive compounds, with a primary focus on preventing aromatization.
Frequently Asked Questions (FAQs)
Q1: My 1,2-dihydroisoquinoline appears to be aromatizing during workup. What are the common causes?
A1: Aromatization of 1,2-dihydroisoquinolines to the corresponding isoquinolinium salt is a common issue, primarily caused by oxidation. The enamine moiety within the this compound ring is highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by the presence of acid, light, and certain metal impurities.
Q2: How can I minimize exposure to oxygen during the workup?
A2: The most effective way to prevent oxidation is to perform the entire workup procedure under an inert atmosphere, such as nitrogen or argon.[1][2] This can be achieved using a glovebox or Schlenk line techniques.[1][2] It is also crucial to use degassed solvents for all extraction and chromatography steps.
Q3: What quenching agents are recommended for reactions that produce 1,2-dihydroisoquinolines?
A3: The choice of quenching agent is critical. Avoid strong acidic conditions, as this can promote both aromatization and hydrolysis of the enamine functionality.[3][4] A gentle quench with a cooled, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a neutral salt like ammonium (B1175870) chloride (NH₄Cl) is often preferred. The quenching solution should be degassed prior to use.
Q4: Are there any special considerations for the extraction of 1,2-dihydroisoquinolines?
A4: Yes. Use degassed, anhydrous solvents for extraction. Ethereal solvents like diethyl ether or tert-butyl methyl ether are often good choices due to their lower polarity and volatility, which aids in removal. Avoid chlorinated solvents if possible, as they can contain traces of acidic impurities. Perform the extraction quickly and at reduced temperatures to minimize decomposition.
Q5: Can I purify 1,2-dihydroisoquinolines using column chromatography?
A5: Purification by column chromatography is possible but requires careful execution.[5] Use a pre-treated silica (B1680970) gel (e.g., washed with a base like triethylamine (B128534) in the eluent) to neutralize acidic sites. The column should be packed and run using degassed solvents. It is advisable to run the column with a slight positive pressure of inert gas to ensure a quick elution and minimize the time the compound spends on the stationary phase.
Q6: Can antioxidants be used to stabilize 1,2-dihydroisoquinolines during workup?
A6: The use of antioxidants can be a beneficial strategy to inhibit radical-mediated oxidation processes.[6][7][8] Small amounts of antioxidants such as butylated hydroxytoluene (BHT) or tert-butylhydroquinone (B1681946) (TBHQ) can be added to the reaction mixture before workup or to the solvents used for extraction and chromatography.[6] However, their compatibility with the desired compound and subsequent removal should be considered.
Troubleshooting Guides
Problem 1: Significant Aromatization Observed by NMR/LC-MS After Workup
| Possible Cause | Troubleshooting Step |
| Exposure to Atmospheric Oxygen | Ensure all steps of the workup (quenching, extraction, drying, solvent removal) are performed under a strict inert atmosphere (glovebox or Schlenk line). Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw or by bubbling with an inert gas for an extended period.[1][2][9][10][11] |
| Acidic Conditions | Use a mild, degassed basic quenching solution (e.g., saturated aq. NaHCO₃). If the reaction solvent is acidic, consider neutralizing it with a cooled, weak base before extraction. |
| Prolonged Workup Time | Streamline the workup procedure to minimize the time the this compound is in solution. Prepare all necessary solutions and equipment in advance. |
| Light Exposure | Protect the reaction and workup flasks from light by wrapping them in aluminum foil, as photochemical oxidation can occur. |
Problem 2: Low Recovery of this compound After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Decomposition on Silica Gel | Neutralize the silica gel by preparing a slurry with the eluent containing a small amount of a non-polar base (e.g., 1% triethylamine). Use a less acidic stationary phase like alumina (B75360) (neutral or basic). |
| Aromatization on the Column | Ensure the column is packed and run using degassed solvents. Apply a slight positive pressure of inert gas to speed up the elution. |
| Irreversible Adsorption | If the compound is highly polar, consider using a different purification technique such as crystallization or precipitation if possible. |
Experimental Protocols
Protocol 1: General Workup Procedure for 1,2-Dihydroisoquinolines Under Inert Atmosphere
-
Preparation: Assemble all necessary glassware (separatory funnel, flasks, etc.) and ensure they are oven-dried and cooled under a stream of inert gas. Degas all solvents (e.g., diethyl ether, saturated aqueous NaHCO₃, brine, and chromatography eluents) by bubbling with nitrogen or argon for at least 30 minutes or by three freeze-pump-thaw cycles.[1][2][9][10]
-
Quenching: Cool the reaction mixture to 0 °C under a positive pressure of inert gas. Slowly add the degassed, saturated aqueous NaHCO₃ solution via a cannula or dropping funnel.
-
Extraction: Transfer the quenched mixture to a separatory funnel under an inert atmosphere. Extract the aqueous layer three times with degassed diethyl ether. Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate. Filter the solution under inert atmosphere and concentrate the filtrate in vacuo.
-
Storage: Store the crude product under an inert atmosphere at low temperature (-20 °C) and protected from light.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen degassed eluent. Add 1% triethylamine to the eluent to neutralize the silica.
-
Column Packing: Pack the column with the silica gel slurry. Equilibrate the column with the degassed eluent until the baseline is stable.
-
Loading: Dissolve the crude this compound in a minimal amount of the degassed eluent and load it onto the column.
-
Elution: Elute the column with the degassed eluent, applying positive pressure with nitrogen or argon to maintain a steady and reasonably fast flow rate.
-
Fraction Collection: Collect the fractions in tubes that have been flushed with inert gas.
-
Analysis: Analyze the fractions by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent in vacuo. Store the purified product under an inert atmosphere at low temperature and protected from light.
Data Presentation
The following table summarizes qualitative stability data for a generic this compound under various workup conditions based on general chemical principles of enamine stability.
| Condition | Parameter | Expected Stability | Notes |
| Atmosphere | Air vs. Inert (N₂ or Ar) | Significantly more stable under inert atmosphere. | Oxygen is the primary oxidant leading to aromatization. |
| pH | Acidic (pH < 5) | Low | Acid catalyzes both aromatization and hydrolysis. |
| Neutral (pH ≈ 7) | Moderate | Aromatization can still occur in the presence of oxygen. | |
| Basic (pH > 8) | High | Base helps to prevent protonation of the enamine, which can be a prelude to degradation. | |
| Temperature | Room Temperature | Moderate | Oxidation is generally slower at lower temperatures. |
| Elevated Temperature | Low | Heat can accelerate the rate of oxidation. | |
| Solvent | Degassed vs. Non-degassed | Significantly more stable in degassed solvents. | Dissolved oxygen in non-degassed solvents will promote aromatization. |
Visualizations
Caption: Aromatization pathway of this compound.
References
- 1. How To [chem.rochester.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Enamines — Making Molecules [makingmolecules.com]
- 5. Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 8. The Protective Role of Antioxidants in the Defence against ROS/RNS-Mediated Environmental Pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 10. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 11. Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Mixtures of 1,2- and 3,4-Dihydroisoquinoline Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2- and 3,4-dihydroisoquinoline (B110456) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating mixtures of 1,2- and 3,4-dihydroisoquinoline isomers?
A1: The most common and effective methods for resolving mixtures of 1,2- and 3,4-dihydroisoquinoline isomers are high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are crucial for identification and structural confirmation of the separated isomers.
Q2: Which HPLC method is recommended for separating these isomers?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique for the separation of isoquinoline (B145761) derivatives.[1] A C18 column is a common choice for the stationary phase.[1][2] The mobile phase composition, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with an additive such as formic acid, needs to be optimized to achieve good resolution.[1]
Q3: How can I troubleshoot poor separation between the 1,2- and 3,4-dihydroisoquinoline peaks in my HPLC chromatogram?
A3: Poor resolution in HPLC can be addressed by systematically adjusting several parameters. Refer to the troubleshooting guide below for a step-by-step approach.
Q4: Can I use NMR spectroscopy to differentiate between the 1,2- and 3,4-dihydroisoquinoline isomers without prior separation?
A4: While NMR is a powerful tool for structural elucidation, analyzing a mixture of these isomers directly can be challenging.[3] ¹H NMR spectra of 3,4-dihydroisoquinolines can sometimes exhibit significant line broadening, which may complicate interpretation.[4] It is highly recommended to first separate the isomers using a chromatographic technique like HPLC and then perform individual NMR analysis for unambiguous structural assignment.[1][5]
Q5: Is chemical derivatization a viable strategy for improving the separation of these isomers?
A5: Yes, chemical derivatization can be a very effective strategy, particularly for improving separation in gas chromatography.[6][7] By reacting the isomer mixture with a suitable derivatizing agent, you can form new compounds with different physicochemical properties, leading to better chromatographic resolution.[8][9][10] For instance, derivatization can be used to create diastereomers from enantiomers, which can then be separated on a standard achiral column.[8][9][10]
Troubleshooting Guides
HPLC Method Development and Troubleshooting
If you are experiencing issues with the HPLC separation of 1,2- and 3,4-dihydroisoquinoline isomers, follow this troubleshooting guide.
Problem: Poor or no separation of isomer peaks.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase Composition | Modify the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks. | Increased separation between the isomer peaks. |
| Vary the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). | Altered selectivity and potentially improved resolution. | |
| Adjust the pH of the mobile phase by modifying the concentration of the acidic additive (e.g., formic acid). | Changes in the retention times and selectivity of the basic isoquinoline isomers. | |
| Incorrect Column Chemistry | If using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities.[11] | Enhanced resolution due to different interaction mechanisms between the analytes and the stationary phase. |
| Suboptimal Temperature | Adjust the column temperature. Lower temperatures can sometimes increase the separation factor between isomers.[11] | Improved peak shape and resolution. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Isomer Separation
This protocol provides a starting point for developing a separation method for 1,2- and 3,4-dihydroisoquinoline isomers.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size).[1]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Start with a linear gradient of 5-10% B, ramping to 95% B over 20-30 minutes. The gradient should be optimized based on the observed separation.[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength corresponding to the λmax of the dihydroisoquinoline chromophore (typically determined by a UV scan).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition.
Protocol 2: ¹H and ¹³C NMR Analysis for Isomer Identification
This protocol outlines the general procedure for acquiring NMR spectra for structural confirmation of the separated isomers.
-
Instrumentation: NMR Spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended).
-
Sample Preparation: Dissolve a sufficient amount of the purified isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key signals to analyze include the chemical shifts and coupling patterns of the protons on the heterocyclic ring and the aromatic protons.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to identify the number of unique carbon environments.
-
2D NMR: For complex structures or to confirm connectivity, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[1]
Visualizations
Logical Workflow for Isomer Resolution and Identification
Caption: A logical workflow for the separation and identification of dihydroisoquinoline isomers.
Troubleshooting Flowchart for HPLC Separation
Caption: A flowchart for troubleshooting poor HPLC peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Derivatization in Flow Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
Technical Support Center: Stability and Purification of 1,2-Dihydroisoquinolines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability issues of 1,2-dihydroisoquinolines, particularly during purification on silica (B1680970) gel.
Frequently Asked Questions (FAQs)
Q1: Why is my 1,2-dihydroisoquinoline sample decomposing during silica gel chromatography?
A1: 1,2-Dihydroisoquinolines can be unstable on standard silica gel due to the acidic nature of the silica surface. Silica gel possesses acidic silanol (B1196071) groups (Si-OH) that can catalyze the degradation of acid-sensitive compounds. As basic nitrogen-containing heterocycles, 1,2-dihydroisoquinolines are susceptible to this acid-catalyzed decomposition.[1][2]
Q2: What are the visible signs of decomposition on the column?
A2: A common sign of this compound decomposition is the appearance of a red or dark coloration on the silica gel column. You may also observe streaking of the compound on a TLC plate, the appearance of multiple new spots, or a significantly lower than expected yield of the desired product.
Q3: How can I test if my specific this compound derivative is unstable on silica gel?
A3: A 2D Thin-Layer Chromatography (TLC) experiment is a quick and effective method to check for compound stability on silica.[3] If the compound is stable, it will appear on the diagonal of the 2D TLC plate. If it decomposes, new spots will be visible below the diagonal.[3]
Q4: What are the primary strategies to prevent decomposition during purification?
A4: There are two main strategies:
-
Deactivate the Silica Gel: Neutralize the acidic silanol groups by adding a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase.[4][5][6]
-
Use an Alternative Stationary Phase: Employ a less acidic or a basic stationary phase like neutral alumina (B75360), basic alumina, or florisil.[7][8][9] Reverse-phase chromatography can also be an option.[7]
Q5: Will adding triethylamine to my solvent system affect the elution profile (Rf value) of my compound?
A5: Yes, adding triethylamine will likely increase the Rf value of your compound, meaning it will elute faster.[6] The basic TEA competes with the basic this compound for interaction with the acidic sites on the silica, reducing its retention. You may need to adjust your solvent system to be less polar to achieve the desired separation.[6]
Troubleshooting Guide
If you are experiencing issues with the purification of this compound, follow this troubleshooting guide:
-
Assess Stability: First, confirm that the instability is due to the silica gel by performing a 2D-TLC stability test.
-
Attempt Deactivation: If instability is confirmed, the simplest first step is to deactivate the silica gel. Prepare your eluent with 1-3% triethylamine and re-run the TLC. If the streaking or decomposition is resolved, proceed with a deactivated column for purification.[4][5]
-
Consider an Alternative Stationary Phase: If deactivation with triethylamine does not solve the problem, or if your compound is also base-sensitive, you should switch to a different stationary phase. Neutral alumina is an excellent starting point for basic compounds as it often allows for purification without mobile phase modifiers.[10]
-
Optimize Elution: Whether using deactivated silica or an alternative phase, always optimize your solvent system using TLC first to ensure good separation from impurities.
Stability of this compound on Various Stationary Phases
While specific quantitative data for the decomposition of this compound is sparse in the literature, the following table provides a qualitative summary of stability based on the chemical properties of the stationary phases.
| Stationary Phase | Acidity | Expected Stability of this compound | Recommended Use |
| Silica Gel (untreated) | Acidic | Low to Moderate | Not recommended for sensitive derivatives without modification.[7] |
| Silica Gel (deactivated with TEA) | Neutralized | High | Recommended for most acid-sensitive compounds.[4][5] |
| Alumina (Neutral) | Neutral | High | Excellent alternative, especially for basic compounds.[9][10] |
| Alumina (Basic) | Basic | High | Good for strongly basic compounds that may still interact with neutral alumina.[11] |
| Florisil | Mildly Acidic/Neutral | Moderate to High | A gentle alternative, but compound compatibility should be tested.[7][9] |
| Reverse-Phase Silica (e.g., C18) | Neutral | High | Suitable, but requires different (polar) solvent systems.[7] |
Detailed Experimental Protocols
Protocol 1: 2D-TLC for Compound Stability Assessment
Objective: To determine if a this compound derivative is stable on silica gel.
Materials:
-
Square TLC plate (e.g., 5x5 cm silica gel plate)
-
Developing chamber
-
Your compound dissolved in a volatile solvent (e.g., DCM or Ethyl Acetate)
-
Chosen eluent system
-
Pencil and ruler
-
UV lamp for visualization
Methodology:
-
Using a pencil, lightly draw a starting line about 0.5 cm from the bottom edge of the square TLC plate.
-
In one corner, make a small, concentrated spot of your compound solution on the starting line.
-
Place the plate in the developing chamber with the chosen eluent and allow the solvent to run to the top.
-
Remove the plate and immediately mark the solvent front. Dry the plate completely.
-
Rotate the plate 90 degrees counter-clockwise so that the line of separated spots from the first run now serves as the new baseline.
-
Place the plate back into the developing chamber with the same eluent and allow it to run again.
-
Remove the plate, mark the solvent front, and dry thoroughly.
-
Visualize the plate under a UV lamp.
-
Interpretation: If the compound is stable, you will see all spots lying on a 45-degree diagonal line from the origin. If decomposition has occurred, new spots will appear below this diagonal.[3]
Protocol 2: Purification using Triethylamine-Deactivated Silica Gel
Objective: To purify an acid-sensitive this compound using flash column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (TEA)
-
Sand
Methodology:
-
First, determine an appropriate solvent system using standard TLC, aiming for an Rf of ~0.2-0.3 for your desired compound.
-
Prepare the mobile phase for deactivation by adding 1-3% TEA to your chosen eluent (e.g., for 100 mL of eluent, add 1-3 mL of TEA).[5]
-
Pack the chromatography column with silica gel as a slurry in the non-deactivated eluent.
-
Once packed, flush the column with 2-3 column volumes of the eluent containing TEA. This deactivates the acidic sites.[4]
-
Next, flush the column with 2-3 column volumes of the regular eluent (without TEA) to remove excess triethylamine.
-
Carefully load your crude sample onto the top of the silica bed.
-
Run the column using the standard eluent (without TEA). Collect fractions and analyze them by TLC to isolate your pure compound.
Protocol 3: Purification using Neutral Alumina
Objective: To purify an acid-sensitive this compound using an alternative to silica gel.
Materials:
-
Glass chromatography column
-
Neutral alumina
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Sand
Methodology:
-
Determine a suitable solvent system using neutral alumina TLC plates. Note that the polarity of alumina differs from silica, so your optimal solvent system may be different.
-
Pack the chromatography column with neutral alumina as a slurry in the chosen eluent.
-
Load your crude sample onto the top of the alumina bed.
-
Elute the column with your chosen solvent system, collecting and analyzing fractions by TLC. No basic modifier is typically needed.[10]
Visualizations
Caption: Acid-catalyzed decomposition of this compound on silica gel.
Caption: Workflow for selecting a purification method for 1,2-dihydroisoquinolines.
Caption: Logical relationship between issue, cause, and solutions in purification.
References
- 1. biotage.com [biotage.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. teledyneisco.com [teledyneisco.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
troubleshooting low conversion in 1,2-dihydroisoquinoline synthesis
Welcome to the Technical Support Center for 1,2-Dihydroisoquinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 1,2-dihydroisoquinolines. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges, particularly low conversion rates, encountered during key synthetic methodologies such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of 1,2-dihydroisoquinolines. The issues are presented in a question-and-answer format to directly address specific experimental challenges.
Issue 1: Low to No Product Formation
Question: My reaction is resulting in a very low yield or is failing completely. What are the common reasons for this?
Answer: Low yields in this compound synthesis can often be attributed to several key factors related to the starting materials, reagents, and reaction conditions. Here's a breakdown of potential causes and their solutions:
-
Deactivated Aromatic Ring: The core cyclization step in many of these syntheses is an electrophilic aromatic substitution. If the aromatic ring of your starting material bears electron-withdrawing groups, the reaction will be significantly hindered.[1][2]
-
Solution: For substrates with deactivating groups, consider using stronger activating conditions. For instance, in a Bischler-Napieralski reaction, switching from phosphorus oxychloride (POCl₃) alone to a mixture of POCl₃ and phosphorus pentoxide (P₂O₅) can improve yields.[1][3][4] Alternatively, modern, milder protocols using triflic anhydride (B1165640) (Tf₂O) and a non-nucleophilic base like 2-chloropyridine (B119429) can be effective for sensitive or deactivated substrates.[1][2]
-
-
Insufficiently Potent Dehydrating Agent/Catalyst: The choice of acid catalyst or dehydrating agent is critical and substrate-dependent.
-
Solution: If you suspect your dehydrating agent is not potent enough, consider switching to a stronger one. For the Bischler-Napieralski reaction, a combination of P₂O₅ in refluxing POCl₃ is often more effective for less reactive substrates.[3][4] In the Pictet-Spengler reaction, strong acids are generally required for less nucleophilic aromatic rings like a phenyl group, whereas milder conditions suffice for electron-rich systems like indoles.[5]
-
-
Poor Quality of Starting Materials or Reagents: Impurities in your starting materials or degradation of your reagents can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials by techniques such as recrystallization or distillation. Use fresh, anhydrous solvents and reagents, as many of these reactions are sensitive to moisture.
-
Issue 2: Incomplete Reaction
Question: I am observing a significant amount of unreacted starting material even after a prolonged reaction time. What should I do?
Answer: Incomplete reactions are typically a result of suboptimal reaction conditions.
-
Insufficient Reaction Time or Temperature: Many cyclization reactions require heating to proceed to completion.
-
Solution: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Switching to a higher boiling point solvent (e.g., from toluene (B28343) to xylene in the Bischler-Napieralski reaction) can also be beneficial.[6] However, be cautious of excessively high temperatures which can lead to degradation.
-
-
Suboptimal pH: For reactions like the Pictet-Spengler, the pH of the reaction medium is crucial for the formation of the reactive iminium ion.
-
Solution: Optimize the acid catalyst concentration. In some cases, for sensitive substrates, milder acidic conditions or even non-acidic aprotic media have been shown to give superior yields.
-
Issue 3: Formation of Side Products and Complex Mixtures
Question: My reaction is producing a complex mixture of products, including a significant amount of a major side product. How can I improve the selectivity?
Answer: The formation of side products is a common issue, and understanding the potential side reactions is key to mitigating them.
-
Retro-Ritter Reaction: In the Bischler-Napieralski synthesis, a major competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene (B11656) derivative. This is particularly prevalent when the resulting styrene is highly conjugated.[2][6]
-
Solution: To suppress the retro-Ritter reaction, you can use the corresponding nitrile as a solvent to shift the equilibrium away from the side product.[4] Another approach is to use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which can minimize this side reaction.
-
-
Formation of Regioisomers: If there are multiple possible sites for cyclization on the aromatic ring, a mixture of regioisomers may be obtained.
-
Solution: The choice of solvent and catalyst can sometimes influence regioselectivity. Careful analysis of the electronic and steric effects of the substituents on your starting material can help predict the major isomer. In some cases, modification of the starting material with directing groups may be necessary.
-
-
Polymerization/Tar Formation: The formation of a thick, unmanageable tar is often due to excessively high temperatures or prolonged reaction times, leading to decomposition of the starting material or product.[1]
-
Solution: Carefully control the reaction temperature and monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to avoid over-heating and subsequent decomposition.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for my target this compound?
A1: The choice of synthetic route depends heavily on the substitution pattern of your target molecule and the available starting materials.
-
Bischler-Napieralski Reaction: This is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. It is most effective for electron-rich aromatic systems.[7]
-
Pictet-Spengler Reaction: This reaction is ideal for the synthesis of tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone. It works exceptionally well with electron-rich aromatic systems like indoles and pyrroles.[5]
-
Pomeranz-Fritsch Reaction: This method allows for the synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines, which can then be reduced to 1,2-dihydroisoquinolines. It offers access to substitution patterns that may be difficult to achieve with other methods.[8]
Q2: How critical is the exclusion of moisture in these reactions?
A2: The exclusion of moisture is highly critical. The dehydrating agents and acid catalysts used in these syntheses are often water-sensitive. The presence of water can quench these reagents, leading to incomplete or failed reactions. It is recommended to use flame-dried glassware, anhydrous solvents, and to run the reactions under an inert atmosphere (e.g., nitrogen or argon).
Q3: Can I use microwave irradiation to improve my reaction?
A3: Yes, microwave-assisted synthesis has been successfully applied to both the Bischler-Napieralski and Pictet-Spengler reactions.[9] Microwave heating can often lead to significantly shorter reaction times and, in some cases, improved yields.
Q4: What is the role of electron-donating groups on the aromatic ring?
A4: Electron-donating groups (e.g., methoxy, hydroxyl) on the aromatic ring activate it towards electrophilic aromatic substitution, which is the key cyclization step. This activation leads to faster reaction rates and higher yields.[2][3][4] Conversely, electron-withdrawing groups (e.g., nitro, cyano) deactivate the ring and can severely hinder or prevent the reaction.[2]
Data Presentation
Table 1: Troubleshooting Low Conversion in this compound Synthesis
| Symptom | Potential Cause | Suggested Solution | Relevant Synthesis |
| Low to No Product | Deactivated Aromatic Ring (Electron-Withdrawing Groups) | Use stronger dehydrating agent (e.g., P₂O₅ in POCl₃) or milder, more effective modern protocols (e.g., Tf₂O, 2-chloropyridine).[1][2][3] | Bischler-Napieralski |
| Insufficiently Potent Dehydrating Agent/Catalyst | Switch to a stronger reagent (e.g., P₂O₅/POCl₃ for Bischler-Napieralski; superacids for less activated Pictet-Spengler).[3][5] | Bischler-Napieralski, Pictet-Spengler | |
| Poor Quality of Reagents/Starting Materials | Purify starting materials (recrystallization, distillation). Use fresh, anhydrous reagents and solvents. | All | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature | Increase reaction temperature (e.g., switch to a higher boiling solvent) and monitor by TLC/LC-MS.[3][6] | All |
| Suboptimal pH | Optimize acid catalyst concentration. | Pictet-Spengler | |
| Formation of Side Products | Retro-Ritter Reaction (Styrene Formation) | Use the corresponding nitrile as a solvent or employ milder conditions (e.g., Tf₂O/2-chloropyridine).[4][6] | Bischler-Napieralski |
| Formation of Regioisomers | Modify substituents to direct cyclization sterically or electronically. Alter reaction conditions (solvent, catalyst). | All | |
| Polymerization/Tar Formation | Carefully control temperature and monitor reaction progress to avoid prolonged heating after completion.[1] | All |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃
This protocol is a general guideline for substrates with activated aromatic rings.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
Cool the mixture in an ice bath and add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise.
-
After the addition is complete, heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) until the pH is greater than 9.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Milder Bischler-Napieralski Conditions using Triflic Anhydride (Tf₂O)
This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive.[2]
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Add 2-chloropyridine (2.0 equiv) to the solution.
-
Cool the mixture to -20 °C using a suitable cooling bath.
-
Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Conversion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. organicreactions.org [organicreactions.org]
- 9. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,2-Dihydroisoquinoline and 3,4-Dihydroisoquinoline for Researchers and Drug Development Professionals
An In-depth Analysis of Two Key Isomeric Scaffolds in Medicinal Chemistry
In the landscape of heterocyclic compounds, dihydroisoquinolines are privileged scaffolds due to their prevalence in a wide array of natural products and pharmacologically active molecules. Among these, the 1,2-dihydroisoquinoline and 3,4-dihydroisoquinoline (B110456) isomers exhibit distinct reactivity profiles that dictate their synthetic utility and potential for further functionalization. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate building block for their synthetic strategies.
Structural and Stability Overview
This compound possesses an enamide-like structure, where the nitrogen atom is part of a double bond within the heterocyclic ring. In contrast, 3,4-dihydroisoquinoline features an imine functionality. This fundamental structural difference is the primary determinant of their contrasting stability and reactivity.
Generally, 1,2-dihydroisoquinolines are considered more reactive and less stable than their 3,4-dihydro counterparts.[1] This heightened reactivity makes them valuable intermediates for complex molecular constructions, though their synthesis and isolation can be more challenging.[1]
Table 1: General Properties and Synthesis of Dihydroisoquinoline Isomers
| Property | This compound | 3,4-Dihydroisoquinoline |
| Structure | Enamide | Imine |
| Relative Stability | Less stable, more reactive[1] | More stable, less reactive |
| Typical Synthesis | Modified Pomeranz-Fritsch Reaction[1] | Bischler-Napieralski Reaction,[2][3][4] Pictet-Spengler Reaction |
Comparative Reactivity
The electronic nature of the enamide in 1,2-dihydroisoquinolines and the imine in 3,4-dihydroisoquinolines governs their behavior in various chemical transformations.
Reduction Reactions
Both isomers can be reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084), a core structure in many alkaloids and therapeutic agents. However, the conditions required and the reactivity of the starting materials differ significantly. 3,4-Dihydroisoquinolines, being imines, are readily reduced by hydride reagents such as sodium borohydride (B1222165) (NaBH₄).[5] The reduction of the enamide in N-acyl-1,2-dihydroisoquinolines also proceeds, but their primary utility often lies in their diverse reactivity towards other transformations.
Table 2: Comparison of Reduction Reactions
| Reaction | Substrate | Reagents & Conditions | Product | Yield | Reference |
| Reduction | 1-Substituted-3,4-dihydroisoquinoline | NaBH₄, MeOH, 0 °C to rt | 1-Substituted-1,2,3,4-tetrahydroisoquinoline | Not specified | [5] |
| Reduction | N-Acyl-1,2-dihydroisoquinoline | Further functionalization is often preferred | N-Acyl-1,2,3,4-tetrahydroisoquinoline | Not specified | [1] |
Oxidation Reactions
Oxidation of dihydroisoquinolines can lead to the formation of the fully aromatic isoquinoline (B145761) ring system or other oxidized products. 3,4-Dihydroisoquinolines can be oxidized to their corresponding isoquinolines.[6] The enamide functionality in 1,2-dihydroisoquinolines can also be oxidized, often leading to the aromatic isoquinoline.
Cycloaddition Reactions
The dienophilic and dipolarophilic nature of these isomers differs substantially. N-acyl-1,2-dihydroisoquinolines, as electron-rich enamides, can participate in Diels-Alder reactions, typically as the diene component. In contrast, the imine functionality of 3,4-dihydroisoquinolines can act as a dienophile in aza-Diels-Alder reactions.[7]
Table 3: Comparison of Cycloaddition Reactions
| Reaction Type | Substrate | Reactivity | Product Type |
| Diels-Alder | N-Acyl-1,2-dihydroisoquinoline (Enamide) | Acts as a diene | Substituted cyclohexene-fused heterocycles |
| Aza-Diels-Alder | 3,4-Dihydroisoquinoline (Imine) | Acts as a dienophile | Tetrahydropyridine-fused heterocycles |
Experimental Protocols
Synthesis of 1,2-Dihydroisoquinolines (Modified Pomeranz-Fritsch Reaction)
This protocol is adapted from a modified Pomeranz-Fritsch cyclization.[1]
Procedure:
-
To a solution of the corresponding benzalaminoacetal (1.0 equiv) in dichloromethane (B109758) (0.2 M) is added an amine base (e.g., 2,6-lutidine, 4.0 equiv).
-
The mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C).
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf, 3.0 equiv) is added dropwise.
-
The reaction is stirred at the specified temperature for a set time, monitored by TLC.
-
Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated NaHCO₃).
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Synthesis of 3,4-Dihydroisoquinolines (Bischler-Napieralski Reaction)
This protocol is a general procedure for the Bischler-Napieralski reaction.[4]
Procedure:
-
The β-phenylethylamide (1.0 equiv) is dissolved in a suitable solvent (e.g., acetonitrile (B52724) or toluene).
-
A dehydrating agent/Lewis acid (e.g., POCl₃ or P₂O₅, 1.1-2.0 equiv) is added, often at a reduced temperature (e.g., 0 °C).
-
The reaction mixture is heated to reflux and monitored by TLC.
-
After completion, the reaction is cooled to room temperature and carefully quenched with ice water.
-
The mixture is basified with an aqueous base (e.g., NaOH or NH₄OH) to a pH of 8-9.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography or crystallization.
Reaction Mechanisms and Visualizations
The distinct reactivity of these isomers is best understood by examining their reaction mechanisms.
Reduction of 3,4-Dihydroisoquinoline (Imine)
The reduction of the imine in 3,4-dihydroisoquinoline with sodium borohydride proceeds via nucleophilic attack of a hydride ion on the electrophilic imine carbon.
Caption: Mechanism of 3,4-dihydroisoquinoline reduction.
Diels-Alder Reaction of N-Acyl-1,2-Dihydroisoquinoline (Enamide)
N-acyl-1,2-dihydroisoquinolines can act as dienes in Diels-Alder reactions, reacting with a dienophile in a concerted [4+2] cycloaddition.
Caption: Diels-Alder reaction with an N-acyl-1,2-dihydroisoquinoline.
Conclusion
The choice between this compound and 3,4-dihydroisoquinoline as a synthetic precursor is dictated by the desired reactivity and target molecular architecture. 3,4-Dihydroisoquinolines are stable imines that are readily prepared and undergo predictable reactions such as reduction. In contrast, 1,2-dihydroisoquinolines are more reactive enamides, offering a gateway to a wider range of complex structures through cascade and cycloaddition reactions, albeit with greater synthetic challenges in their preparation and handling. A thorough understanding of their distinct chemical behaviors is paramount for the efficient design and execution of synthetic routes in drug discovery and development.
References
- 1. Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines [organic-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 7. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 1,2-Dihydroisoquinoline and Tetrahydroisoquinoline Scaffolds in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline (B145761) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among its various reduced forms, 1,2-dihydroisoquinolines and 1,2,3,4-tetrahydroisoquinolines have garnered significant attention for their diverse pharmacological profiles. This guide provides an objective comparison of the biological activities of these two heterocyclic systems, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.
At a Glance: Key Biological Activities
| Biological Activity | 1,2-Dihydroisoquinoline | Tetrahydroisoquinoline |
| Anticancer | Potent activity, particularly as tubulin polymerization inhibitors.[1][2] | Broad-spectrum anticancer effects, including anti-angiogenesis and cytotoxicity.[3][4] |
| Antiviral | Demonstrated activity against HIV-1 integrase. | Limited reports compared to anticancer activity. |
| Neuropharmacological | Less explored. | Significant activity, including interaction with dopamine (B1211576) and serotonin (B10506) receptors. |
| Other Activities | Anticancer activity through leucine (B10760876) aminopeptidase (B13392206) inhibition. | Antibacterial, antifungal, and anti-inflammatory properties. |
Quantitative Comparison of Biological Activity
A direct comparison of the biological activity of this compound and tetrahydroisoquinoline derivatives reveals nuances in their potency, often dependent on the specific substitutions on the core scaffold. A key area of differentiation is their efficacy as tubulin polymerization inhibitors, a validated target in cancer therapy.
The following table summarizes the cytotoxic activity (IC50 values) of representative 1-phenyl-3,4-dihydroisoquinoline (B1582135) and 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) analogs against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Phenyl-3,4-dihydroisoquinoline | Compound 5n (3'-OH, 4'-OCH3 substitution) | Various human cancer cell lines | Optimal bioactivity reported, specific values vary by cell line. | [1][2] |
| Compound 21 (3,4,5-trimethoxy substitution) | CEM (Leukemia) | 4.10 | [5] | |
| Compound 32 (4-OCH3, 4-pyridinylmethyl substitution) | CEM (Leukemia) | 0.64 | [5] | |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Analog of Compound 5n | Various human cancer cell lines | Generally less potent than the dihydroisoquinoline counterpart in tubulin polymerization inhibition. | [1][2] |
| TQ9 (bulky dimethoxybenzoyl group) | Human oral squamous carcinoma | High tumor-specific cytotoxicity reported. | [3] | |
| Compound 7e | A549 (Lung Cancer) | 0.155 | [4] | |
| Compound 8d | MCF7 (Breast Cancer) | 0.170 | [4] |
Note: The IC50 values are highly dependent on the specific cell line and the nature of the substituents on the isoquinoline core and the 1-phenyl ring.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these compounds. Below are protocols for key experiments cited in this guide.
Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds (dissolved in DMSO)
-
Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Prepare tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Aliquot the tubulin/GTP mixture into a pre-warmed 96-well plate.
-
Add the test compounds at various concentrations (typically with a final DMSO concentration of ≤1%). Include positive (e.g., colchicine) and negative (DMSO vehicle) controls.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for at least 60 minutes.
-
The increase in absorbance corresponds to the extent of tubulin polymerization. The IC50 value is determined by plotting the inhibition of polymerization against the compound concentration.[6][7]
MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated.[8][9][10]
Signaling Pathways and Experimental Workflows
Tubulin Polymerization Inhibition and Downstream Effects
This compound and tetrahydroisoquinoline derivatives that inhibit tubulin polymerization interfere with microtubule dynamics, a process crucial for cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
comparative analysis of Lewis acids for 1,2-dihydroisoquinoline synthesis
A Comparative Guide to Lewis Acids in 1,2-Dihydroisoquinoline Synthesis
For researchers and professionals in drug development, the synthesis of this compound and its derivatives is a critical step due to their prevalence in biologically active compounds. The choice of a Lewis acid catalyst can significantly impact the efficiency, yield, and substrate scope of the synthesis. This guide provides a comparative analysis of various Lewis acids used in the synthesis of 1,2-dihydroisoquinolines, supported by experimental data and detailed protocols.
Performance Comparison of Lewis Acids
The efficacy of different Lewis acids in catalyzing the synthesis of 1,2-dihydroisoquinolines varies depending on the specific reaction pathway. Below is a summary of quantitative data from various studies, showcasing the performance of selected Lewis acids in different synthetic strategies.
Tandem Nucleophilic Addition and Cyclization
This approach often involves the reaction of 2-(1-alkynyl)arylaldimines with a nucleophile. Carbophilic Lewis acids have been shown to be effective in this transformation.[1]
| Lewis Acid | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| In(OTf)₃ | Allyltributylstannane (B1265786) | Toluene (B28343) | rt | 3 | 91 | --INVALID-LINK--[1] |
| NiCl₂ | Allyltributylstannane | Toluene | rt | 3 | 85 | --INVALID-LINK--[1] |
| AuCl(PPh₃)/AgNTf₂ | Allyltributylstannane | Toluene | rt | 3 | 78 | --INVALID-LINK--[1] |
Intramolecular Hydroarylation
Gold-based Lewis acids are particularly effective for the intramolecular hydroarylation of N-propargylanilines to yield 4-substituted-1,2-dihydroquinolines, a closely related structure.[2]
| Lewis Acid Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [Au(IPr)]NTf₂ | N-Ethoxycarbonyl-N-propargylaniline | DCE | 60 | 0.5 | 95 | --INVALID-LINK--[2] |
| [Au(Johnphos)]NTf₂ | N-Ethoxycarbonyl-N-propargylaniline | DCE | 60 | 0.5 | 93 | --INVALID-LINK--[2] |
| AuCl₃ | N-Ethoxycarbonyl-N-propargylaniline | DCE | 60 | 1 | 85 | --INVALID-LINK--[2] |
Intramolecular Friedel-Crafts Type Reactions
Iron(III) chloride has been demonstrated as an efficient and environmentally friendly catalyst for intramolecular reactions to form dihydroquinolines and related structures.[3][4][5]
| Lewis Acid | Reaction Type | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃·6H₂O | Intramolecular allylic amination | CH₂Cl₂ | rt | 0.5 | up to 96 | --INVALID-LINK--[4] |
| FeCl₃·6H₂O | Cascade Friedel–Crafts-type/hydroamination | ClCH₂CH₂Cl | 80 | 12 | up to 94 | --INVALID-LINK--[3] |
| FeCl₃·6H₂O | Intramolecular allenylation/cyclization | ClCH₂CH₂Cl | 80 | 2 | up to 92 | --INVALID-LINK--[5] |
Reaction Mechanisms and Experimental Workflows
The synthesis of 1,2-dihydroisoquinolines can proceed through various mechanisms depending on the chosen synthetic route and catalyst. A generalized workflow and a common mechanistic pathway are illustrated below.
Caption: A generalized experimental workflow for Lewis acid-catalyzed this compound synthesis.
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines, and its mechanism provides insight into the cyclization step often mediated by Lewis acids.[6][7]
Caption: A simplified mechanism for the Lewis acid-activated Pictet-Spengler type reaction.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of 1,2-dihydroisoquinolines using different Lewis acids.
Protocol 1: In(OTf)₃-Catalyzed Tandem Nucleophilic Addition and Cyclization
This protocol is adapted from the work of Nakamura et al. on the synthesis of 1,3-disubstituted 1,2-dihydroisoquinolines.[1]
Materials:
-
2-(1-Alkynyl)arylaldimine (1.0 equiv)
-
Allyltributylstannane (1.2 equiv)
-
Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) (10 mol%)
-
Anhydrous toluene
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous KF solution
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the 2-(1-alkynyl)arylaldimine in anhydrous toluene under an argon atmosphere, add In(OTf)₃.
-
Add allyltributylstannane to the mixture at room temperature.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Stir the resulting mixture vigorously with saturated aqueous KF solution for 30 minutes.
-
Filter the mixture through a pad of Celite and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired this compound.
Protocol 2: FeCl₃·6H₂O-Catalyzed Intramolecular Allylic Amination
This procedure is based on the method developed by Wang et al. for the synthesis of substituted dihydroquinolines.[4]
Materials:
-
N-protected 2-aminophenyl-1-en-3-ol (1.0 equiv)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (2 mol%)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-protected 2-aminophenyl-1-en-3-ol in anhydrous CH₂Cl₂, add FeCl₃·6H₂O.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1,2-dihydroquinoline.
Protocol 3: AuCl₃-Catalyzed Intramolecular Hydroarylation
This protocol is derived from the work of Cera et al. on the gold-catalyzed synthesis of 4-substituted-1,2-dihydroquinolines.[2]
Materials:
-
N-Ethoxycarbonyl-N-propargylaniline (1.0 equiv)
-
Gold(III) chloride (AuCl₃) (5 mol%)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve the N-ethoxycarbonyl-N-propargylaniline in anhydrous DCE.
-
Add AuCl₃ to the solution.
-
Seal the vial and heat the reaction mixture at 60 °C for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Directly load the reaction mixture onto a silica gel column.
-
Purify by flash chromatography to obtain the desired 4-substituted-1,2-dihydroquinoline.
Conclusion
The selection of an appropriate Lewis acid is paramount for the successful synthesis of 1,2-dihydroisoquinolines.
-
Indium(III) triflate is highly effective for tandem nucleophilic addition and cyclization reactions at room temperature, providing excellent yields.[1]
-
Gold catalysts , such as AuCl₃ and its complexes, are superior for intramolecular hydroarylation reactions, often requiring mild heating.[2]
-
Iron(III) chloride hexahydrate stands out as a cost-effective, environmentally benign, and highly efficient catalyst for various intramolecular cyclizations, including allylic aminations and Friedel-Crafts type reactions.[3][4][5]
Researchers should consider the specific transformation, substrate compatibility, cost, and environmental impact when choosing a Lewis acid for their synthetic strategy. The provided data and protocols offer a foundation for making an informed decision in the development of synthetic routes to valuable isoquinoline (B145761) scaffolds.
References
- 1. [PDF] Concise synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes by carbophilic lewis acid-catalyzed tandem nucleophilic addition and cyclization of 2-(1-alkynyl)arylaldimines and 2-(1-alkynyl)arylaldehydes. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of polysubstituted 1,2-dihydroquinolines and indoles via cascade reactions of arylamines and propargylic alcohols catalyzed by FeCl3·6H2O - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. FeCl3·6H2O-Catalyzed Intramolecular Allylic Amination: Synthesis of Substituted Dihydroquinolines and Quinolines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for 1,2-Dihydroisoquinoline Formation
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dihydroisoquinoline scaffold is a privileged structural motif found in numerous biologically active compounds and natural products. Its synthesis has been a focal point of extensive research, leading to the development of various catalytic systems. This guide provides an objective comparison of the performance of prominent catalytic systems for the formation of 1,2-dihydroisoquinolines, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Catalytic Systems
The choice of a catalytic system for the synthesis of 1,2-dihydroisoquinolines is often dictated by factors such as desired yield, enantioselectivity (for asymmetric synthesis), substrate scope, and reaction conditions. Below is a summary of quantitative data for representative copper, gold, rhodium, and organocatalytic systems.
| Catalytic System | Catalyst | Catalyst Loading (mol%) | Key Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Copper-Catalyzed | CuI | 10 | o-Ethynylbenzaldehyde, Amine, Ketone | Dioxane | 80 | 12 | up to 95% | N/A |
| Gold-Catalyzed | (PPh₃)AuCl/AgOTf | 5 | Ynamide, Imine | DCE | 60-80 | 1-3 | up to 98% | N/A |
| Rhodium-Catalyzed | [RhCp*Cl₂]₂/CsOAc | 2.5 | Aryl Aldimine, Alkyne | DCE | 83 | 24 | up to 92% | N/A |
| Organocatalytic | Quinine-based squaramide | 5 | 2-(Nitromethyl)benzaldehyde, N-protected aldimine | Toluene | -20 | 48 | 39-78% | 40-95%[1] |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below to facilitate reproducibility and adaptation.
Copper-Catalyzed Synthesis of 1,2-Dihydroisoquinolines
This protocol describes a multicomponent reaction for the synthesis of 1,2-dihydroisoquinolines from o-alkynylbenzaldehydes, amines, and ketones.
Materials:
-
o-Alkynylbenzaldehyde (1.0 equiv)
-
Amine (1.1 equiv)
-
Ketone (2.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,4-Dioxane (B91453) (solvent)
Procedure:
-
To a sealed tube, add the o-alkynylbenzaldehyde, amine, ketone, and CuI.
-
Add 1,4-dioxane to the mixture.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound.
Gold-Catalyzed Formal [4+2] Cycloaddition
This method relies on a gold-catalyzed formal [4+2] cycloaddition between ynamides and imines to furnish 1,2-dihydroisoquinolines.[2]
Materials:
-
Ynamide (1.0 equiv)
-
Imine (1.2 equiv)
-
(Triphenylphosphine)gold(I) chloride ((PPh₃)AuCl) (5 mol%)
-
Silver triflate (AgOTf) (5 mol%)
-
1,2-Dichloroethane (DCE) (solvent)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the ynamide, (PPh₃)AuCl, and AgOTf.
-
Add DCE, followed by the imine.
-
Stir the reaction mixture at 60-80 °C for 1-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield the this compound product.
Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization
This protocol details the synthesis of 3,4-disubstituted isoquinolines via a rhodium-catalyzed oxidative coupling of aryl aldimines and internal alkynes.[3][4]
Materials:
-
Aryl aldimine (1.0 equiv)
-
Internal alkyne (1.2 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
Cesium acetate (B1210297) (CsOAc) (2.0 equiv)
-
1,2-Dichloroethane (DCE) (solvent)
Procedure:
-
In a reaction vessel, combine the aryl aldimine, internal alkyne, [RhCp*Cl₂]₂, and CsOAc.
-
Add DCE to the mixture.
-
Heat the reaction at 83 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture.
-
Concentrate the filtrate and purify the crude product by chromatography to afford the substituted isoquinoline.
Organocatalytic Asymmetric Synthesis
This one-pot aza-Henry–hemiaminalization–oxidation sequence provides access to enantioenriched trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones.[1]
Materials:
-
2-(Nitromethyl)benzaldehyde (1.0 equiv)
-
N-Tosyl-protected aldimine (1.1 equiv)
-
Quinine-based squaramide organocatalyst (5 mol%)
-
Toluene (solvent)
-
Pyridinium chlorochromate (PCC) (1.5 equiv)
Procedure:
-
In a glass vial, dissolve the 2-(nitromethyl)benzaldehyde, N-tosyl-protected aldimine, and organocatalyst in toluene.
-
Stir the mixture at -20 °C for the appropriate time (typically 48 hours).
-
Add PCC to the reaction mixture and stir at room temperature until the oxidation is complete (monitored by TLC).
-
Evaporate the solvent and purify the crude product by silica gel chromatography to yield the enantioenriched dihydroisoquinolinone.
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the generalized reaction pathway for this compound formation and compare the experimental workflows of the different catalytic systems.
Caption: Generalized catalytic cycle for this compound formation.
Caption: Comparative workflow of different catalytic systems.
References
- 1. Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry–Hemiaminalization–Oxidation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structure Confirmation of 1,2-Dihydroisoquinolines: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel heterocyclic compounds is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural confirmation of 1,2-dihydroisoquinoline and its derivatives, a class of compounds with significant biological and medicinal relevance.
The inherent reactivity and potential instability of the this compound scaffold can present challenges in its structural confirmation. While various analytical methods provide valuable data, single-crystal X-ray diffraction, when applicable, offers the most definitive and unambiguous structural evidence. This guide will delve into the experimental data and protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a clear comparison of their strengths and limitations in this context.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry. This technique stands as the definitive method for absolute structure confirmation. However, its primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain for reactive or unstable molecules like the parent this compound. For this reason, crystallographic data is more commonly available for more stable derivatives.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth : High-quality single crystals are typically grown through slow evaporation, vapor diffusion, or liquid-liquid diffusion techniques. A nearly saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, methanol, dichloromethane). For the slow evaporation method, the solution is filtered into a clean vial, which is then loosely covered to allow for gradual solvent evaporation in a vibration-free environment.[1]
-
Crystal Mounting : A suitable, defect-free crystal (typically 30-300 microns) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil.[2][3]
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. X-rays (commonly from a Mo or Cu source) are directed at the crystal, which is rotated to collect diffraction patterns from all possible orientations.[2][3] The diffracted X-rays are captured by a detector.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to yield the final atomic coordinates and structural parameters.[4]
Sample Crystallographic Data for a Dihydroisoquinoline Derivative
The following table presents representative crystallographic data for a synthesized dihydroisoquinoline derivative.
| Parameter | Value |
| Empirical Formula | C₁₅H₁₇NO₂S₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.2804(5) |
| b (Å) | 8.1347(17) |
| c (Å) | 35.015(4) |
| V (ų) | 1504.1(4) |
| Z | 4 |
| R₁ [I > 2σ(I)] | 0.0389 |
| wR₂ (all data) | 0.0965 |
Data is illustrative and based on published structures of dihydroisoquinoline derivatives.
Complementary Spectroscopic and Spectrometric Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques are indispensable for routine characterization, reaction monitoring, and for compounds that are not amenable to crystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and relative number of atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition : The sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired.
-
Advanced Experiments (Optional) : Two-dimensional NMR experiments such as COSY (to determine ¹H-¹H correlations) and HSQC/HMBC (to determine ¹H-¹³C correlations) can be performed to establish detailed connectivity.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation : A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film of a liquid sample is placed between salt plates.
-
Data Acquisition : The sample is placed in an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and structural features.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : A dilute solution of the sample is introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization : The sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated.
Comparative Analysis of Techniques
The following table summarizes the key information provided by each technique in the context of this compound structure confirmation.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing | Unambiguous and definitive structure determination | Requires high-quality single crystals, which can be difficult to obtain |
| NMR Spectroscopy | Carbon-hydrogen framework, connectivity of atoms, stereochemical relationships | Provides detailed structural information in solution, non-destructive | Complex spectra can be difficult to interpret fully without 2D experiments |
| IR Spectroscopy | Presence of functional groups (e.g., C=C, C-N, N-H) | Quick and simple method for functional group identification | Provides limited information on the overall molecular structure |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), fragmentation patterns | High sensitivity, provides molecular formula | Does not provide information on connectivity or stereochemistry |
Visualizing the Workflow and Logic
To better understand the process of structure confirmation and the interplay between these techniques, the following diagrams are provided.
References
A Head-to-Head Comparison of Isoquinoline Synthesis: Pomeranz-Fritsch vs. Bischler-Napieralski
For researchers and professionals in drug development and organic synthesis, the construction of the isoquinoline (B145761) core is a frequent challenge and a critical step in the synthesis of numerous alkaloids, pharmaceuticals, and functional materials. Among the classical methods, the Pomeranz-Fritsch and Bischler-Napieralski reactions are two of the most established, each offering a distinct pathway to this valuable heterocyclic scaffold. This guide provides an objective, data-driven comparison of these two methods to aid in the selection of the optimal synthetic route.
Executive Summary
| Feature | Pomeranz-Fritsch Reaction | Bischler-Napieralski Reaction |
| Starting Materials | Benzaldehyde (B42025) & 2,2-dialkoxyethylamine | β-arylethylamide |
| Key Reagents | Strong protic or Lewis acids (e.g., H₂SO₄) | Dehydrating agents (e.g., POCl₃, P₂O₅, Tf₂O) |
| Intermediate Product | None (direct aromatization) | 3,4-dihydroisoquinoline (B110456) |
| Final Product | Isoquinoline | Isoquinoline (requires subsequent oxidation) |
| Reaction Conditions | Often harsh, strong acid | Generally refluxing, acidic conditions |
| Substrate Scope | Favored by electron-donating groups | Favored by electron-donating groups |
| Key Advantages | Forms the aromatic isoquinoline in a single step. | Generally higher yielding and more reliable. |
| Key Disadvantages | Yields can be low and variable; harsh conditions. | Requires a two-step process to achieve aromatization. |
Reaction Mechanisms
The fundamental difference between the two syntheses lies in their reaction pathways. The Pomeranz-Fritsch reaction proceeds through an acid-catalyzed electrophilic cyclization of a benzalaminoacetal, leading directly to the aromatic isoquinoline. In contrast, the Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline intermediate, which must be subsequently oxidized.
Pomeranz-Fritsch Reaction Mechanism
The reaction begins with the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine to form a Schiff base (benzalaminoacetal).[1] Under strong acidic conditions, the acetal (B89532) is hydrolyzed, and the subsequent intramolecular electrophilic aromatic substitution leads to cyclization and dehydration to yield the final isoquinoline product.[2]
Bischler-Napieralski Reaction Mechanism
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[3] The β-arylethylamide is first activated by a dehydrating agent, such as phosphorus oxychloride (POCl₃), which facilitates the cyclization. Two mechanisms are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[4] The resulting 3,4-dihydroisoquinoline is a stable intermediate that can be isolated.
Performance and Yield: A Comparative Analysis
While both reactions are synthetically useful, the Bischler-Napieralski reaction is generally considered more robust and higher yielding. The Pomeranz-Fritsch reaction is known for having widely variable yields, which can be sensitive to the substrate and the specific acidic conditions employed.[5] Both reactions are most effective when the aromatic ring of the starting material is activated with electron-donating groups.[1][6]
Table 1: Representative Yields for Substituted Isoquinolines
| Starting Material (Substituent) | Reaction | Reagent | Yield (%) | Reference |
| 3,4,5-Trimethoxybenzaldehyde | Pomeranz-Fritsch | CH₃SO₃H | 52 | [7] |
| 3-Methoxybenzaldehyde | Pomeranz-Fritsch | H₂SO₄ | ~30-40 | Not explicitly cited, but implied by general low yields. |
| N-[2-(4-methoxyphenyl)ethyl]acetamide | Bischler-Napieralski | POCl₃ | High | [3] |
| N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | Bischler-Napieralski | POCl₃ | 95 (of dihydroisoquinoline) | General high yields reported in literature. |
Note: Yields are highly dependent on specific substrates and reaction conditions. This table presents representative examples and not a direct controlled comparison.
Experimental Protocols
Detailed and reliable experimental procedures are critical for reproducible results. Below are representative protocols for each reaction.
General Experimental Workflow
A typical workflow for these syntheses involves reaction setup under an inert atmosphere, followed by heating (reflux), workup to neutralize the acid and extract the product, and finally purification.
Protocol 1: Pomeranz-Fritsch Reaction
This protocol is a general guideline for the acid-catalyzed cyclization of a pre-formed benzalaminoacetal.
-
Reaction Setup: A solution of the benzalaminoacetal (1.0 equiv) in a suitable solvent is prepared.
-
Acid Addition: The solution is slowly added to an excess of cold (0 °C) concentrated sulfuric acid with vigorous stirring.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is carefully poured onto crushed ice and then neutralized with a base (e.g., concentrated ammonium (B1175870) hydroxide) while cooling in an ice bath.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Protocol 2: Bischler-Napieralski Reaction (using POCl₃)
This protocol describes a common procedure using phosphorus oxychloride as the dehydrating agent.
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), the β-arylethylamide substrate (1.0 equiv) is added, followed by an anhydrous solvent (e.g., acetonitrile (B52724) or toluene).
-
Reagent Addition: Phosphorus oxychloride (POCl₃, 2.0-5.0 equiv) is added dropwise to the solution. The addition may be exothermic and require cooling.
-
Reaction: The reaction mixture is heated to reflux (typically 80-110 °C) for 1-4 hours. The reaction should be monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After cooling to room temperature, the solvent and excess POCl₃ are removed under reduced pressure. The residue is carefully quenched by adding it to a mixture of ice and a base (e.g., 2 M NaOH or ammonium hydroxide) to neutralize the acid.
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated.
-
Purification: The crude 3,4-dihydroisoquinoline is purified by column chromatography.
-
Oxidation (Optional): The purified dihydroisoquinoline can be dissolved in a suitable solvent (e.g., toluene) and heated with an oxidizing agent (e.g., 10% Pd/C or sulfur) to yield the aromatic isoquinoline.
Conclusion and Recommendations
The choice between the Pomeranz-Fritsch and Bischler-Napieralski reactions depends on the specific synthetic goals, available starting materials, and tolerance for a multi-step procedure.
-
The Bischler-Napieralski reaction is generally the more reliable and versatile method, often providing higher yields of the initial 3,4-dihydroisoquinoline product. It is the recommended starting point for most applications, especially when the target molecule can tolerate the subsequent oxidation step.
-
The Pomeranz-Fritsch reaction , while more direct in forming the aromatic isoquinoline, suffers from often lower and less predictable yields and requires harsh acidic conditions.[5] It may be considered when the required benzaldehyde and aminoacetal starting materials are readily available and a one-step route to the aromatic product is highly desired, or when other methods have failed.[5]
Ultimately, a thorough review of the literature for the specific isoquinoline skeleton of interest is recommended, as modifications and optimizations for both reactions are continuously being developed.
References
- 1. chemistry-reaction.com [chemistry-reaction.com]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. organicreactions.org [organicreactions.org]
- 6. grokipedia.com [grokipedia.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationships of 1,2-Dihydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dihydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, focusing on their anticancer, antibacterial, and kinase inhibitory activities. The information herein is compiled from recent studies to aid researchers in the design and development of novel therapeutic agents.
Anticancer Activity: Targeting the NF-κB Signaling Pathway
A series of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives have been investigated for their potential as anticancer agents by targeting the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of cancer cell proliferation and survival, making it an attractive target for therapeutic intervention.[1]
Comparative Anticancer Activity of 1,2,3,4-Tetrahydroisoquinoline Derivatives
The antiproliferative activity of synthesized 1,2,3,4-tetrahydroisoquinoline derivatives was evaluated against a panel of human cancer cell lines. The results are presented as the concentration required for 50% growth inhibition (GI₅₀).
| Compound | R¹ | R² | R³ | HCT116 GI₅₀ (µM) | HCT-15 GI₅₀ (µM) | NUGC-3 GI₅₀ (µM) | NCI-H23 GI₅₀ (µM) | PC-3 GI₅₀ (µM) |
| 5a | H | H | H | 2.871 | 3.112 | 3.543 | 4.112 | 3.981 |
| 5b | OCH₃ | H | H | 2.115 | 2.543 | 2.876 | 3.123 | 2.998 |
| 5c | H | OCH₃ | H | 2.543 | 2.876 | 3.112 | 3.543 | 3.221 |
| 5d | H | H | OCH₃ | 1.591 | 1.876 | 2.112 | 2.281 | 1.998 |
| 5e | F | H | H | 2.432 | 2.765 | 3.012 | 3.432 | 3.112 |
| 5f | H | F | H | 2.654 | 2.987 | 3.234 | 3.654 | 3.345 |
| 5g | H | H | F | 2.012 | 2.345 | 2.567 | 2.876 | 2.432 |
| 5h | Cl | H | H | 2.213 | 2.543 | 2.876 | 3.123 | 2.987 |
| 5i | H | Cl | H | 2.432 | 2.765 | 3.012 | 3.432 | 3.112 |
| 5j | H | H | Cl | 1.876 | 2.123 | 2.432 | 2.765 | 2.213 |
| KL-1156 (Control) | - | - | - | 1.234 | 1.543 | 1.765 | 1.987 | 1.432 |
Data sourced from Sim et al. (2021).[1]
Structure-Activity Relationship (SAR) Insights:
-
Position of Substitution: The position of the substituent on the N-benzoyl group significantly influences anticancer activity. Compounds with a substituent at the R³ position (meta-position) generally exhibit higher potency compared to those with substituents at the R¹ (ortho) or R² (para) positions.
-
Nature of the Substituent: Both electron-donating groups (e.g., OCH₃) and electron-withdrawing groups (e.g., F, Cl) can enhance anticancer activity. The methoxy (B1213986) group at the R³ position in compound 5d resulted in the most potent compound in this series.[1]
-
Comparison to Control: The most potent synthesized compound, 5d , demonstrated comparable, albeit slightly lower, activity to KL-1156, a known NF-κB inhibitor.[1]
Experimental Protocols
Antiproliferative Assay (MTT Assay): [2]
-
Cell Seeding: Human cancer cell lines (e.g., HCT116, NUGC-3) are seeded in 96-well plates at a density of 2 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0, 25, 50, 100 µg/ml) and incubated for 24, 48, or 72 hours.
-
MTT Addition: 20 µl of MTT solution (0.5 mg/ml) is added to each well, and the plate is incubated at 37°C for 4 hours.
-
Formazan (B1609692) Solubilization: The culture medium is removed, and 150 µl of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The GI₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.[2]
NF-κB Nuclear Translocation Assay: [3]
-
Cell Culture and Treatment: HCT116 cells are grown in a six-well plate and treated with the test compound (e.g., 80 μg/ml) for a specified time (e.g., 4 or 8 hours). Prior to the end of the treatment, cells are stimulated with an NF-κB activator like TNF-α (20 ng/ml) for 1 hour.
-
Cell Fixation and Permeabilization: Cells are washed with cold PBS, fixed with 4% paraformaldehyde, and then permeabilized with 0.2% Triton X-100.
-
Immunostaining: Cells are blocked with 5% BSA in PBS and then incubated with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Secondary Antibody and Visualization: After washing, a fluorescently labeled secondary antibody is added. The localization of the p65 subunit (nuclear vs. cytoplasmic) is visualized using fluorescence microscopy.[3]
Visualizations
Caption: Inhibition of the NF-κB signaling pathway by Compound 5d.
Antibacterial Activity of Tricyclic Isoquinoline (B145761) Derivatives
A series of tricyclic isoquinoline derivatives have been synthesized and evaluated for their antibacterial properties against various pathogens. The minimum inhibitory concentration (MIC) is a key parameter to quantify the potency of these compounds.
Comparative Antibacterial Activity
The antibacterial activity of six tricyclic isoquinoline derivatives was tested against Gram-positive and Gram-negative bacteria. The results are summarized as MIC values in µg/mL.
| Compound | Staphylococcus aureus MIC (µg/mL) | Streptococcus pneumoniae MIC (µg/mL) | Enterococcus faecium MIC (µg/mL) |
| 8a | >256 | >256 | >256 |
| 8b | >256 | >256 | >256 |
| 8c | >256 | >256 | >256 |
| 8d | 16 | >256 | 128 |
| 8e | >256 | >256 | >256 |
| 8f | 32 | 32 | 64 |
Data sourced from a study on tricyclic isoquinoline derivatives.[4][5]
Structure-Activity Relationship (SAR) Insights:
-
Activity Spectrum: The tested compounds showed activity primarily against Gram-positive bacteria.
-
Key Structural Features: Compounds 8d and 8f were the most active in the series, suggesting that the specific substitutions on the isoquinoline core in these derivatives are crucial for their antibacterial effect. The exact structural details of these substitutions would be necessary for a more in-depth SAR analysis.[4][5]
Experimental Protocol
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method): [6][7]
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted (usually two-fold) in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria and broth, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][7]
Visualizations
Caption: A generalized workflow for a structure-activity relationship study.
Kinase Inhibitory Activity of 1,2-Dithiolo[3,4-c]quinoline-1-thione Derivatives
A novel series of 1,2-dithiolo[3,4-c]quinoline-1-thione derivatives has been synthesized and evaluated for their inhibitory activity against a panel of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
Comparative Kinase Inhibitory Activity
The inhibitory activity of selected derivatives was determined against several kinases, with IC₅₀ values indicating the concentration required for 50% inhibition of the enzyme's activity.
| Compound | JAK3 IC₅₀ (µM) | NPM1-ALK IC₅₀ (µM) | cRAF[Y340D][Y341D] IC₅₀ (µM) |
| 2a | 0.36 | 0.54 | - |
| 2b | 0.38 | 0.25 | - |
| 2c | 0.41 | - | 0.78 |
| 2q | 0.46 | - | 5.34 |
| Sorafenib (Control) | 0.78 | 0.43 | 1.95 |
Data sourced from a study on 1,2-dithiolo[3,4-c]quinoline-1-thione derivatives.[8][9]
Structure-Activity Relationship (SAR) Insights:
-
Potent Inhibition: Several synthesized compounds demonstrated potent inhibition of kinases, particularly JAK3 and NPM1-ALK, with IC₅₀ values in the sub-micromolar range.[8][9]
-
Selectivity: The inhibitory profiles suggest a degree of selectivity among the different kinases, which is a desirable property for targeted therapies. For instance, compounds 2a and 2b were potent against both JAK3 and NPM1-ALK, while 2c showed good activity against JAK3 and cRAF.
-
Superiority to Control: Compounds 2a , 2b , 2c , and 2q exhibited more potent inhibition of JAK3 than the control drug, sorafenib. Compounds 2a and 2b also showed comparable or better potency against NPM1-ALK.[8][9]
Experimental Protocol
Kinase Inhibition Assay (ELISA-based): [10][11]
-
Plate Coating: A 96-well plate is coated with a substrate specific to the kinase being assayed (e.g., a synthetic polypeptide for JAK3).
-
Kinase Reaction: The kinase (e.g., JAK3), ATP, and the test compound at various concentrations are added to the wells. The reaction is allowed to proceed for a set time at an optimal temperature.
-
Detection of Phosphorylation: A primary antibody that specifically recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A substrate for the enzyme on the secondary antibody is added, which generates a colorimetric or chemiluminescent signal.
-
Signal Quantification: The signal is measured using a plate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition versus the compound concentration.[10][11]
Visualizations
Caption: The logical relationship between chemical structure and biological activity in SAR studies.
References
- 1. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astragalin Inhibits the Proliferation and Migration of Human Colon Cancer HCT116 Cells by Regulating the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 8. Synthesis of 4,5-Dihydro-1 H-[1,2]dithiolo[3,4- c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Differentiating Dihydroisoquinoline Isomers: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Dihydroisoquinoline scaffolds are pivotal in medicinal chemistry and natural product synthesis. Distinguishing between constitutional isomers, such as 1,2-dihydroisoquinoline and 3,4-dihydroisoquinoline (B110456), and their various substituted derivatives is crucial for accurate structural elucidation and ensuring the desired pharmacological activity. This guide provides a comparative overview of spectroscopic methods—NMR, Mass Spectrometry, and Infrared and UV-Visible Spectroscopy—to effectively differentiate these isomers, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the unambiguous differentiation of dihydroisoquinoline isomers. The chemical environment of each proton and carbon atom provides a unique fingerprint for each isomeric form.
Key Differentiating Features in ¹H and ¹³C NMR
The primary distinction between 1,2- and 3,4-dihydroisoquinoline isomers in NMR spectra lies in the chemical shifts and coupling patterns of the protons and carbons in the dihydro- portion of the heterocyclic ring.
-
¹H NMR: In 3,4-dihydroisoquinolines, the presence of an imine (C=N) bond at the 1-position results in a characteristic downfield shift for the C1-proton. Conversely, 1,2-dihydroisoquinolines lack this feature and instead show signals corresponding to vinylic protons within the heterocyclic ring. In some instances, particularly in certain deuterated chloroform (B151607) (CDCl₃) samples, 3,4-dihydroisoquinolines can exhibit anomalous ¹H NMR spectra with significant line broadening for the protons at C1 and C3.[1]
-
¹³C NMR: The chemical shift of the carbon atoms involved in the double bond is a key indicator. For 3,4-dihydroisoquinolines, the imine carbon (C1) will have a distinct downfield chemical shift. In 1,2-dihydroisoquinolines, the two vinylic carbons (C3 and C4) will be observable in the alkene region of the spectrum.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for confirming the connectivity and spatial relationships of protons, respectively, providing definitive structural assignments.[2]
Comparative ¹H and ¹³C NMR Data
The following tables summarize typical chemical shift ranges for the parent 1,2- and 3,4-dihydroisoquinoline structures. Note that these values can be significantly influenced by substitution patterns on the aromatic ring.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of Dihydroisoquinoline Isomers
| Proton | This compound (Predicted) | 3,4-Dihydroisoquinoline |
| H1 | ~4.3 (CH₂) | ~8.1 (CH, imine) |
| H3 | ~5.9 (CH, vinylic) | ~3.8 (CH₂) |
| H4 | ~6.5 (CH, vinylic) | ~2.8 (CH₂) |
| Aromatic H | ~7.0 - 7.3 | ~7.1 - 7.5 |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of Dihydroisoquinoline Isomers
| Carbon | This compound (Predicted) | 3,4-Dihydroisoquinoline |
| C1 | ~45 (CH₂) | ~160 (CH, imine) |
| C3 | ~125 (CH, vinylic) | ~46 (CH₂) |
| C4 | ~105 (CH, vinylic) | ~26 (CH₂) |
| Aromatic C | ~125 - 135 | ~126 - 138 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the dihydroisoquinoline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer include a spectral width of 12-16 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 200-220 ppm, a 30-45° pulse, and a relaxation delay of 2 seconds.
-
2D NMR (COSY/NOESY): For ambiguous structures, acquire 2D COSY and NOESY spectra to establish proton-proton correlations. For COSY, a standard gradient-selected sequence is typically used. For NOESY, a mixing time of 500-800 ms (B15284909) is a good starting point for small molecules.[3]
Diagram 1: General Workflow for NMR-Based Isomer Differentiation
Caption: Workflow for dihydroisoquinoline isomer differentiation using NMR.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers clues to its isomeric structure. While isomers have the same molecular weight, their fragmentation patterns can differ based on the stability of the resulting fragment ions.
Key Differentiating Features in Mass Spectrometry
The position of the double bond in dihydroisoquinoline isomers significantly influences their fragmentation pathways.
-
3,4-Dihydroisoquinolines: These isomers often exhibit a retro-Diels-Alder (RDA) fragmentation, leading to characteristic neutral losses. Cleavage of the bonds at the 1- and 4-positions is also common.
-
1,2-Dihydroisoquinolines: Fragmentation may be initiated by cleavage of the N-C1 or N-C2 bond, followed by rearrangements. The fragmentation pattern can be more complex and may depend on the nature of any substituent on the nitrogen atom.
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of fragment ions, aiding in the confident identification of fragmentation pathways.
Comparative Mass Spectrometry Data
The following table presents plausible key fragment ions for the parent dihydroisoquinoline isomers under electron ionization (EI) or electrospray ionization (ESI).
Table 3: Key Mass Spectral Fragments (m/z) of Dihydroisoquinoline Isomers
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| This compound | 131 | 130 (M-H)⁺, 104 (M-HCN)⁺, 77 (C₆H₅)⁺ |
| 3,4-Dihydroisoquinoline | 131 | 130 (M-H)⁺, 103 (M-C₂H₄)⁺ (RDA), 77 (C₆H₅)⁺ |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 µg/mL.[1] The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode ESI.
-
Chromatographic Separation: Inject the sample into a liquid chromatography system coupled to the mass spectrometer. A C18 reversed-phase column is commonly used with a gradient elution of water and acetonitrile (B52724) (both with 0.1% formic acid).[4]
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Full Scan (MS1): Acquire a full scan to determine the m/z of the molecular ion.
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. Vary the collision energy to optimize fragmentation.
-
Diagram 2: General Workflow for LC-MS/MS-Based Isomer Differentiation
Caption: Workflow for dihydroisoquinoline isomer differentiation using LC-MS/MS.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
While not as definitive as NMR or MS for complete structure elucidation, IR and UV-Vis spectroscopy can provide valuable and rapid preliminary differentiation of dihydroisoquinoline isomers.
Key Differentiating Features in IR and UV-Vis Spectroscopy
-
IR Spectroscopy: The most significant difference in the IR spectra will be the presence of a C=N (imine) stretching vibration for 3,4-dihydroisoquinolines, typically in the range of 1620-1660 cm⁻¹. 1,2-Dihydroisoquinolines will show a C=C stretching vibration, which may be weaker and at a slightly different frequency. The C-H stretching and bending vibrations in the fingerprint region can also provide distinguishing features.[5]
-
UV-Visible Spectroscopy: The position of the double bond affects the extent of conjugation with the aromatic ring, leading to different absorption maxima (λ_max). 3,4-Dihydroisoquinolines, with the imine conjugated to the benzene (B151609) ring, generally exhibit a different λ_max compared to 1,2-dihydroisoquinolines, where the C=C bond is within the dihydro- portion of the ring system. Substituents on the aromatic ring will also significantly impact the UV-Vis spectrum.[6]
Comparative IR and UV-Vis Data
Table 4: Key IR Absorption Frequencies (cm⁻¹) for Differentiating Dihydroisoquinoline Isomers
| Vibration | This compound | 3,4-Dihydroisoquinoline |
| C=N Stretch | Absent | 1620 - 1660 |
| C=C Stretch | ~1600 - 1640 | Absent |
| Aromatic C=C Stretch | ~1450 - 1600 | ~1450 - 1600 |
| C-H Stretch (sp³) | ~2800 - 3000 | ~2800 - 3000 |
| C-H Stretch (sp²) | ~3000 - 3100 | ~3000 - 3100 |
Table 5: Typical UV-Vis Absorption Maxima (λ_max) of Dihydroisoquinoline Isomers
| Isomer | λ_max (nm) in Methanol (Approximate) |
| This compound | ~240, ~280 |
| 3,4-Dihydroisoquinoline | ~210, ~265, ~310 |
Experimental Protocols
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common. A small amount of the sample is placed directly on the ATR crystal. For liquid samples, a thin film can be cast on a salt plate (e.g., NaCl).
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the 1600-1700 cm⁻¹ region for the C=N or C=C stretch.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition: Record the spectrum over a range of approximately 200-400 nm. A solvent blank should be run first to obtain a baseline.
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max).
Diagram 3: General Workflow for IR and UV-Vis Spectroscopy
Caption: Workflow for dihydroisoquinoline isomer differentiation using IR and UV-Vis spectroscopy.
Conclusion
The differentiation of dihydroisoquinoline isomers is readily achievable through a combination of modern spectroscopic techniques. NMR spectroscopy, particularly with the aid of 2D experiments, provides the most definitive structural information. Mass spectrometry offers crucial molecular weight data and isomer-specific fragmentation patterns. IR and UV-Vis spectroscopy serve as rapid and valuable preliminary methods for distinguishing between isomers based on the presence or absence of key functional groups and differences in electronic transitions. By employing these methods systematically, researchers can confidently identify and characterize dihydroisoquinoline isomers, a critical step in the advancement of drug discovery and development.
References
- 1. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experiments | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum [chemicalbook.com]
Validating the Mechanism of a Novel 1,2-Dihydroisoquinoline Reaction: A Comparative Guide
The synthesis of 1,2-dihydroisoquinolines, a core scaffold in numerous biologically active compounds, is a focal point of contemporary organic chemistry. Recently, several novel synthetic methodologies have emerged, promising improved efficiency, broader substrate scope, and milder reaction conditions compared to classical methods. This guide provides a comparative analysis of a selection of these modern techniques against traditional approaches, with a focus on validating their proposed reaction mechanisms through available experimental data.
Performance Comparison of Synthetic Methodologies
The following table summarizes the key performance indicators of three novel methods for 1,2-dihydroisoquinoline synthesis against the classical Bischler-Napieralski and Pictet-Spengler reactions. The data presented is compiled from published literature and is intended to provide a comparative overview.
| Method | Catalyst / Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Substrate Scope |
| Novel: Pd-Catalyzed Cascade Cyclization [1][2][3][4][5] | Pd(OAc)₂, P(o-tolyl)₃, NaOH | 80 | 3 | 55-98 | Good tolerance for various arylboronic acids and substituted allenamides. |
| Novel: Ni(II)/Cu(I)-Catalyzed Addition [6] | Ni(ClO₄)₂·6H₂O, CuI/AgOTf | Room Temp. | 12 | 60-95 | Broad scope with various primary arylamines and ortho-alkynyl donor-acceptor cyclopropanes. |
| Novel: Modified Pomeranz-Fritsch [7][8][9][10] | TMSOTf, Amine Base | 0 to Room Temp. | 1-24 | 40-95 | Wide range of substituted benzaldehydes and aminoacetaldehyde dimethyl acetals. |
| Classical: Bischler-Napieralski [11][12] | POCl₃, P₂O₅ | Reflux | 1-24 | 20-90 | Generally requires electron-rich phenethylamides; can fail with sensitive functional groups. |
| Classical: Pictet-Spengler [13][14] | Strong Acid (e.g., HCl, TFA) | Reflux | 2-48 | 30-85 | Typically requires electron-donating groups on the phenethylamine (B48288) ring. |
Experimental Protocols
General Procedure for Palladium-Catalyzed Cascade Cyclization of Trisubstituted Allenamides[1][2]
To a solution of the trisubstituted allenamide (1.0 equiv.) in a 4:1 mixture of dioxane and water are added arylboronic acid (1.5 equiv.), Pd(OAc)₂ (0.1 equiv.), P(o-tolyl)₃ (0.2 equiv.), and NaOH (5.0 equiv.). The reaction mixture is stirred under an argon atmosphere at 80 °C for 3 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired this compound.
General Procedure for Ni(II)/Cu(I)-Catalyzed Double Nucleophilic Addition[6]
In a reaction vessel, ortho-alkynyl donor-acceptor cyclopropane (B1198618) (1.0 equiv.), primary arylamine (1.2 equiv.), Ni(ClO₄)₂·6H₂O (10 mol%), and CuI (10 mol%) are combined in a suitable solvent (e.g., DCE). The mixture is stirred at room temperature for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the substituted this compound.
General Procedure for Modified Pomeranz-Fritsch Cyclization[7][8]
To a solution of the aminoacetaldehyde dimethyl acetal (B89532) (1.0 equiv.) and a substituted benzaldehyde (B42025) (1.0 equiv.) in a solvent such as dichloromethane (B109758) at 0 °C is added an amine base (e.g., triethylamine, 1.2 equiv.). Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf, 1.2 equiv.) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 1-24 hours. The reaction is then quenched with a saturated aqueous solution of NaHCO₃ and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Mechanistic Validation and Signaling Pathways
Proposed Mechanism for the Palladium-Catalyzed Cascade Cyclization
The proposed mechanism for this reaction involves a palladium-catalyzed cascade process.[1][2][3][4][5] The catalytic cycle is initiated by the oxidative addition of the aryl bromide in the allenamide to a Pd(0) species. This is followed by intramolecular insertion of the allene (B1206475) into the aryl-palladium bond to form a π-allylpalladium intermediate. Subsequent transmetalation with the arylboronic acid and reductive elimination yields the this compound product and regenerates the Pd(0) catalyst.
Experimental Workflow for Reaction Optimization
The optimization of a novel reaction is a critical step in validating its utility. A typical workflow involves the systematic variation of key reaction parameters to maximize the yield and selectivity of the desired product.
Logical Relationship: Novel vs. Classical Syntheses
The novel synthetic methods offer alternative retrosynthetic disconnections for the this compound core compared to the classical approaches. This provides greater flexibility in the design of complex target molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Substituted 1,2-Dihydroisoquinolines by Palladium-Catalyzed Cascade Cyclization-Coupling of Trisubstituted Allenamides with Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of substituted 1,2-dihydroisoquinolines via Ni(ii) and Cu(i)/Ag(i) catalyzed double nucleophilic addition of arylamines to ortho-alkynyl donor–acceptor cyclopropanes (o-ADACs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Synthesis of 1,2-Dihydroisoquinolines by a Modified PomeranzâFritsch Cyclization - The Journal of Organic Chemistry - Figshare [figshare.com]
- 9. (PDF) Synthesis of 1,2-Dihydroisoquinolines by a Modified [research.amanote.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 12. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 13. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 14. Organic Chemistry Portal - Literature [organic-chemistry.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1,2-Dihydroisoquinoline
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 1,2-Dihydroisoquinoline are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, grounded in established safety protocols for hazardous chemical waste.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The known hazards associated with similar isoquinoline (B145761) derivatives include potential skin and eye irritation, and harm if swallowed or inhaled.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[1] A face shield may be necessary for larger quantities.[1]
-
Protective Clothing: A laboratory coat is mandatory. For larger spills, chemical-resistant aprons or suits may be required.
-
Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors or dust.[1]
II. Step-by-Step Disposal Protocol
The primary and mandated route for the disposal of this compound is through an approved hazardous waste management program.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][3][5]
-
Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated and clearly labeled waste container for this compound waste. The container must be made of a compatible material, be in good condition without leaks, and possess a secure, tight-fitting lid.[4][6]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name ("this compound") and any other components of the waste stream.[5][6]
-
Solid vs. Liquid Waste: If the this compound is in solid form, it should be collected as solid hazardous waste. Solutions containing this compound should be collected as liquid hazardous waste. Do not mix solid and liquid waste streams in the same container unless specifically instructed by your institution's safety office.
-
-
Handling Spills:
-
In the event of a spill, evacuate non-essential personnel from the immediate area.[1]
-
Wearing the appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[1][7]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and then collect the absorbed material into the hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[5]
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department responsible for hazardous waste management to schedule a pickup.[4]
-
Follow all institutional procedures for waste pickup, including any required documentation.
-
III. Quantitative Data Summary
| Hazard Classification | Category | Precautionary Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1] |
| Aquatic Hazard (Long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects | [3] |
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
